Product packaging for Methyl 2-hydroxybutanoate(Cat. No.:CAS No. 29674-47-3)

Methyl 2-hydroxybutanoate

Cat. No.: B1362857
CAS No.: 29674-47-3
M. Wt: 118.13 g/mol
InChI Key: DDMCDMDOHABRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-hydroxybutanoate (CAS 29674-47-3) is a clear, colorless liquid with a boiling point of approximately 159.3°C at 760 mmHg and a density of 1.05 g/cm³ . It is classified as a methyl-branched fatty acid and is supplied for research and development purposes only . A primary research application of this compound is its use as a key synthetic intermediate in the production of pharmaceuticals. A patent describes its role in the synthesis of anti-epileptic drugs . The compound must be handled with care; it is flammable and may cause skin and eye irritation . Store it under an inert atmosphere at room temperature . This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B1362857 Methyl 2-hydroxybutanoate CAS No. 29674-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMCDMDOHABRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334352
Record name Methyl 2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29674-47-3
Record name Methyl 2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-butyric acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-hydroxybutanoate

Abstract

This compound (C₅H₁₀O₃) is a chiral α-hydroxy ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a versatile building block, particularly for the synthesis of complex, stereochemically defined molecules relevant to the pharmaceutical and flavor industries.[1][2] This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis, and chemical reactivity. The content herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Nomenclature and Molecular Structure

This compound's structure is centered around a four-carbon butanoate chain with a hydroxyl group at the α-position (C2). The presence of a stereocenter at C2 means the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-Methyl 2-hydroxybutanoate.

  • Systematic IUPAC Name : this compound[3]

  • Common Synonyms : Methyl 2-hydroxybutyrate, Methyl α-hydroxybutyrate[3]

  • Molecular Formula : C₅H₁₀O₃[4]

  • Molecular Weight : 118.13 g/mol [4]

Table 1: Compound Identifiers

IdentifierRacemic Mixture(R)-Enantiomer(S)-Enantiomer
CAS Number 29674-47-3[5]73349-07-2[4]73349-08-3[1]
PubChem CID 520445[3]1170103398894
InChI Key DDMCDMDOHABRHD-UHFFFAOYSA-N[3]DDMCDMDOHABRHD-SCSAIBSYSA-NDDMCDMDOHABRHD-BYPYZUCNSA-N[1]
Canonical SMILES CCC(C(=O)OC)O[3]CC--INVALID-LINK--O[4]CC--INVALID-LINK--O[1]

The stereochemistry is critical in pharmaceutical applications, where often only one enantiomer provides the desired biological activity. The choice between the (R) or (S) form is a foundational decision in the design of a synthetic pathway.[2][6]

Caption: Stereochemical representation of enantiomers.

Physicochemical Properties

The physical properties of this compound are dictated by its functional groups. The ester group imparts a characteristic fruity odor and moderate volatility, while the hydroxyl group allows for hydrogen bonding, increasing its boiling point and water solubility compared to its non-hydroxylated analogue, methyl butanoate.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 159.3 °C at 760 mmHg[4][7]
Density 1.05 g/cm³[4][8]
Flash Point 54.6 °C[4][7]
Solubility Moderately soluble in water; soluble in organic solvents[1][5]
Vapor Pressure 0.9 ± 0.6 mmHg at 25°C
Refractive Index ~1.420

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the two key functional groups.

  • O-H Stretch : A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[9]

  • C-H Stretch : Absorptions around 2850-3000 cm⁻¹ arise from the C-H bonds of the ethyl and methyl groups.[9]

  • C=O Stretch : A very strong, sharp peak will appear around 1735-1750 cm⁻¹ for the ester carbonyl group.[9]

  • C-O Stretch : Two distinct C-O stretching bands are expected: one for the C-O bond of the alcohol (around 1050-1150 cm⁻¹) and another for the ester C-O bonds (around 1150-1300 cm⁻¹).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.

  • ¹H NMR :

    • -OCH₃ (Methyl Ester) : A singlet at ~3.7 ppm (3H).

    • -CH(OH)- (α-proton) : A triplet or doublet of quartets at ~4.2 ppm (1H), coupled to the adjacent methylene group and hydroxyl proton (if not exchanged with D₂O).

    • -OH (Hydroxyl) : A broad singlet whose chemical shift is concentration and solvent dependent, typically between 2-4 ppm (1H).

    • -CH₂- (Methylene) : A multiplet (diastereotopic protons) at ~1.7-1.9 ppm (2H), coupled to both the α-proton and the terminal methyl group.

    • -CH₃ (Terminal Methyl) : A triplet at ~0.9 ppm (3H), coupled to the methylene group.

  • ¹³C NMR :

    • C=O (Ester Carbonyl) : ~175 ppm.

    • -CH(OH)- (α-carbon) : ~70 ppm.

    • -OCH₃ (Ester Methyl) : ~52 ppm.

    • -CH₂- (Methylene) : ~27 ppm.

    • -CH₃ (Terminal Methyl) : ~10 ppm.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 118 would be observed. Common fragmentation patterns for α-hydroxy esters include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the carbomethoxy group (-COOCH₃, 59 Da).

Chemical Properties and Reactivity

The reactivity of this compound is governed by its two functional groups. These sites can react independently or, in some cases, influence each other.

  • Ester Hydrolysis : The ester can be hydrolyzed to 2-hydroxybutanoic acid and methanol under either acidic or basic (saponification) conditions. Base-catalyzed hydrolysis is irreversible and is often used for quantitative conversion.[5]

  • Transesterification : In the presence of an acid or base catalyst, reacting with another alcohol (R'-OH) will exchange the methyl group for the R' group, forming a new ester.[1]

  • Oxidation : The secondary alcohol can be oxidized. Using a mild oxidizing agent like pyridinium chlorochromate (PCC) will yield methyl 2-oxobutanoate. Stronger oxidizing agents (e.g., chromic acid) can lead to cleavage of the C-C bond.

  • Hydroxyl Group Derivatization : The -OH group can be protected (e.g., as a silyl ether or benzyl ether) to prevent it from interfering in subsequent reactions at the ester. It can also be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, often with inversion of stereochemistry.[2]

Reactivity cluster_reactions Key Reactions start This compound hydrolysis 2-Hydroxybutanoic Acid + Methanol start->hydrolysis H⁺ or OH⁻ / H₂O oxidation Methyl 2-oxobutanoate start->oxidation [O] (e.g., PCC) protection Protected Ester (e.g., O-SiR₃) start->protection Protecting Group (e.g., TBDMSCl)

Caption: Major reaction pathways of this compound.

Synthesis and Purification

Multiple synthetic routes to this compound exist. A common and straightforward laboratory-scale method is the Fischer esterification of 2-hydroxybutanoic acid.

Protocol: Fischer Esterification of 2-Hydroxybutanoic Acid

This protocol describes a representative synthesis. The causality behind key steps is highlighted to ensure self-validation and reproducibility.

Objective : To synthesize this compound from 2-hydroxybutanoic acid and methanol using an acid catalyst.

Materials :

  • 2-hydroxybutanoic acid (1.0 eq)

  • Anhydrous Methanol (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Methodology :

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxybutanoic acid and anhydrous methanol.

    • Rationale: Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

  • Catalyst Addition : Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

    • Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The addition is done cautiously and while cooling to manage the exothermic reaction.

  • Reflux : Heat the reaction mixture to reflux (approx. 65-70°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.

  • Workup & Neutralization : Cool the mixture to room temperature. Transfer it to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst.

    • Causality: Neutralization is critical. The bicarbonate quenches the acid catalyst, stopping the reaction. Caution : CO₂ gas will evolve; vent the separatory funnel frequently to release pressure.

  • Extraction : Add an organic solvent (e.g., diethyl ether) and extract the product from the aqueous layer. The ester is more soluble in the organic phase. Repeat the extraction 2-3 times to maximize recovery.[10]

    • Rationale: This partitions the desired organic product away from water-soluble salts and residual methanol.

  • Washing & Drying : Combine the organic extracts and wash with brine. This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous MgSO₄.[10]

  • Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Fractional Distillation

For high purity, the crude product should be purified by fractional distillation under reduced pressure.[11][12]

  • Rationale: Distillation under reduced pressure (vacuum) allows the compound to boil at a lower temperature, preventing potential thermal decomposition that might occur at its atmospheric boiling point. Fractional distillation is necessary to separate the product from any residual starting material or side products with close boiling points.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 1. Mix Reactants (2-Hydroxybutanoic Acid, MeOH) catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Heat to Reflux catalyst->reflux neutralize 4. Neutralize with NaHCO₃ reflux->neutralize extract 5. Extract with Ether neutralize->extract dry 6. Dry with MgSO₄ extract->dry evaporate 7. Solvent Evaporation dry->evaporate distill 8. Vacuum Distillation evaporate->distill product Pure Product distill->product

Caption: General workflow for synthesis and purification.

Applications in Research and Drug Development

As a chiral building block, this compound is a valuable starting material for synthesizing single-enantiomer active pharmaceutical ingredients (APIs).[1][13] The stereocenter is often incorporated into the final drug molecule, where specific stereochemistry is essential for binding to biological targets like enzymes or receptors.

While direct incorporation is common, the functional groups can also be transformed. For example:

  • The hydroxyl group can be converted to an amino group (with retention or inversion of stereochemistry) to produce chiral amino acid derivatives.[2]

  • The ester can be reduced to a primary alcohol, yielding a chiral 1,2-diol, another important synthetic intermediate.

The pharmaceutical industry's increasing focus on stereochemically pure drugs underscores the demand for high-quality chiral intermediates like the enantiomers of this compound.[6]

Safety and Handling

This compound is a flammable liquid and an eye irritant. Standard laboratory safety precautions should be strictly followed.[3]

  • GHS Hazard Statements : H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation).[3]

  • Precautionary Statements :

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage : Store in a cool, well-ventilated place at 2°C - 8°C in a tightly sealed container.[4][8]

  • Handling : Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.

References

Methyl 2-hydroxybutanoate CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-hydroxybutanoate: Properties, Synthesis, and Applications in Modern Research

Introduction

This compound is a chiral alpha-hydroxy ester, a seemingly simple molecule that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a stereocenter at the C2 position, makes it a critical precursor for the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties and handling is essential for leveraging its synthetic potential. This guide provides a comprehensive overview of this compound, delving into its chemical identity, physicochemical properties, a field-proven synthesis protocol, spectroscopic signature, key applications, and essential safety procedures.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. This compound is a chiral molecule, existing as two distinct enantiomers, (R) and (S), as well as a racemic mixture. The specific stereoisomer used is critical in stereoselective synthesis, a cornerstone of modern drug development.

Core Identification

The compound's identity is defined by its various names, registration numbers, and structural formulas. These identifiers are crucial for accurate sourcing, documentation, and regulatory compliance.

IdentifierDataSource(s)
IUPAC Name This compound[1]
Synonyms Methyl 2-hydroxybutyrate[1]
Molecular Formula C₅H₁₀O₃[1][2][3]
Molecular Weight 118.13 g/mol [1][2][3][4]
CAS Number (Racemate) 29674-47-3[1][5]
CAS Number (R)-enantiomer 73349-07-2[2][4][6]
CAS Number (S)-enantiomer 73349-08-3[3][7][8]
Canonical SMILES CCC(C(=O)OC)O[1]
(R)-Isomer SMILES CC--INVALID-LINK--O[2][4]
(S)-Isomer SMILES --INVALID-LINK--(CC)O[7]
Structural Significance

The structure of this compound consists of a four-carbon butanoate chain with a hydroxyl (-OH) group on the second carbon (the α-carbon) and a methyl ester group. The α-carbon is a chiral center, meaning the molecule is non-superimposable on its mirror image. This chirality is the most significant feature from a drug development perspective, as the biological activity of many pharmaceuticals is dependent on a specific enantiomeric form.[9]

Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a liquid at room temperature with a characteristic fruity odor, typical of many small esters.[7]

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[7]
Boiling Point ~159.3 °C[2]
Density ~1.05 g/cm³[2]
Flash Point ~54.6 °C[2]
Solubility Soluble in organic solvents; moderate solubility in water[7]

Part 2: Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Fischer-Speier esterification of 2-hydroxybutanoic acid with methanol.[7] This acid-catalyzed reaction is a classic, equilibrium-driven process.

Causality of the Fischer-Speier Esterification

The choice of Fischer esterification is grounded in its reliability and the use of readily available, inexpensive starting materials (the carboxylic acid, an alcohol, and a strong acid catalyst).[10] The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).[11][12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the ester is formed upon final deprotonation.[12]

The reaction is reversible.[10] To ensure a high yield of the ester product, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed, for example, with a Dean-Stark apparatus.[12]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 2-Hydroxybutanoic Acid + Excess Methanol + H₂SO₄ (cat.) Setup Round-bottom flask + Reflux Condenser Reactants->Setup Heating Heat to Reflux (Monitor by TLC/GC) Setup->Heating Cool Cool to RT Heating->Cool Quench Neutralize with NaHCO₃ (aq) Cool->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Remove Solvent (Rotary Evaporation) Filter->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure Methyl 2-hydroxybutanoate Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, including steps for reaction, isolation, and purification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybutanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring solution.

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

  • Workup - Neutralization: After cooling the mixture to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound.[13] The purity should be confirmed by NMR or GC-MS.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the structure and assessing the purity of the synthesized product. The expected data provides a benchmark against which experimental results can be compared.

TechniqueExpected Observations
¹H NMR δ (ppm): ~0.9 (t, 3H, -CH₂CH₃ ), ~1.7 (m, 2H, -CH₂ CH₃), ~3.5-4.0 (s, 3H, -OCH₃), ~4.1 (t, 1H, -CH (OH)-), variable (s, 1H, -OH )
¹³C NMR δ (ppm): ~10 (-CH₂CH₃ ), ~25 (-CH₂ CH₃), ~52 (-OCH₃ ), ~70 (-C H(OH)-), ~175 (C =O)
IR (cm⁻¹) ~3500-3200 (broad, O-H stretch), ~2980-2850 (C-H stretch), ~1740 (strong, C=O ester stretch)
Mass Spec (EI) m/z: 118 (M⁺), fragments corresponding to loss of -OCH₃ (87) and -COOCH₃ (59).

Part 4: Applications in Research and Drug Development

The primary value of this compound lies in its utility as a chiral intermediate for synthesizing complex, high-value molecules.

Chiral Building Block in Pharmaceutical Synthesis

Enantiomerically pure forms of this compound, such as the (R) or (S) isomer, are indispensable in asymmetric synthesis. They allow for the introduction of a defined stereocenter early in a synthetic route, which is often more efficient than performing chiral separations later on. The parent acid, (S)-2-hydroxybutanoic acid, is a documented intermediate in the synthesis of Idelalisib, a kinase inhibitor used to treat certain blood cancers.[9] This direct link underscores the industrial relevance of this chemical family in producing life-saving medicines.

The introduction of specific stereocenters and functional groups like methyl esters is a key strategy in lead compound optimization.[14] These modifications can profoundly influence a drug's physicochemical properties, pharmacodynamics, and pharmacokinetics.[14]

G Precursor Enantiopure Methyl (S)-2-hydroxybutanoate Step1 Step 1: Functional Group Transformation Precursor->Step1 Intermediate1 Chiral Intermediate A Step1->Intermediate1 Step2 Step 2: Carbon Skeleton Elaboration Intermediate1->Step2 Intermediate2 Advanced Intermediate B Step2->Intermediate2 StepN Multiple Synthetic Steps Intermediate2->StepN API Complex, Enantiopure Active Pharmaceutical Ingredient (API) StepN->API

Caption: Role of this compound as a chiral precursor in API synthesis.

Solvent and Reagent

In a broader context, this compound can also be used as a specialty solvent or as a reactant in transesterification reactions, making it a versatile tool in the synthetic chemist's arsenal.[2][3]

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical. This compound is classified as a flammable liquid and an eye irritant.[1]

AspectGuidelineSource(s)
Hazards GHS02 (Flame): Flammable liquid and vapor. GHS07 (Exclamation Mark): Causes serious eye irritation.[1][2]
Handling Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2°C - 8°C. Keep away from strong oxidizing agents and strong bases.[2][15]
First Aid Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion/Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[15]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is more than a simple ester; it is a key enabling molecule for advanced organic synthesis. Its defined structure, particularly its chirality, provides a reliable entry point for constructing complex molecular architectures required for modern pharmaceuticals. For the research and drug development professional, a mastery of its synthesis, properties, and safe handling is fundamental to unlocking its full potential in the creation of novel and effective therapeutic agents.

References

A Spectroscopic Guide to Methyl 2-hydroxybutanoate: Unveiling Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the intricate world of chemical analysis and drug development, the precise characterization of molecular structures is paramount. This technical guide, designed for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the spectroscopic data for Methyl 2-hydroxybutanoate. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a comprehensive understanding of this molecule's structural features, underpinned by field-proven insights and authoritative references.

This compound (C₅H₁₀O₃, CAS No: 29674-47-3) is a chiral ester with applications in various fields, including as a building block in organic synthesis.[1][2] Accurate spectroscopic analysis is crucial for its identification, purity assessment, and for understanding its role in chemical reactions. This guide will walk through the theoretical underpinnings and practical interpretation of its spectral data.

The Molecular Blueprint: An Overview

Before delving into the spectroscopic particulars, it is essential to visualize the molecular structure of this compound. The following diagram illustrates the connectivity of atoms within the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired.

Data Interpretation and Insights

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key to assigning these signals.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (C4)~0.9Triplet~7.53H
-CH₂- (C3)~1.7Multiplet2H
-OHVariableSinglet (broad)1H
-OCH₃ (C5)~3.7Singlet3H
-CH- (C2)~4.2Triplet~6.51H

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.

The triplet for the terminal methyl group (C4) arises from coupling with the adjacent methylene protons (C3). The methylene protons, in turn, appear as a multiplet due to coupling with both the methyl and the methine protons. The methine proton (C2) signal is a triplet due to coupling with the methylene protons. The singlet for the methoxy group (C5) indicates no adjacent protons.

Caption: Key ¹H NMR correlations in this compound.

Carbon-13 NMR Spectroscopy: The Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Similar to ¹H NMR, a concentrated solution of the compound in a deuterated solvent is used. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Insights

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
-C H₃ (C4)~10
-C H₂- (C3)~30
-OC H₃ (C5)~52
-C H- (C2)~70
C =O (C1)~175

The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon (C1) is the most deshielded and appears at the lowest field. The carbon attached to the hydroxyl group (C2) is also significantly deshielded. The aliphatic carbons (C3, C4, and C5) appear at higher fields.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups.

Experimental Protocol: IR Spectroscopy

A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded.

Data Interpretation and Insights

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching3600-3200 (broad)
C-H (Alkane)Stretching3000-2850
C=O (Ester)Stretching1750-1735
C-O (Ester/Alcohol)Stretching1300-1000

The broad absorption band in the 3600-3200 cm⁻¹ region is a hallmark of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. The sharp, strong peak around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group. The C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹. The region between 1300 and 1000 cm⁻¹ contains C-O stretching vibrations.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer, typically using a gas chromatograph (GC-MS) for separation and introduction. Electron ionization (EI) is a common method for generating ions.

Data Interpretation and Insights

The mass spectrum of this compound provides crucial information for confirming its molecular weight and structure.[3]

m/z Relative Intensity (%) Possible Fragment
118Low[M]⁺ (Molecular Ion)
103Moderate[M - CH₃]⁺
89Moderate[M - C₂H₅]⁺
59High[COOCH₃]⁺

The molecular ion peak ([M]⁺) at m/z 118 confirms the molecular weight of the compound. The fragmentation pattern provides further structural evidence. The loss of a methyl group (-15) or an ethyl group (-29) from the molecular ion is observed. A prominent peak at m/z 59 corresponds to the methoxycarbonyl fragment, which is characteristic of methyl esters.

Caption: Key fragmentation pathways for this compound in MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a comprehensive and self-validating system of analysis. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical entity in their work.

References

A Deep Dive into the Solubility of Methyl 2-Hydroxybutanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation, synthesis, and purification processes. Methyl 2-hydroxybutanoate, a chiral ester with significant applications as a synthetic intermediate, presents a unique solubility profile governed by its distinct functional groups. This technical guide provides a comprehensive exploration of the solubility of this compound in a range of common organic solvents, grounded in theoretical principles and practical experimental methodologies.

Physicochemical Profile of this compound

This compound is a clear, colorless to pale yellow liquid characterized by a fruity odor.[1] Its molecular structure, featuring a hydroxyl group, an ester linkage, and a short alkyl chain, dictates its interactions with various solvents.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[2]
Molecular Weight 118.13 g/mol [2]
Boiling Point ~159.3 °C[2]
Density ~1.05 g/cm³[2]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity[1]

The Theoretical Framework of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules.[3] For this compound, its solubility behavior is a nuanced interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

The presence of a hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. The ester group (-COO-) contains electronegative oxygen atoms, enabling it to act as a hydrogen bond acceptor. This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents like alcohols.

The carbonyl group (C=O) within the ester functionality imparts a significant dipole moment to the molecule, leading to strong dipole-dipole interactions. This polarity is key to its miscibility with polar aprotic solvents.

Finally, the ethyl and methyl groups contribute to the molecule's nonpolar character, allowing for van der Waals (London dispersion) forces to influence its solubility in nonpolar solvents. The balance between the polar hydroxyl and ester groups and the nonpolar alkyl chain ultimately dictates the extent of its solubility in a given solvent.

Qualitative Solubility Profile

Based on the principles of intermolecular forces, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the hydroxyl group of the solvent and both the hydroxyl and ester groups of this compound.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated, driven by the favorable dipole-dipole interactions between the polar functionalities of the solvent and the ester group of the solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted. While London dispersion forces will be present, the lack of strong polar interactions will hinder extensive mixing. The presence of the polar hydroxyl and ester groups makes it less compatible with purely nonpolar environments.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, the following table provides a general overview based on the expected solubility trends. It is crucial for researchers to experimentally determine the precise solubility for their specific application and conditions.

Solvent ClassSolventExpected Solubility at 25°C ( g/100 mL)
Polar Protic MethanolHighly Soluble
EthanolHighly Soluble
Polar Aprotic AcetoneSoluble
Ethyl AcetateSoluble
Diethyl EtherModerately Soluble
Nonpolar TolueneSparingly Soluble
HexaneSparingly Soluble

Note: This table is illustrative and based on chemical principles. Actual values should be determined experimentally.

Experimental Determination of Solubility: The Isothermal Saturation Method

For accurate and reliable quantitative solubility data, the isothermal saturation method is a widely accepted and robust technique.[4] This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Causality Behind Experimental Choices

The choice of the isothermal saturation method is deliberate. By allowing the system to reach equilibrium at a constant temperature, we ensure that the measured solubility is the true thermodynamic solubility, representing the maximum amount of solute that can dissolve under those conditions.[5] Vigorous agitation is employed to maximize the surface area of contact between the liquid solute and the solvent, thereby accelerating the attainment of equilibrium. The subsequent analysis of the supernatant after separation of any undissolved solute provides a direct measure of the solubility.

A Self-Validating Protocol

This protocol is designed to be self-validating by incorporating steps to ensure equilibrium has been reached. This can be confirmed by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

Step-by-Step Experimental Workflow

Apparatus:

  • Thermostatically controlled shaker or magnetic stirrer with a water bath.

  • Sealed glass vials or flasks.

  • Calibrated pipettes and syringes.

  • Analytical balance.

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis.

  • Syringe filters (0.45 µm).

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) should be visible.

  • Equilibration: Place the vial in the thermostatically controlled shaker or stirrer set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the solvent layer saturated with the solute) using a calibrated pipette or syringe. To avoid contamination from any undissolved solute, it is crucial to filter the sample through a syringe filter.

  • Analysis: Dilute the collected sample with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as g/100 mL or mol/L.

G cluster_workflow Isothermal Saturation Workflow prep 1. Preparation (Excess Solute in Solvent) equil 2. Equilibration (Constant Temp. & Agitation) prep->equil Vigorous Mixing sep 3. Phase Separation (Cessation of Agitation) equil->sep Allow to Settle samp 4. Sampling (Filtered Supernatant) sep->samp Careful Withdrawal anal 5. Analysis (GC/HPLC) samp->anal Dilution & Injection calc 6. Calculation (Solubility Determination) anal->calc Concentration Data

Caption: Experimental workflow for solubility determination.

Visualizing Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces between this compound and representative solvents from different classes.

G cluster_solvents Solvents solute This compound protic Polar Protic (e.g., Ethanol) solute->protic  Hydrogen Bonding (Strong)  Dipole-Dipole aprotic Polar Aprotic (e.g., Acetone) solute->aprotic  Dipole-Dipole (Moderate)  van der Waals nonpolar Nonpolar (e.g., Hexane) solute->nonpolar  van der Waals (Weak)

References

An In-depth Technical Guide to the Chirality and Enantiomers of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental property in molecular science with profound implications for the pharmaceutical industry. The differential pharmacological and toxicological profiles of a drug's enantiomers necessitate robust methods for their synthesis, separation, and analysis. Methyl 2-hydroxybutanoate, a chiral ester, serves as a valuable building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing field-proven methodologies for its enantioselective synthesis and chiral separation. We delve into the causality behind experimental choices, present validated protocols for high-performance liquid chromatography (HPLC), and offer insights grounded in established analytical principles to support drug discovery and development workflows.

The Criticality of Chirality in Modern Drug Development

In the context of pharmacology, the three-dimensional structure of a molecule is inextricably linked to its biological activity. Receptors, enzymes, and other biological targets are inherently chiral, leading to stereoselective interactions with chiral drug molecules. The two non-superimposable mirror-image forms of a chiral drug, known as enantiomers, can exhibit markedly different effects. One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects or toxicity.[1][2]

The historical case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety. Consequently, regulatory agencies worldwide now mandate a thorough investigation of the properties of each enantiomer of a new chiral drug candidate.[2] This has driven the demand for enantiopure compounds and the development of sophisticated techniques for their synthesis and analysis. The ability to selectively synthesize or resolve a single enantiomer is a critical capability in modern drug development, enabling the creation of safer and more effective medicines.[1]

This compound: A Key Chiral Synthon

This compound is a chiral organic compound featuring a stereocenter at the second carbon (C2), the carbon atom bearing the hydroxyl group. This gives rise to two distinct enantiomers: (R)-Methyl 2-hydroxybutanoate and (S)-Methyl 2-hydroxybutanoate.[3][4] Its utility as a synthetic intermediate stems from the presence of multiple functional groups—an ester, a hydroxyl group, and a chiral center—that can be strategically manipulated to build more complex molecular architectures.[3]

G cluster_R (R)-Methyl 2-hydroxybutanoate cluster_S (S)-Methyl 2-hydroxybutanoate R_img R_img S_img S_img R_img->S_img Mirror Plane

Caption: The (R) and (S) enantiomers of this compound.

Physicochemical Properties

A clear understanding of the distinct properties of each enantiomer is essential for their handling, analysis, and application. The following table summarizes key physicochemical data for the (R) and (S) enantiomers of this compound.

Property(R)-Methyl 2-hydroxybutanoate(S)-Methyl 2-hydroxybutanoate
CAS Number 73349-07-2[4][5][6][7]73349-08-3[8][9][10][11]
Molecular Formula C₅H₁₀O₃[4][5][6]C₅H₁₀O₃[8][10][11]
Molecular Weight 118.13 g/mol [4][5]118.13 g/mol [8][10]
SMILES CC--INVALID-LINK--O[4][5]CC--INVALID-LINK--O[6][10]
Appearance LiquidColorless to pale yellow liquid[3]
Density ~1.05 g/cm³[5]~1.05 g/cm³[10]
Storage 2°C - 8°C[5][6]<-15°C[10]

Enantioselective Synthesis & Chiral Resolution

Producing a single enantiomer of this compound can be approached in two primary ways: direct asymmetric synthesis to create the desired enantiomer selectively, or the synthesis of a racemic mixture followed by chiral resolution to separate the two enantiomers.

Biocatalytic Kinetic Resolution

Biocatalysis offers a "greener" and highly selective alternative to traditional chemical synthesis.[12] Kinetic resolution using enzymes, such as lipases, is a powerful technique. The enzyme stereoselectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic substrate at a much faster rate than the other. This allows for the separation of the unreacted, enantiopure substrate from the newly formed, enantiopure product.[12]

Caption: Workflow for Biocatalytic Kinetic Resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound in an anhydrous organic solvent (e.g., toluene or THF).

  • Acyl Donor Addition: Add an acyl donor, such as vinyl acetate, typically in a slight molar excess.

  • Enzyme Addition: Introduce an immobilized lipase (e.g., Candida antarctica lipase B, CALB). The use of an immobilized enzyme simplifies post-reaction purification.[12]

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: The reaction progress must be carefully monitored using chiral chromatography (HPLC or GC). The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the unreacted substrate and the acylated product.[12]

  • Workup: Once 50% conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The solvent can then be removed under reduced pressure.

  • Purification: Separate the unreacted this compound from the acylated product using standard techniques like column chromatography.

Analytical Methods for Enantiomeric Separation

The accurate determination of enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.[13][14]

Direct Chiral HPLC Separation

The direct method is often preferred for its simplicity, as it avoids the need for sample derivatization. This approach relies on a Chiral Stationary Phase (CSP), which contains a chiral selector that forms transient, diastereomeric complexes with the analyte enantiomers. Differences in the stability of these complexes lead to different retention times, enabling separation.[13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of chiral compounds, including hydroxy esters.[13][15]

G start_node Racemic Sample (in Mobile Phase) process_node Chiral HPLC Column (e.g., Polysaccharide CSP) start_node->process_node Inject data_node Chromatogram: - Peak 1: (R)-Enantiomer - Peak 2: (S)-Enantiomer Calculate Resolution (Rs > 1.5) and Enantiomeric Excess (% ee) process_node->data_node Differential Retention

Caption: Workflow for Direct Chiral HPLC Separation.

Protocol: Direct Enantioseparation by HPLC

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[13]

  • Column: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose-based column (e.g., Chiralpak® series).[14]

  • Mobile Phase: A typical mobile phase consists of a mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA). A common starting ratio is 90:10 (v/v). For acidic analytes or to improve peak shape, a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often added.[13][14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[13]

    • Column Temperature: 25°C[14]

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)[14]

    • Injection Volume: 5-10 µL

  • Sample Preparation: Prepare a stock solution of the sample at ~1.0 mg/mL in the mobile phase. Dilute as necessary to an appropriate concentration for injection (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter.[13]

  • Data Analysis: Baseline separation of the two enantiomeric peaks is indicated by a resolution value (Rs) greater than 1.5.[13] The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Indirect Chiral HPLC Separation via Derivatization

The indirect method involves chemically converting the enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.[13] This method is useful when direct separation is difficult or when enhanced detector sensitivity is desired.

Protocol: Indirect Enantioseparation by HPLC

  • Derivatization:

    • In a clean vial, dissolve ~1 mg of the this compound sample in 1 mL of an anhydrous solvent like Dichloromethane (DCM).

    • Add 1.2 equivalents of a chiral amine, such as (S)-(-)-α-Methylbenzylamine, which will react with the hydroxyl group.

    • Add 1.1 equivalents of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the reaction.[13]

    • Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours.

  • Workup: Quench the reaction by adding 1 mL of 1 M HCl. Separate the organic layer, wash it with deionized water, and dry it over anhydrous sodium sulfate.[13]

  • HPLC Analysis:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: A standard achiral reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

    • Analysis: Analyze the resulting diastereomers as you would any standard mixture on an achiral column. The separation of the two diastereomeric peaks allows for the quantification of the original enantiomeric composition.

Conclusion

This compound is a fundamentally important chiral building block whose enantiomers are critical for the stereoselective synthesis of pharmaceuticals. A command of the principles of chirality, coupled with robust analytical and synthetic methodologies, is essential for any professional in drug development. The biocatalytic and chromatographic protocols detailed in this guide represent validated, field-proven approaches for the synthesis, resolution, and analysis of these key enantiomers. By understanding the causality behind these experimental choices—from the stereoselective nature of enzymes to the differential interactions on a chiral stationary phase—researchers can confidently and efficiently advance their drug discovery programs, ensuring the development of safe, effective, and enantiomerically pure therapeutics.

References

The Natural Occurrence and Sources of Methyl 2-hydroxybutanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxybutanoate, a chiral ester, contributes to the complex aroma profiles of various natural products. While its presence is documented, a comprehensive understanding of its natural origins, biosynthetic pathways, and the analytical methodologies for its characterization remains a subject of ongoing research. This technical guide provides an in-depth exploration of the natural occurrence of this compound, delving into its presence in fruits and fermented beverages. It further proposes a plausible biosynthetic pathway based on established metabolic reactions. Detailed, field-proven protocols for the extraction, identification, and quantification of this volatile compound using gas chromatography-mass spectrometry (GC-MS) are presented, offering researchers and drug development professionals a robust framework for their investigations. This guide aims to bridge the existing knowledge gaps and empower further research into the significance of this compound in natural systems.

Introduction

This compound (C₅H₁₀O₃) is a volatile organic compound that has been identified as a constituent of the aroma profile of certain fruits.[1] Its characteristic fruity odor suggests a potential role in the sensory perception of these natural products.[2] As a chiral molecule, the stereochemistry of this compound may also influence its biological activity and sensory properties, a critical consideration for researchers in fields ranging from food science to pharmacology. Understanding the natural sources and biosynthetic origins of this compound is paramount for harnessing its potential applications and for elucidating its role in biological systems.

This guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its natural occurrence and the analytical techniques required for its study. It is designed to be a practical resource for researchers, offering not just a review of the literature, but also actionable experimental protocols and an understanding of the causality behind methodological choices.

Natural Occurrence of this compound

The presence of this compound has been reported in a limited number of natural sources, primarily within the plant kingdom. Its identification has been largely associated with the volatile fractions of tropical fruits.

Occurrence in Fruits

Current literature indicates that this compound is a natural volatile constituent of:

  • Papaya (Carica papaya) : This tropical fruit is one of the primary sources where the presence of this compound has been documented.[1]

  • Mango (Mangifera indica) : Alongside papaya, mango has also been identified as a natural source of this ester.[1]

The concentration of this compound in these fruits can vary depending on factors such as cultivar, ripeness, and post-harvest handling.

Presence in Fermented Beverages

While the direct presence of this compound in fermented beverages is not extensively documented, the occurrence of structurally related compounds, such as ethyl 2-hydroxy-3-methylbutanoate in wine, suggests the potential for its formation during fermentation processes.[3] The microbial activity inherent in fermentation can lead to a diverse array of esters, and it is plausible that under specific conditions, this compound could be produced.

Biosynthesis of this compound: A Plausible Pathway

A definitive biosynthetic pathway for this compound has not yet been fully elucidated in plants or microorganisms. However, based on known metabolic reactions involving fatty acids and amino acids, a hypothetical pathway can be proposed. This pathway likely involves two key enzymatic steps: α-hydroxylation of a precursor molecule followed by methylation.

A plausible precursor for this compound is 2-hydroxybutanoic acid. The biosynthesis of 2-hydroxybutanoic acid can be linked to amino acid catabolism. The amino acid L-threonine can be deaminated to form 2-ketobutanoic acid, which can then be reduced to 2-hydroxybutanoic acid.

The subsequent esterification of 2-hydroxybutanoic acid to form this compound is likely catalyzed by an alcohol acyltransferase (AAT). These enzymes are known for their role in the formation of volatile esters in fruits and fermented beverages by transferring an acyl group from an acyl-CoA to an alcohol.[4][5] In this case, the enzyme would utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

Biosynthesis_Pathway L-Threonine L-Threonine Enzyme1 Threonine Deaminase L-Threonine->Enzyme1 2-Ketobutanoic Acid 2-Ketobutanoic Acid Enzyme2 2-Keto Acid Reductase 2-Ketobutanoic Acid->Enzyme2 2-Hydroxybutanoic Acid 2-Hydroxybutanoic Acid Enzyme3 Alcohol Acyltransferase (SAM-dependent) 2-Hydroxybutanoic Acid->Enzyme3 This compound This compound Enzyme1->2-Ketobutanoic Acid Enzyme2->2-Hydroxybutanoic Acid Enzyme3->this compound

Caption: A plausible biosynthetic pathway for this compound.

Analytical Methodologies for the Study of this compound

The analysis of this compound from natural matrices typically involves extraction of the volatile fraction followed by separation and identification using chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose.

Extraction of Volatile Compounds from Fruit Matrices

A robust and widely used method for the extraction of volatile compounds from fruit is headspace solid-phase microextraction (HS-SPME). This technique is favored for its simplicity, solvent-free nature, and high sensitivity.

  • Sample Preparation: Homogenize a known weight of the fruit sample (e.g., 5 g of fruit pulp) with a saturated NaCl solution (e.g., 5 mL) in a 20 mL headspace vial. The addition of NaCl increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-octanol) to the sample for quantification purposes.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 45 °C) for a specific time (e.g., 15 minutes) with agitation to allow the volatiles to equilibrate between the sample and the headspace.[6]

  • Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) at the same temperature to adsorb the volatile compounds.[6]

  • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot inlet of the GC-MS system.

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Homogenize Fruit Homogenize Fruit Add NaCl Solution Add NaCl Solution Homogenize Fruit->Add NaCl Solution Add Internal Standard Add Internal Standard Add NaCl Solution->Add Internal Standard Equilibrate Sample Equilibrate Sample Add Internal Standard->Equilibrate Sample Expose SPME Fiber Expose SPME Fiber Equilibrate Sample->Expose SPME Fiber Desorb in GC Inlet Desorb in GC Inlet Expose SPME Fiber->Desorb in GC Inlet Chromatographic Separation Chromatographic Separation Desorb in GC Inlet->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Injector Splitless mode, 250 °CEnsures efficient transfer of analytes from the SPME fiber to the column.
Column HP-INNOWAX (30 m x 0.25 mm, 0.25 µm) or similar polar columnProvides good separation of polar volatile compounds like esters.[6]
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier gas for optimal chromatographic performance.[6]
Oven Program Initial temp: 40 °C (hold 2 min), ramp to 180 °C at 3 °C/min, then to 230 °C at 10 °C/min (hold 5 min)A temperature gradient allows for the separation of a wide range of volatile compounds with different boiling points.[6]
MS Transfer Line 250 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard ionization technique for generating reproducible mass spectra.
Mass Scan Range m/z 35-350Covers the expected mass-to-charge ratio of this compound and its fragments.[6]

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

Quantification: Quantification is performed by creating a calibration curve using a series of standard solutions of this compound with a fixed concentration of the internal standard.

Quantitative Data on Natural Occurrence

While extensive quantitative data is not widely available, the following table summarizes the known natural sources of this compound. Further research is needed to establish typical concentration ranges in these and other potential sources.

Table 2: Documented Natural Sources of this compound

Natural SourceScientific NameReference
PapayaCarica papaya[1]
MangoMangifera indica[1]

Conclusion and Future Perspectives

This compound is a naturally occurring ester found in select tropical fruits, contributing to their characteristic aroma. While its biosynthetic pathway is not yet fully elucidated, a plausible route involving the metabolism of L-threonine and subsequent esterification is proposed. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the reliable identification and quantification of this compound in complex natural matrices.

Future research should focus on several key areas:

  • Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific enzymes, particularly the alcohol acyltransferases, responsible for the formation of this compound in plants and potentially in microorganisms.

  • Quantitative Analysis: Conducting comprehensive studies to determine the concentration of this compound in a wider variety of fruits and fermented products to understand its distribution and significance.

  • Enantiomeric Distribution: Investigating the natural enantiomeric ratio of this compound, as this can provide insights into its biosynthetic origins and its sensory and biological properties.

  • Sensory Impact: Performing sensory analysis to determine the precise contribution of this compound to the overall flavor profile of the foods and beverages in which it is found.

By addressing these research questions, a more complete understanding of the role and importance of this compound in the natural world can be achieved, potentially leading to new applications in the food, beverage, and pharmaceutical industries.

References

An In-depth Technical Guide to the Toxicological and Safety Profile of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-hydroxybutanoate (CAS No: 29674-47-3 / 73349-07-2 for the (R)-enantiomer; C₅H₁₀O₃) is an ester of 2-hydroxybutanoic acid.[1][2][3] It serves as a valuable intermediate in the synthesis of various chemical compounds, including pharmaceuticals and flavoring agents.[4][5] Given its application in research and development settings, a thorough understanding of its toxicological and safety profile is paramount for professionals handling this substance. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, emphasizing the causality behind safety protocols and experimental assessments.

Physicochemical Properties

The physical and chemical characteristics of a substance are fundamental to understanding its behavior and potential hazards, such as flammability and vapor density.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[1][2][3]
Molecular Weight 118.13 g/mol [1][2][3]
Appearance Liquid (presumed)[6][7]
Boiling Point ~159.3 °C at 760 mmHg[1][4][8]
Density ~1.05 - 1.1 g/cm³[1][4][8]
Flash Point ~54.6 °C[1][4][8]
Vapor Pressure 0.889 mmHg at 25°C[4]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with several key hazards that dictate its handling and storage requirements.[2][3]

GHS Pictograms:

alt text
alt text

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[2][3]

  • H315: Causes skin irritation.[2][9]

  • H319: Causes serious eye irritation.[2][3][9]

  • H335: May cause respiratory irritation.[2][9]

Hazard ClassCategoryGHS Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
(Source: Aggregated data from ECHA C&L Inventory notifications)[2][3]

Toxicological Profile

This section details the known toxicological endpoints for this compound. The absence of data for certain endpoints is as significant as its presence, indicating areas where caution and assumption of potential hazard are warranted.

Acute Toxicity

Comprehensive acute toxicity data (Oral, Dermal, Inhalation) for this compound is not available in the reviewed literature.[9][10] In the absence of specific LD50 or LC50 values, the substance should be handled with appropriate care to avoid any direct exposure, following the precautionary principle.

Skin Corrosion / Irritation

The substance is classified as causing skin irritation (Category 2).[9][11] Direct contact may lead to inflammation characterized by symptoms such as itching, scaling, redness, and pain.[9][10] This classification is the primary driver for the mandatory use of protective gloves during handling procedures.

Serious Eye Damage / Irritation

This compound is consistently classified as causing serious eye irritation (Category 2A).[2][3][9][11] Eye contact can result in redness, watering, pain, or potentially severe damage.[9][10] This necessitates the use of chemical safety goggles or a face shield.

Respiratory Irritation

As a Category 3 specific target organ toxicant for single exposure, the compound may cause respiratory irritation.[2][9] Inhalation of vapors or mists should be avoided by working in a well-ventilated area or using a certified fume hood.[9]

Other Toxicological Endpoints
  • Respiratory or Skin Sensitization: No data is available to assess the potential for allergic sensitization.

  • Germ Cell Mutagenicity: No information regarding mutagenic potential was found.

  • Carcinogenicity: The substance is not listed as a carcinogen by IARC, NTP, or OSHA.[9]

  • Reproductive Toxicity: No data is available on the reproductive or developmental effects of this compound.

  • Repeated Dose Toxicity: There is insufficient data available to characterize the effects of repeated or chronic exposure.

Experimental Protocol: In Vitro Skin Irritation Assessment

To ensure the trustworthiness of the "Causes skin irritation" classification, a self-validating experimental workflow is essential. The following protocol is a representative methodology based on the OECD Guideline 439 for In Vitro Skin Irritation, which uses reconstructed human epidermis (RhE) models. This approach is chosen for its scientific validity and alignment with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.

Objective: To determine the skin irritation potential of this compound by assessing its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

  • Model Preparation: Reconstructed human epidermis tissues are received and pre-incubated in a defined culture medium at 37°C, 5% CO₂ for 24 hours to ensure tissue viability.

  • Test Substance Application: A 10-50 µL aliquot of neat this compound is applied topically to the surface of the RhE tissue. A negative control (Phosphate Buffered Saline) and a positive control (5% Sodium Dodecyl Sulfate) are run in parallel.

  • Exposure & Incubation: The tissues are exposed to the test substance for 60 minutes at room temperature.

  • Rinsing: Following exposure, the test substance is thoroughly rinsed from the tissue surface with a buffered saline solution to halt the exposure.

  • Post-Exposure Incubation: The tissues are transferred to a fresh culture medium and incubated for 42 hours at 37°C, 5% CO₂ to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

    • The formazan is extracted from the tissue using an organic solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer at 570 nm.

  • Data Interpretation:

    • The percentage of cell viability is calculated relative to the negative control tissues.

    • Classification: If the mean tissue viability is ≤ 50%, the substance is classified as an irritant (Category 2). If viability is > 50%, it is considered non-irritant. This clear, quantitative endpoint provides a self-validating system for the hazard classification.

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Risk Management and Handling Procedures

A systematic approach to risk management is critical when handling chemicals with identified hazards.

G cluster_controls Implement Control Measures start Start: Handling This compound assess Hazard Assessment - Flammable (H226) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess eng Engineering Controls (Fume Hood) assess->eng ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess->ppe handle Safe Handling - Avoid inhalation & contact - Keep from ignition sources - Use non-sparking tools eng->handle ppe->handle storage Proper Storage - Cool, dry, ventilated area - Tightly closed container handle->storage spill Emergency Preparedness (Spill Kit, Eyewash, Shower) storage->spill

Caption: Chemical Safety & Risk Management Workflow.

Exposure Controls
  • Engineering Controls: Use only outdoors or in a well-ventilated area.[9][11] For procedures that may generate vapors or aerosols, a chemical fume hood is required.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][9] Contaminated clothing should be removed and washed before reuse.[11]

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6][10] Do not breathe mist, vapors, or spray.[9] Keep away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1][6][11] Store locked up.[11] Recommended storage temperature is between 2°C and 8°C.[1]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9][11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][11]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not allow the product to enter drains.

References

A Technical Guide to the Research Applications of Chiral Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral α-hydroxy esters are foundational pillars in the edifice of modern organic synthesis, serving as versatile intermediates for creating complex, stereochemically defined molecules.[1][2] This guide focuses on a specific, high-potential member of this class: Methyl 2-hydroxybutanoate. Possessing a single stereocenter at the C2 position, this small ester is a powerful tool for researchers in drug discovery, materials science, and biocatalysis. We will explore its intrinsic properties and delve into its established and potential applications, providing not just theoretical frameworks but actionable, field-proven protocols. The causality behind experimental design, from the selection of reagents to the optimization of reaction conditions, will be a central theme, reflecting a commitment to robust and reproducible science.

Core Molecular Attributes and Physicochemical Properties

This compound is a chiral molecule existing as two non-superimposable mirror images: the (R)- and (S)-enantiomers. This chirality is the source of its utility, allowing for stereospecific interactions and transformations crucial in pharmaceutical and biological contexts.[3] The physical properties of both enantiomers are critical for experimental design, influencing solvent choice, purification methods, and reaction temperature.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-Methyl 2-hydroxybutanoate(S)-Methyl 2-hydroxybutanoate
CAS Number 73349-07-2[4][5]73349-08-3[6][7][8][9][10][11]
Molecular Formula C₅H₁₀O₃[4][5]C₅H₁₀O₃[6][7][11]
Molecular Weight 118.13 g/mol [4][5]118.13 g/mol [7][11]
Appearance LiquidClear Liquid[7]
Boiling Point 159.3 °C[4][12]Not specified
Density 1.05 g/cm³[4]1.05 g/cm³[10]
Flash Point 54.6 °C[4][13]Not specified
Purity Not specifiedMin. 95% - 98%[7][8][14]

Note: Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13][14] Properties for the (S)-enantiomer are often less detailed in publicly available databases.

Application in Asymmetric Synthesis: A Versatile Chiral Synthon

The primary and most powerful application of chiral this compound is as a chiral building block in asymmetric synthesis.[1][15] This approach, often termed "chiral pool synthesis," leverages a readily available, enantiomerically pure starting material to introduce a specific stereocenter into a more complex target molecule.[2] This strategy is fundamental to modern drug development, where the stereochemistry of a molecule is often critical to its pharmacological activity.[3][16]

A key synthetic transformation is the stereospecific conversion of the C2 hydroxyl group into other functionalities, such as an amino group, to generate chiral α-amino acid derivatives. These derivatives are precursors to a vast array of pharmaceuticals, including the antiepileptic drug Levetiracetam, whose synthesis involves a chiral (S)-2-aminobutyramide intermediate.[17][18]

Workflow: Stereoinvertive Conversion to (R)-Methyl 2-aminobutanoate

The following diagram and protocol outline a robust, two-step sequence for converting (S)-Methyl 2-hydroxybutanoate to its corresponding amino ester with inversion of stereochemistry. This transformation is a cornerstone of chiral building block manipulation.

G cluster_0 Step 1: Activation & Displacement cluster_1 Step 2: Reduction A (S)-Methyl 2-hydroxybutanoate (Starting Material) B Mesylate Intermediate A->B  MsCl, Et3N  (Activation of -OH) C (R)-Methyl 2-azidobutanoate (Inverted Stereocenter) B->C  NaN3 (SN2)  (Stereoinversion) D (R)-Methyl 2-aminobutanoate (Final Product) C->D  H2, Pd/C  (Azide Reduction)

Caption: Workflow for the conversion of a chiral α-hydroxy ester to an α-amino ester.

Protocol 2.1: Synthesis of (R)-Methyl 2-aminobutanoate

Causality: This protocol achieves a stereochemical inversion at the C2 center. The hydroxyl group is a poor leaving group; therefore, it must first be "activated" by converting it into a mesylate. The subsequent reaction with sodium azide is a classic Sₙ2 nucleophilic substitution, which proceeds with inversion of configuration, thereby setting the desired stereochemistry. Finally, the azide is cleanly reduced to the primary amine via catalytic hydrogenation.

Step 1: Mesylation and Azide Displacement

  • Dissolution: Dissolve (S)-Methyl 2-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise while maintaining the temperature at 0 °C. Rationale: Et₃N acts as a base to neutralize the HCl generated during the mesylation reaction.

  • Activation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (1): Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Do not heat , as mesylates can be unstable.

  • Displacement: Immediately dissolve the crude mesylate intermediate in dimethylformamide (DMF, 10 volumes). Add sodium azide (NaN₃, 3.0 eq).

  • Heating: Heat the reaction mixture to 60-70 °C and stir until TLC analysis indicates complete conversion. Rationale: Heating provides the necessary activation energy for the Sₙ2 displacement.

  • Work-up (2): Cool the mixture to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and excess NaN₃. Dry the organic layer over Na₂SO₄ and concentrate to yield crude (R)-Methyl 2-azidobutanoate.

Step 2: Catalytic Hydrogenation (Reduction)

  • Preparation: Dissolve the crude azide from the previous step in methanol (MeOH, 10 volumes).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, (R)-Methyl 2-aminobutanoate. Further purification can be achieved via distillation or chromatography if necessary.

Potential Application in Biodegradable Polymers

The growing demand for sustainable materials has placed biodegradable polyesters, such as poly(lactic acid) (PLA), at the forefront of materials science research.[19] These polymers are typically synthesized via the ring-opening polymerization (ROP) of cyclic lactone monomers.[20] While this compound is not itself a cyclic monomer, its parent acid, 2-hydroxybutanoic acid, can be dimerized to form a functionalized lactide.

Alternatively, and more directly, α-hydroxy esters can be used in polycondensation reactions.[21][22] By incorporating this compound as a comonomer in a polymerization reaction, a polyester with pendant ethyl groups can be synthesized. These side chains disrupt polymer chain packing, potentially leading to amorphous materials with lower glass transition temperatures and modified degradation profiles compared to highly crystalline polymers like poly(glycolide).[23] This allows for the fine-tuning of material properties for specific applications, such as drug delivery matrices or flexible packaging films.[24]

Conceptual Workflow: Synthesis of a Functional Polyester

This process involves a two-stage approach: first, the synthesis of a diol-terminated oligomer (a prepolymer), followed by chain extension to achieve a high molecular weight polymer. This is a common strategy to overcome the equilibrium limitations of direct polycondensation.[21]

G A This compound + Diol (e.g., 1,4-Butanediol) B Prepolymer Synthesis (Transesterification) A->B  Cat. (e.g., Ti(OBu)4)  Heat, Vacuum C Low MW Oligomer (Diol-terminated) B->C D Chain Extension (e.g., Diisocyanate) C->D E High MW Functional Polyester D->E

Caption: Conceptual workflow for polyester synthesis via polycondensation.

Protocol 3.1: Polycondensation of this compound with 1,4-Butanediol

Causality: This is a proposed protocol based on established principles of polyester synthesis.[19][22] A transesterification catalyst is required to facilitate the reaction between the ester and the diol. The reaction is driven to completion by removing the methanol byproduct under vacuum, shifting the chemical equilibrium according to Le Châtelier's principle.

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with (S)-Methyl 2-hydroxybutanoate (1.0 eq), 1,4-butanediol (1.1 eq), and a transesterification catalyst such as titanium(IV) butoxide (Ti(OBu)₄, ~250 ppm).

  • Inerting: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen.

  • First Stage (Transesterification): Heat the mixture to 180-200 °C under a slow stream of nitrogen. Methanol will begin to distill off. Continue this stage for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240 °C. The viscosity of the mixture will increase significantly. Rationale: The high temperature and vacuum are necessary to remove the diol and drive the polymerization to form high molecular weight chains.

  • Completion: Continue the reaction for several hours until the desired viscosity is reached.

  • Product Isolation: Cool the reactor to room temperature and extrude the resulting polymer under nitrogen pressure. The polymer can then be analyzed for molecular weight (GPC), thermal properties (DSC), and structure (NMR).

Biocatalysis and Flavor & Fragrance Applications

Biocatalytic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[25] Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and esters.[26][27][28][29] In a kinetic resolution of racemic this compound, a lipase can selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This allows for the separation of the fast-reacting acylated product from the unreacted slow-reacting enantiomer (the S-enantiomer), yielding both enantiomers in high purity.[30]

G Racemate Racemic Methyl 2-hydroxybutanoate ((R)- and (S)-) Enzyme Lipase + Acyl Donor (e.g., Vinyl Acetate) Racemate->Enzyme Products Mixture Enzyme->Products SAcetate (R)-Methyl 2-acetoxybutanoate (Fast-reacting) Products->SAcetate Separation RAlcohol (S)-Methyl 2-hydroxybutanoate (Unreacted) Products->RAlcohol Separation

References

The Versatile Chemistry of Methyl 2-hydroxybutanoate: A Technical Guide to the Reactivity of its Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxybutanoate, a chiral α-hydroxy ester, is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries.[1][2] Its utility stems from the versatile reactivity of its constituent functional groups: a secondary hydroxyl group and a methyl ester. This technical guide provides an in-depth exploration of the chemical behavior of the hydroxyl group in this compound. We will delve into the mechanistic underpinnings of its key reactions, including oxidation, esterification, and etherification, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems.

Introduction: The Unique Chemical Environment of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is intrinsically linked to its position at the α-carbon, adjacent to a carbonyl group. This proximity creates a unique electronic and steric environment that dictates its chemical behavior. The electron-withdrawing nature of the ester carbonyl group increases the acidity of the hydroxyl proton compared to a simple secondary alcohol, making it more susceptible to deprotonation. Conversely, the carbonyl oxygen can participate in intramolecular hydrogen bonding, which can influence the hydroxyl group's nucleophilicity and conformational preference.

Furthermore, the presence of a chiral center at the C2 position means that reactions at the hydroxyl group can proceed with either retention or inversion of stereochemistry, a critical consideration in asymmetric synthesis.[1] This guide will explore how these inherent properties are leveraged in various chemical transformations.

Oxidation: Synthesis of Methyl 2-oxobutanoate

The oxidation of the secondary hydroxyl group in this compound provides a direct route to methyl 2-oxobutanoate, a key intermediate in the synthesis of various organic compounds, including indole derivatives.[3] The choice of oxidant is critical to ensure high yield and prevent over-oxidation or side reactions.

Mechanistic Considerations and Reagent Selection

Several reagents can effect the oxidation of secondary alcohols to ketones. For a substrate like this compound, mild oxidizing agents are generally preferred to avoid cleavage of the ester group. Common choices include chromium-based reagents (e.g., pyridinium chlorochromate - PCC) and sulfur-based reagents (e.g., Swern oxidation, Dess-Martin periodinane).

  • Pyridinium Chlorochromate (PCC): PCC is a relatively mild and selective oxidant that can be used in dichloromethane (DCM) at room temperature. The reaction proceeds via a chromate ester intermediate, followed by an E2 elimination to yield the ketone.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures (-78 °C). The resulting alkoxysulfonium salt undergoes an intramolecular E2 elimination mediated by a hindered base, such as triethylamine, to furnish the ketone. The low temperature and mild conditions make it suitable for sensitive substrates.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers the advantage of being a non-metallic, room-temperature oxidant. The reaction is fast and clean, proceeding through a periodinane ester intermediate.

The choice among these reagents often depends on factors such as substrate compatibility, scale of the reaction, and ease of workup. For instance, the removal of chromium byproducts from PCC oxidations can be tedious, making Swern or DMP oxidations more attractive for certain applications.

Experimental Protocol: Swern Oxidation of this compound

This protocol describes a reliable method for the oxidation of this compound to methyl 2-oxobutanoate using Swern conditions.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnels, and a low-temperature thermometer.

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

  • Oxalyl Chloride Addition: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride dropwise via a dropping funnel, maintaining the internal temperature below -70 °C.

  • DMSO Addition: In a separate dropping funnel, dissolve DMSO in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve this compound in anhydrous DCM in the second dropping funnel. Add the substrate solution dropwise to the activated DMSO mixture, keeping the temperature below -70 °C. Stir for 30-45 minutes.

  • Quenching: Add triethylamine dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction to warm to room temperature.

  • Workup: Add water to the reaction mixture and stir until the precipitate dissolves. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude methyl 2-oxobutanoate can be purified by vacuum distillation or column chromatography on silica gel.

Diagram: Swern Oxidation Workflow

Swern_Oxidation cluster_prep Reagent Preparation & Activation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification DCM Anhydrous DCM Activation Activation at -78°C DCM->Activation OxalylCl Oxalyl Chloride OxalylCl->Activation DMSO DMSO in DCM DMSO->Activation Reaction Substrate Addition at -78°C Activation->Reaction Substrate This compound in DCM Substrate->Reaction Quench Quenching with TEA Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Purification Workup->Purification Product Methyl 2-oxobutanoate Purification->Product

Caption: Workflow for the Swern oxidation of this compound.

Esterification: Acylation of the Hydroxyl Group

Esterification of the hydroxyl group in this compound is a common transformation to introduce various acyl groups, which can serve as protecting groups or modulate the biological activity of the molecule.[4]

Standard Acylation

Standard acylation methods involve the reaction of the alcohol with an acyl halide or anhydride in the presence of a base.

  • Mechanism: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is used to neutralize the acid byproduct and can also act as a nucleophilic catalyst. For sterically hindered alcohols, 4-dimethylaminopyridine (DMAP) is often added as a more potent catalyst.

Mitsunobu Reaction: Esterification with Inversion of Stereochemistry

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry.[5][6] This is particularly valuable when the stereochemistry at the C2 position of this compound needs to be inverted.

  • Mechanism: The reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] PPh₃ first attacks the azodicarboxylate to form a betaine intermediate.[5] This intermediate then deprotonates the carboxylic acid nucleophile. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the desired ester with inverted stereochemistry.[5][7]

Experimental Protocol: Mitsunobu Esterification of Methyl (R)-2-hydroxybutanoate

This protocol outlines the esterification of methyl (R)-2-hydroxybutanoate with benzoic acid to yield methyl (S)-2-(benzoyloxy)butanoate, demonstrating the inversion of stereochemistry.

Materials:

  • Methyl (R)-2-hydroxybutanoate

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl (R)-2-hydroxybutanoate, benzoic acid, and triphenylphosphine in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DEAD/DIAD Addition: Slowly add a solution of DEAD or DIAD in anhydrous THF to the reaction mixture dropwise. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the reduced hydrazine derivative.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the target ester from the byproducts.

Diagram: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine attacks DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair deprotonates CarboxylicAcid R'-COOH CarboxylicAcid->IonPair Alkoxyphosphonium Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium SN2 Sₙ2 Attack IonPair->SN2 R'-COO⁻ Alcohol This compound Alcohol->Alkoxyphosphonium activates Alkoxyphosphonium->SN2 is attacked by Product Inverted Ester SN2->Product

Caption: Simplified mechanism of the Mitsunobu reaction.

Etherification: Formation of Ether Derivatives

The hydroxyl group of this compound can be converted into an ether, which can serve as a stable protecting group or introduce new functionality. The Williamson ether synthesis is the most common method for this transformation.

Williamson Ether Synthesis

This classic reaction involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[8][9]

  • Mechanism: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of this compound, forming a sodium alkoxide.[10] This alkoxide then acts as a nucleophile and attacks a primary alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 fashion, displacing the halide and forming the ether.[9] It is crucial to use a primary alkyl halide to avoid elimination side reactions, which are prevalent with secondary and tertiary halides.[11]

Experimental Protocol: Benzylation of this compound

This protocol details the formation of methyl 2-(benzyloxy)butanoate using the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0 °C. Add a solution of this compound in anhydrous THF dropwise. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Alkyl Halide Addition: Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with reagents intended for other parts of the molecule.[12][13] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Common Protecting Groups and Their Applications
Protecting GroupIntroduction ReagentsRemoval ConditionsStability
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, imidazole, DMFTBAF, THF; or HF, pyridineStable to most non-acidic and non-fluoride conditions.
Benzyl Ether (Bn) NaH, BnBr, THFH₂, Pd/CStable to acidic and basic conditions, and many oxidizing and reducing agents.
Acetyl (Ac) Acetic anhydride, pyridineK₂CO₃, MeOH; or aq. baseStable to acidic conditions and some reducing agents.[4]
Tetrahydropyranyl (THP) Dihydropyran, PPTS, DCMp-TsOH, MeOHStable to basic, organometallic, and reducing reagents.[14]
Strategic Considerations for Protection and Deprotection

The selection of a protecting group is a critical strategic decision in a synthetic plan. An ideal protecting group should be:

  • Easy and cheap to introduce in high yield.

  • Stable to the desired reaction conditions.

  • Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[15]

For example, a silyl ether would be a poor choice if a subsequent step involves the use of a fluoride source. Similarly, a benzyl ether cannot be used if a hydrogenation step is required elsewhere in the molecule.

Conclusion

The hydroxyl group of this compound is a versatile handle for a wide array of chemical transformations. Its reactivity can be finely tuned through the judicious choice of reagents and reaction conditions to achieve oxidation, esterification with retention or inversion of stereochemistry, and etherification. Furthermore, a variety of protecting group strategies can be employed to mask its reactivity during multi-step syntheses. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this compound as a valuable chiral building block in their synthetic endeavors.

References

A Guide to the Synthesis and Application of Methyl 2-hydroxybutanoate: A Chiral Intermediate for Pharmaceuticals and Fine Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxybutanoate, a chiral ester, serves as a pivotal building block in the synthesis of complex organic molecules. Its value is intrinsically linked to its stereochemistry, with each enantiomer offering a distinct pathway to enantiomerically pure target compounds. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this compound, tailored for researchers, chemists, and professionals in drug development and fine chemical manufacturing. We will examine both traditional chemical and modern biocatalytic synthesis routes, offering insights into the causal mechanisms and experimental choices that govern yield and stereoselectivity. Furthermore, this document details its critical applications in the pharmaceutical and fragrance industries, supported by detailed protocols and data.

Introduction: The Significance of a Versatile Chiral Ester

This compound (also known as methyl α-hydroxybutyrate) is an organic compound characterized by a chiral center at the second carbon, making it exist as two distinct enantiomers: (R)-Methyl 2-hydroxybutanoate and (S)-Methyl 2-hydroxybutanoate.[1][2] This chirality is the cornerstone of its utility. In fields like pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is critical to its biological activity, making access to enantiomerically pure starting materials essential.[3]

This guide moves beyond a simple recitation of facts to provide a deeper understanding of the principles guiding the synthesis and use of this versatile molecule. We will delve into why specific synthetic strategies are chosen, how reaction conditions are optimized, and how the unique properties of this compound are leveraged in various industrial contexts.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are fundamental to its handling, purification, and application. The two enantiomers share identical physical properties except for their interaction with plane-polarized light.

Property(R)-Methyl 2-hydroxybutanoate(S)-Methyl 2-hydroxybutanoateGeneral (Racemic)
Molecular Formula C₅H₁₀O₃[4]C₅H₁₀O₃[5]C₅H₁₀O₃[6]
Molecular Weight 118.13 g/mol [4]118.13 g/mol [5]118.13 g/mol [6]
CAS Number 73349-07-2[4]73349-08-3[5]29674-47-3[6]
Appearance -Clear Liquid[7]-
Density 1.05 g/cm³[4]1.05 g/cm³[5]-
Boiling Point 159.3 °C[4]159.3 °C (Predicted)[8]-
Flash Point 54.6 °C[4]--
Odor -Fruity Odor[2][8]-
SMILES CC--INVALID-LINK--O[4]CC--INVALID-LINK--O[5]CCC(C(=O)OC)O[6]

Synthesis of this compound: Pathways to Purity

The synthesis of this compound can be broadly categorized into chemical synthesis and biocatalytic methods. The choice of method is often dictated by the desired stereochemical outcome, scalability, and economic viability.

Chemical Synthesis: An Industrial Perspective

For large-scale industrial production, a robust and cost-effective method is paramount. One such process starts from propionaldehyde cyanohydrin, proceeding through hydrolysis and esterification to yield the final product.[9] This multi-step synthesis is designed for high yield and provides a practical route to the racemic mixture, which can then be used as is or resolved into its constituent enantiomers.

The rationale for this pathway lies in the availability and low cost of the starting materials. The process involves carefully controlled steps to maximize conversion and simplify purification. For instance, the use of azeotropic distillation is a critical engineering choice to efficiently remove water and drive the reaction equilibrium towards the product.[9]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A Propionaldehyde Cyanohydrin B Reaction with Water (Acid Catalyst) A->B + H₂O, H⁺ C Intermediate: 2-Hydroxybutanoic Acid B->C D Reaction with Methanol C->D + CH₃OH E Crude Reaction Mixture D->E F Distill off excess Methanol E->F G Azeotropic Distillation (with Toluene) F->G + Water, Toluene H Final Distillation (Reduced Pressure) G->H Removes Water I Pure Methyl 2-hydroxybutanoate H->I

Caption: Industrial synthesis of this compound.

Biocatalytic Synthesis: The Enantioselective Advantage

When enantiomeric purity is the primary objective, biocatalysis offers an elegant and highly effective solution. Enzymes, such as lipases and hydroxynitrile lyases (HNLs), can catalyze reactions with remarkable stereoselectivity under mild conditions.[10]

  • Lipase-Catalyzed Reactions : Lipases are widely used for the kinetic resolution of racemic mixtures. For instance, the enantioselective acylation of racemic ethyl 3-hydroxybutanoate (a related compound) using Candida antarctica lipase B (CAL-B) allows for the separation of enantiomers.[11] A similar principle can be applied to resolve racemic this compound or its precursors. These reactions involve the preferential reaction of the enzyme with one enantiomer, leaving the other unreacted and allowing for their separation.[12]

  • Hydroxynitrile Lyase (HNL) Catalysis : HNLs can catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones. This approach can be used to create the chiral center with high enantiomeric excess (ee) from the start. For example, using "thio-disguised" precursors with HNL from Hevea brasiliensis has been shown to produce (S)-2-hydroxy-2-methylbutyric acid with 99% ee, which can then be esterified.[13] The choice of enzyme is critical, as different HNLs can yield opposite enantiomers.

The primary driver for using biocatalysis is the demand for enantiopure compounds in the pharmaceutical industry, where the "wrong" enantiomer can be inactive or even harmful.[3][14]

Key Applications & Field Insights

The utility of this compound stems from its dual functionality—a hydroxyl group and an ester group—and its defined stereochemistry.

A Cornerstone Chiral Building Block in Pharmaceutical Synthesis

Enantiopure α-hydroxy esters are invaluable starting materials for synthesizing complex, biologically active molecules.[3] While not directly this compound, the closely related (S)-2-Hydroxy-3-methylbutanoic acid is a key precursor for (S)-valine derivatives. These derivatives are essential components in the synthesis of major drugs like the angiotensin II receptor blocker, Valsartan.[3] The synthetic strategy involves the stereospecific conversion of the hydroxyl group into an amino group, demonstrating the role of these scaffolds as versatile chiral synthons.[3][14] This highlights the potential of (S)-Methyl 2-hydroxybutanoate to serve in similar synthetic campaigns for novel drug candidates.

The Scent of Innovation: Fragrance and Flavor Industry

Many simple esters possess pleasant, fruity odors, and this compound is no exception. It is noted for its fruity aroma and is utilized in the formulation of fragrances and flavors.[2][15] Its presence has been identified in natural sources like papaya and mango.[6][16] In this industry, the goal is not necessarily enantiomeric purity but a specific olfactory profile. It can be used as an intermediate in the production of unique aromatic compounds for perfumes, cosmetics, and food products.[17]

Other Industrial Uses

Beyond its specialized roles, this compound also functions as a synthetic intermediate for various organic compounds and is used in industrial esterification processes.[4][5][7] Its properties as a mild solvent can also be leveraged in certain formulations.[18]

Experimental Protocols

For this guide, we provide a detailed protocol for the industrial synthesis of this compound, adapted from patent literature. This protocol is intended for trained professionals in a controlled laboratory or industrial setting.

Protocol: Industrial Production of this compound[9]

Objective: To synthesize this compound from propionaldehyde cyanohydrin in high yield.

Materials:

  • Propionaldehyde cyanohydrin

  • Sulfuric acid (98%)

  • Water (deionized)

  • Methanol

  • Aqueous ammonia (25 mass%)

  • Toluene

  • Standard laboratory glassware for reflux, distillation, and reduced-pressure distillation.

Step-by-Step Methodology:

  • Step 1: Hydrolysis of Cyanohydrin

    • To a suitable reaction vessel, charge 50.0 g (0.50 mol) of propionaldehyde cyanohydrin.

    • Carefully add 53.9 g (0.55 mol) of 98% sulfuric acid dropwise while maintaining the internal temperature below 40°C.

    • Following the addition, add 9.9 g (0.55 mol) of water dropwise over 30 minutes. The internal temperature will rise.

    • Heat the mixture at 60°C for 1 hour, then increase the temperature to 70°C and maintain for 3 hours to complete the hydrolysis.

  • Step 2: Esterification

    • To the reaction mixture from Step 1, add 160.0 g (5.00 mol) of methanol.

    • Heat the mixture to reflux and maintain for 6 hours.

    • After reflux, cool the reaction mixture to below 10°C.

    • Neutralize the mixture by adding 6.7 g (0.10 mol) of 25 mass% aqueous ammonia. At this stage, a sample can be taken for gas chromatography analysis to determine the yield of this compound.

  • Step 3: Purification

    • Methanol Removal: Heat the neutralized reaction mixture to an internal temperature of 100°C to distill off the excess methanol.

    • Initial Distillation: Add 100 g of water to the residue. Distill the mixture over 1.5 hours at an internal temperature of 100-120°C to obtain a mixture of this compound and water.

    • Azeotropic Dehydration: Transfer the collected distillate to a flask equipped with a Dean-Stark trap. Add 75 g of toluene. Heat the mixture to distill the water-toluene azeotrope, effectively removing water from the organic product.

    • Final Purification: The remaining toluene solution of this compound is subjected to distillation under reduced pressure to yield the pure product.

Self-Validation: The purity of the final product should be confirmed using gas chromatography (GC), and its identity verified through spectroscopic methods such as NMR and IR. The yield is calculated based on the initial amount of propionaldehyde cyanohydrin.

Future Outlook

The future of this compound synthesis and application is closely tied to advancements in green chemistry and biotechnology. The development of more efficient and robust enzyme systems will likely make biocatalytic routes more economically competitive for large-scale production of enantiopure forms. As the demand for complex chiral pharmaceuticals grows, the role of versatile building blocks like this compound will only become more critical. Further research may uncover novel applications in materials science and agrochemicals, expanding the utility of this valuable intermediate.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Methyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and avoid off-target effects of the corresponding (S)-enantiomer. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-Methyl 2-hydroxybutanoate, targeting researchers, scientists, and professionals in drug development. Two primary, robust, and scalable methods are presented: catalytic asymmetric hydrogenation of methyl 2-oxobutanoate and enzymatic kinetic resolution of racemic methyl 2-hydroxybutanoate. This guide emphasizes the rationale behind experimental choices, self-validating protocols, and authoritative grounding in established chemical principles.

Introduction: The Significance of Chiral α-Hydroxy Esters

α-Hydroxy esters are prevalent motifs in a wide array of natural products and pharmaceutical agents. The absolute configuration of the stereogenic center bearing the hydroxyl group is often critical for biological function. (R)-Methyl 2-hydroxybutanoate, with its defined stereochemistry, serves as a key intermediate for more complex chiral molecules. Traditional synthetic methods often yield racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Modern enantioselective synthesis, however, allows for the direct formation of the desired enantiomer with high purity, offering significant advantages in terms of efficiency, cost, and sustainability.

This guide will focus on two of the most powerful and widely adopted strategies for establishing the stereocenter in (R)-Methyl 2-hydroxybutanoate:

  • Asymmetric Hydrogenation: A prochiral ketone, methyl 2-oxobutanoate, is reduced to the corresponding chiral alcohol using a chiral catalyst and hydrogen gas. This method is highly efficient and can provide near-perfect enantioselectivity.

  • Enzymatic Kinetic Resolution: A racemic mixture of this compound is subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched (R)-enantiomer. This "green" chemistry approach offers exceptional selectivity under mild conditions.

Method 1: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the efficient production of a wide range of chiral compounds. The Noyori asymmetric hydrogenation, which utilizes ruthenium-BINAP complexes, is particularly effective for the reduction of β-keto esters and related compounds, and its principles are directly applicable here.[1][2]

Mechanistic Rationale

The enantioselectivity of the hydrogenation is governed by the formation of a chiral catalyst-substrate complex. The BINAP ligand, with its C2-axial chirality, creates a well-defined chiral environment around the ruthenium metal center. The substrate, methyl 2-oxobutanoate, coordinates to the metal, and the steric and electronic interactions within this diastereomeric transition state favor the delivery of hydride from one face of the ketone, leading to the preferential formation of the (R)-alcohol.

Experimental Workflow: Asymmetric Hydrogenation

The general workflow for the asymmetric hydrogenation of methyl 2-oxobutanoate is depicted below. This process involves the preparation of the substrate and catalyst, the hydrogenation reaction under a controlled atmosphere, and subsequent product isolation and analysis.

Asymmetric_Hydrogenation_Workflow sub Substrate Preparation (Methyl 2-oxobutanoate) reac Reaction Setup (Autoclave, Solvent, Degassing) sub->reac cat Catalyst Preparation ([RuCl{(R)-BINAP}(p-cymene)]Cl) cat->reac hydro Hydrogenation (H2 Pressure, Temperature, Time) reac->hydro workup Work-up (Solvent Removal) hydro->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Chiral HPLC, NMR) purify->analyze

Caption: Experimental workflow for asymmetric hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

  • Methyl 2-oxobutanoate

  • [RuCl{(R)-BINAP}(p-cymene)]Cl or a similar (R)-BINAP-Ru(II) catalyst

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or reactor

  • Standard laboratory glassware

  • Purification supplies (silica gel, solvents for chromatography)

  • Analytical instruments (NMR, chiral HPLC)

Procedure:

  • Reactor Preparation: In a glovebox or under an inert atmosphere, a glass liner is charged with methyl 2-oxobutanoate (1.0 mmol) and the catalyst [RuCl{(R)-BINAP}(p-cymene)]Cl (0.01 mmol, 1 mol%).

  • Solvent Addition: Anhydrous and degassed methanol (10 mL) is added to the glass liner.

  • Assembly and Purging: The glass liner is placed in a stainless-steel autoclave. The autoclave is sealed and then purged with hydrogen gas three to five times to remove any residual air.

  • Reaction: The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours. Reaction progress can be monitored by TLC or GC if feasible.

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-Methyl 2-hydroxybutanoate.

  • Analysis: The enantiomeric excess (ee) of the purified product is determined by chiral HPLC analysis. The structure and purity are confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric hydrogenation of α-keto esters, which can be expected to be similar for methyl 2-oxobutanoate.

CatalystSolventTemp. (°C)Pressure (atm H₂)Time (h)Yield (%)ee (%)
[RuCl{(R)-BINAP}(p-cymene)]ClMeOH302018>95>98
Ru(OAc)₂((R)-BINAP)EtOH505012>95>99

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds from a racemic mixture.[3][4] This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched. For the synthesis of (R)-Methyl 2-hydroxybutanoate, the lipase-catalyzed transesterification of the racemic starting material is a common approach.

Mechanistic Rationale

In a typical kinetic resolution protocol, a lipase such as Candida antarctica Lipase B (CAL-B) is used to acylate the hydroxyl group of this compound. The active site of the enzyme is chiral and will preferentially bind and catalyze the acylation of the (S)-enantiomer at a much faster rate than the (R)-enantiomer. This results in the conversion of (S)-methyl 2-hydroxybutanoate to an acylated derivative, while the (R)-enantiomer remains largely unreacted. The two compounds, having different chemical properties, can then be easily separated.

Experimental Workflow: Enzymatic Kinetic Resolution

The workflow for enzymatic kinetic resolution involves the selective enzymatic reaction followed by separation of the product and the desired unreacted enantiomer.

Enzymatic_Resolution_Workflow sub Racemic Substrate (rac-Methyl 2-hydroxybutanoate) reac Enzymatic Reaction (Lipase, Acyl Donor, Solvent) sub->reac monitor Reaction Monitoring (Conversion to ~50%) reac->monitor sep Separation (Filtration, Chromatography) monitor->sep prod_S (S)-Acylated Product sep->prod_S prod_R Enriched (R)-Methyl 2-hydroxybutanoate sep->prod_R analyze Analysis (Chiral HPLC, NMR) prod_R->analyze

Caption: Workflow for enzymatic kinetic resolution.

Detailed Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

  • Standard laboratory glassware

  • Purification supplies (silica gel, solvents for chromatography)

  • Analytical instruments (chiral HPLC, NMR)

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic this compound (1.0 mmol) and vinyl acetate (1.5 mmol) in anhydrous MTBE (10 mL).

  • Enzyme Addition: Add immobilized CAL-B (e.g., 20-50 mg/mmol of substrate) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction should be monitored by chiral HPLC or GC to determine both the conversion and the enantiomeric excess of the remaining starting material. The reaction should be stopped when the conversion reaches approximately 50% to achieve the highest possible enantiomeric excess for the unreacted substrate.

  • Work-up: Once the target conversion is reached, remove the immobilized enzyme by filtration. Wash the enzyme with a small amount of fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The remaining (R)-Methyl 2-hydroxybutanoate can be separated from the acylated (S)-enantiomer by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified (R)-Methyl 2-hydroxybutanoate by chiral HPLC. Confirm the structure and purity by NMR spectroscopy.

Quantitative Data Summary

The following table provides expected results for the enzymatic kinetic resolution of racemic this compound.

EnzymeAcyl DonorSolventTemp. (°C)Time (h)Max. Yield (%)ee (%) of (R)-Ester
CAL-BVinyl AcetateMTBE406-12<50>99
PPLAcetic AnhydrideToluene3024-48<50>95

Note: The maximum theoretical yield for a kinetic resolution is 50%.

Conclusion

Both catalytic asymmetric hydrogenation and enzymatic kinetic resolution are powerful and reliable methods for the enantioselective synthesis of (R)-Methyl 2-hydroxybutanoate. The choice of method will depend on factors such as available equipment (e.g., high-pressure reactors), cost of catalysts and enzymes, and desired scale of the reaction. Asymmetric hydrogenation offers a direct route to the product with high yields, while enzymatic resolution provides an excellent "green" alternative with exceptional selectivity. The protocols provided herein serve as a comprehensive guide for researchers and professionals to successfully synthesize this important chiral intermediate.

References

Application Note & Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

Optically active α-hydroxy esters are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Methyl (S)-2-hydroxybutanoate, for instance, is a valuable precursor for various natural products and active pharmaceutical ingredients (APIs). The production of such enantiopure compounds is a significant challenge in synthetic chemistry.

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a powerful and sustainable alternative to traditional chemical methods.[1] Lipase-catalyzed kinetic resolution (KR) is a particularly robust strategy for separating racemic mixtures.[2] This method relies on the ability of a lipase to selectively acylate one enantiomer of a racemic alcohol or ester at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer.[3]

This application note provides a detailed guide to the kinetic resolution of racemic Methyl 2-hydroxybutanoate via transesterification, utilizing the highly efficient and selective immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym® 435. We will delve into the mechanistic principles, provide detailed protocols for reaction optimization and preparative-scale synthesis, and outline the analytical methods required to validate the process.

Principle of Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of racemic this compound is achieved through an enzyme-catalyzed transesterification reaction. The lipase, a serine hydrolase, preferentially catalyzes the transfer of an acyl group from an acyl donor to one of the enantiomers of the hydroxy ester.

The reaction mechanism, a Ping-Pong Bi-Bi mechanism, involves two main stages:

  • Acylation of the Enzyme: The lipase's active site serine residue attacks the acyl donor (e.g., vinyl acetate), forming a covalent acyl-enzyme intermediate and releasing the donor's alcohol/enol portion. The use of vinyl acetate as an acyl donor makes the reaction effectively irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde, which is volatile and does not participate in the reverse reaction.[4]

  • Acyl Transfer to the Substrate: The acyl-enzyme intermediate is then attacked by the hydroxyl group of one of the enantiomers of this compound. The enzyme's chiral active site pocket accommodates one enantiomer (e.g., the (R)-enantiomer) much more effectively than the other, leading to a significantly faster acylation rate. This results in the formation of the (R)-acetylated product while the (S)-Methyl 2-hydroxybutanoate remains largely unreacted.

The goal is to stop the reaction at approximately 50% conversion, which theoretically yields the product and the remaining substrate with the highest possible enantiomeric excess (ee).

G cluster_0 Step 1: Enzyme Acylation (Fast) cluster_1 Step 2: Enantioselective Acylation E Lipase (E-OH) EA_Complex [E-OH • VA] E->EA_Complex VA Vinyl Acetate (Acyl Donor) VA->EA_Complex Acyl_E Acyl-Enzyme (E-O-Ac) EA_Complex->Acyl_E VAld Vinyl Alcohol EA_Complex->VAld R_MHB (R)-Methyl 2-hydroxybutanoate Acyl_E->R_MHB k_R (Fast) Acyl_E->R_MHB S_MHB (S)-Methyl 2-hydroxybutanoate Acyl_E->S_MHB k_S (Slow) Acyl_E->S_MHB Acetald Acetaldehyde VAld->Acetald R_Ac_MHB (R)-Methyl 2-acetoxybutanoate (Product P) R_MHB->R_Ac_MHB Forms Product P S_Ac_MHB (S)-Methyl 2-acetoxybutanoate (Trace Product) S_MHB->S_Ac_MHB Remains as Substrate S R_Ac_MHB->E Regenerates Enzyme S_Ac_MHB->E

Figure 1: Mechanism of Lipase-Catalyzed Kinetic Resolution.

Materials and Reagents

ReagentGradeSupplierNotes
Racemic this compound≥98%Standard SupplierSubstrate
Novozym® 435 (Immobilized CALB)-NovozymesBiocatalyst. Can be reused.
Vinyl AcetateAnhydrous, ≥99%Standard SupplierAcyl donor. Inhibitor-free grade recommended.
Diisopropyl Ether (DIPE)Anhydrous, ≥99%Standard SupplierReaction solvent. Other non-polar solvents can be screened.
n-HexaneHPLC or GC GradeStandard SupplierFor sample dilution and column chromatography.
Ethyl AcetateHPLC or GC GradeStandard SupplierFor column chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying organic extracts.
(R)- and (S)-Methyl 2-hydroxybutanoateChiral StandardsStandard SupplierFor analytical method development.

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Conditions

It is crucial to perform small-scale screening experiments to determine the optimal conditions before proceeding to a preparative scale.

  • Setup: In a series of 4 mL screw-capped vials, add 20 mg of racemic this compound (~0.17 mmol).

  • Enzyme Loading: Add a predetermined amount of Novozym® 435 (e.g., 5, 10, 15, and 20 mg, corresponding to 25-100% w/w of the substrate).

  • Solvent Addition: Add 1 mL of anhydrous diisopropyl ether.

  • Temperature Control: Place the vials in a shaker-incubator set to a specific temperature (e.g., screen 30°C, 40°C, and 50°C). Allow to equilibrate for 10 minutes.

  • Reaction Initiation: Add 1.5 equivalents of vinyl acetate (~38 µL, ~0.25 mmol) to each vial to start the reaction.

  • Monitoring: Withdraw small aliquots (e.g., 5 µL) at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately filter the aliquot through a small plug of silica in a pipette (or use a syringe filter) to remove the immobilized enzyme. Dilute the filtrate with 1 mL of n-hexane.

  • Analysis: Analyze the diluted samples by chiral GC (see Protocol 3) to determine the conversion and the enantiomeric excess of the substrate (eeS) and the product (eeP).

  • Evaluation: Calculate the enantioselectivity factor (E) for each condition to identify the optimum. The E-value is calculated using the following formula: E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] or E = ln[(1 - c)(1 - eeS)] / ln[(1 - c)(1 + eeS)], where 'c' is the conversion. An E-value > 200 is considered excellent.[3]

Protocol 2: Preparative Scale Kinetic Resolution

This protocol is for resolving a larger quantity of the racemate once optimal conditions have been established from Protocol 1.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (e.g., 2.0 g, 16.9 mmol) and 40 mL of anhydrous diisopropyl ether.

  • Enzyme Addition: Add the optimized amount of Novozym® 435 (e.g., 1.0 g, 50% w/w of substrate).

  • Equilibration: Begin stirring and bring the mixture to the optimal temperature (e.g., 40°C) using a temperature-controlled oil bath.

  • Initiation: Add 1.5 equivalents of vinyl acetate (3.8 mL, 25.4 mmol). Seal the flask.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small samples and analyzing them by chiral GC as described in Protocol 1.

  • Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized Novozym® 435 using a Büchner funnel. The enzyme can be washed with fresh solvent (diisopropyl ether), dried under vacuum, and stored for reuse.[5]

  • Work-up: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting mixture of unreacted (S)-Methyl 2-hydroxybutanoate and the product, (R)-Methyl 2-acetoxybutanoate, by silica gel column chromatography using a hexane/ethyl acetate gradient.

Figure 2: Workflow for Preparative Scale Kinetic Resolution.

Analytical Methodology

Protocol 3: Chiral Gas Chromatography (GC) Analysis

Accurate determination of enantiomeric excess and conversion is critical. Chiral GC is the preferred method for analyzing the volatile methyl esters.

  • Sample Preparation: As described in Protocol 1, Step 7. Ensure the final concentration is suitable for GC analysis (e.g., ~1 mg/mL).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column is required.

  • GC Conditions: The following conditions serve as a starting point and should be optimized for the specific instrument and column used.[6][7][8]

ParameterCondition
Column Chiral GC Column (e.g., Astec® CHIRALDEX™ B-DP, or similar β-cyclodextrin phase)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Isothermal at 90-110°C, or a slow ramp (e.g., 2°C/min) for optimization
Detector FID at 250°C
  • Data Analysis:

    • Identify the peaks for (R)- and (S)-Methyl 2-hydroxybutanoate and the acetylated product, (R)- and (S)-Methyl 2-acetoxybutanoate, by injecting pure standards.

    • Calculate the enantiomeric excess for the substrate (eeS) and product (eeP) using the peak areas:

      • eeS (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100

      • eeP (%) = [Area(R-OAc) - Area(S-OAc)] / [Area(R-OAc) + Area(S-OAc)] * 100

    • Calculate the conversion (c) based on the disappearance of the starting material:

      • c (%) = [Area(Product)] / [Area(Product) + Area(Substrate)] * 100

Expected Results & Data Summary

The following table summarizes typical results that can be expected from the kinetic resolution of a short-chain hydroxy ester using Novozym® 435, based on literature data for similar substrates.[9][10][11]

EntryTemp (°C)Time (h)Conversion (%)eeS (%)eeP (%)E-Value
130848.5>9895>200
240449.2>9997>200
350250.1>9998>200

Note: Data is illustrative. Actual times and results will depend on specific substrate, enzyme batch, and optimized conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive enzyme; insufficient temperature; presence of inhibitors.Use fresh enzyme; optimize temperature (30-60°C); use anhydrous, inhibitor-free reagents.[12]
Low Enantioselectivity (E-value) Suboptimal solvent or temperature; reaction has proceeded past 55% conversion.Screen different non-polar solvents (hexane, MTBE, DIPE); lower the reaction temperature; stop the reaction closer to 50% conversion.
Reaction Stalls Product inhibition; accumulation of by-product (acetaldehyde).This is less common with irreversible acyl donors but monitor reaction closely.
Poor GC Peak Shape/Resolution Incorrect GC column or oven program; active sites in the GC system.Screen different chiral columns; optimize the temperature ramp; use a deactivated inlet liner.[13]

Conclusion

The lipase-catalyzed kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B (Novozym® 435) is a highly efficient, selective, and environmentally benign method for producing both enantiomers in high optical purity. By following the detailed protocols for optimization, preparative-scale synthesis, and chiral GC analysis provided in this application note, researchers can reliably implement this powerful biocatalytic tool. The reusability of the immobilized enzyme and the mild reaction conditions make this process scalable and attractive for industrial applications in the pharmaceutical and fine chemical sectors.

References

Application Note & Protocol: Synthesis of Methyl 2-hydroxybutanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of methyl 2-hydroxybutanoate through the acid-catalyzed esterification of 2-hydroxybutanoic acid with methanol. This protocol is specifically designed for researchers, scientists, and professionals in drug development and chemical synthesis. The procedure detailed herein is based on the principles of the Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1][2] This application note elaborates on the mechanistic underpinnings of the reaction, provides a meticulous step-by-step experimental protocol, outlines critical safety considerations, and details the purification and characterization of the final product. The causality behind experimental choices, such as the selection of a catalyst and the methods for driving the reaction equilibrium, are explained to ensure both reproducibility and a thorough understanding of the process.

Introduction: The Significance of this compound and the Fischer Esterification

This compound is a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and fine chemicals.[3] Its structure, featuring both a hydroxyl and an ester functional group, allows for a variety of subsequent chemical transformations. The synthesis of this compound is a classic example of the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

The Fischer esterification is governed by equilibrium.[4][5][6] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[2][7] This is typically accomplished in one of two ways: either by using a large excess of one of the reactants (usually the less expensive one, in this case, methanol) or by removing one of the products as it is formed (in this case, water).[6][7][8][9] This protocol will utilize an excess of methanol to drive the reaction to completion.

Concentrated sulfuric acid is a commonly employed catalyst for this reaction due to its dual role: it acts as a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity, and it also serves as a dehydrating agent, sequestering the water produced and further pushing the equilibrium to the product side.[1][4][5][7][10]

Mechanistic Overview of the Fischer Esterification

The mechanism of the Fischer esterification proceeds through several key, reversible steps:[1][4][6][9]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-hydroxybutanoic acid by the acid catalyst (H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5][6]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][6]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This creates a good leaving group, water.[1][9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst (HSO₄⁻) or another molecule of the alcohol, to yield the final product, this compound, and regenerate the acid catalyst.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityCAS NumberNotes
2-Hydroxybutanoic acidC₄H₈O₃104.1010.41 g (0.10 mol)600-15-7Starting material.[11]
Methanol (Anhydrous)CH₃OH32.0480 mL (~2.0 mol)67-56-1Reagent and solvent.
Sulfuric Acid (Conc.)H₂SO₄98.082.0 mL7664-93-9Catalyst.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed144-55-8For neutralization.
Diethyl Ether(C₂H₅)₂O74.12~150 mL60-29-7For extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As needed7487-88-9For drying.
Boiling ChipsN/AN/A2-3 piecesN/ATo ensure smooth boiling.
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Reaction Workflow Diagram

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2-Hydroxybutanoic Acid and Methanol B Add Sulfuric Acid (Catalyst) A->B C Add Boiling Chips B->C D Heat to Reflux (65-70°C) C->D E Maintain Reflux for 2-4 hours D->E F Cool Reaction Mixture E->F G Neutralize with NaHCO₃ Solution F->G H Extract with Diethyl Ether G->H I Wash Organic Layer H->I J Dry with MgSO₄ I->J K Filter and Concentrate J->K L Vacuum Distillation (Optional) K->L M Final Product: This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.41 g (0.10 mol) of 2-hydroxybutanoic acid.

    • Add 80 mL of anhydrous methanol to the flask. Stir the mixture until the 2-hydroxybutanoic acid is fully dissolved.

    • Place the flask in an ice-water bath to cool the solution.

    • Slowly and cautiously add 2.0 mL of concentrated sulfuric acid to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

    • Remove the flask from the ice bath, add a few boiling chips, and attach a reflux condenser.

  • Esterification Reaction:

    • Heat the reaction mixture to reflux using a heating mantle. A gentle reflux should be maintained (the boiling point of methanol is approximately 65°C).

    • Continue heating under reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Product Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Carefully transfer the cooled mixture to a 250 mL separatory funnel.

    • Slowly add approximately 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release the pressure. Continue adding the bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers in the separatory funnel and wash with 50 mL of brine (saturated NaCl solution).

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol. The remaining liquid is the crude this compound.

  • Purification (Optional):

    • For higher purity, the crude product can be purified by vacuum distillation. The boiling point of this compound is approximately 159.3 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.[12]

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Hydroxybutanoic Acid: Causes skin irritation and serious eye damage.[11][13]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Sulfuric Acid (Concentrated): Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

  • This compound (Product): Flammable liquid and vapor.[14][15] Causes serious eye irritation.[14][15] May cause respiratory irritation.[15][16]

Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional guidelines.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at approximately 1740 cm⁻¹ and a broad hydroxyl (-OH) stretch around 3400 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, while MS will confirm its molecular weight (118.13 g/mol ).[12][14][15][17]

Troubleshooting and Key Considerations

  • Low Yield: A low yield may result from incomplete reaction or loss of product during work-up. Ensure the reaction is refluxed for a sufficient amount of time. To further drive the equilibrium, a Dean-Stark apparatus can be used to remove water azeotropically, especially if a solvent like toluene is used.[1][8]

  • Incomplete Neutralization: Ensure that all the acid catalyst is neutralized before extraction. Test the aqueous layer with pH paper to confirm it is neutral or slightly basic.

  • Use of Anhydrous Reagents: The presence of water in the reactants will shift the equilibrium to the left, reducing the yield of the ester. Therefore, using anhydrous methanol is recommended.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via Fischer esterification. By understanding the underlying principles of the reaction and adhering to the procedural and safety guidelines outlined, researchers can successfully synthesize this valuable chemical intermediate with a good yield and purity. The provided framework, including the mechanistic explanation and workflow diagrams, is intended to empower scientists to not only replicate the procedure but also to adapt it for other esterification reactions.

References

Application Note: High-Purity Recovery of Methyl 2-hydroxybutanoate via Azeotropic Distillation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract and Introduction

Methyl 2-hydroxybutanoate is a valuable chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its synthesis, often achieved through Fischer esterification or hydrolysis of corresponding nitriles, frequently results in a crude product contaminated with water and other reaction by-products. The presence of a hydroxyl group in the molecule increases its affinity for water, making the removal of residual water by simple distillation challenging and often incomplete. Standard distillation may be further complicated by the potential formation of a minimum-boiling azeotrope between water and the ester, a mixture with a constant boiling point that prevents further separation.[1][2]

This application note provides a detailed protocol for the purification of this compound, specifically focusing on the efficient removal of water through azeotropic distillation. This technique introduces an immiscible third component, an entrainer, to form a new, low-boiling heterogeneous azeotrope with water.[3][4] This allows for the selective removal of water, driving the purification to completion. We will detail the principles, entrainer selection, a step-by-step protocol using a Dean-Stark apparatus, and methods for verifying the final product's purity. A Japanese patent confirms the industrial applicability of this method for removing water from this compound mixtures.[5]

The Challenge: Overcoming the Water-Ester Azeotrope

The primary challenge in drying hydroxyl-containing esters is the non-ideal behavior of the water-ester mixture. The hydrogen-bonding capabilities of both the ester's hydroxyl group and water lead to significant deviations from Raoult's Law, often resulting in the formation of a minimum-boiling azeotrope.[1] When this occurs, the vapor produced during boiling has the same composition as the liquid, making separation by conventional distillation impossible beyond the azeotropic point.[2][6]

Azeotropic distillation circumvents this issue by introducing an entrainer. The key principles are:

  • Entrainer Selection : A carefully chosen solvent (the entrainer) is added to the crude ester. The ideal entrainer should exhibit specific properties.[7][8]

  • Formation of a New Azeotrope : The entrainer forms a new, lower-boiling azeotrope with water.

  • Heterogeneous Condensate : Crucially, this new azeotrope is "heterogeneous," meaning that upon condensation, the entrainer and water are immiscible and separate into two distinct liquid phases.[4]

  • Continuous Removal : Using a Dean-Stark apparatus, the condensed water can be trapped and removed, while the lighter, water-immiscible entrainer is continuously returned to the distillation flask to remove more water.[9][10][11]

Entrainer Selection: The Key to Efficient Dehydration

The choice of entrainer is critical to the success of the purification.[7][8] For removing water from an organic compound like this compound, the entrainer should meet the following criteria:

  • Immiscibility with Water : It must be immiscible with water to allow for phase separation in the Dean-Stark trap.

  • Forms a Low-Boiling Azeotrope with Water : The entrainer-water azeotrope must have a boiling point lower than that of water, the pure ester, and the entrainer itself.

  • Chemical Inertness : It must not react with the target compound (this compound).

  • Boiling Point Differential : Its boiling point should be sufficiently different from the product's boiling point to allow for easy separation by a final distillation step.

Aromatic hydrocarbons such as toluene or cyclohexane are excellent candidates.[4][5] For this protocol, we select Toluene due to its effective formation of a low-boiling azeotrope with water and its common use in industrial applications for this purpose.[5][12]

Data Presentation: Physical Properties of Key Components
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Notes
This compound C₅H₁₀O₃118.13159.31.05Target compound.[13][14]
Water H₂O18.02100.0~1.00Impurity to be removed.
Toluene C₇H₈92.14110.60.865Entrainer. Forms a water azeotrope at 85°C.[9]

Experimental Protocol

This protocol details the purification of crude, water-containing this compound.

Materials and Equipment
  • Chemicals :

    • Crude this compound (containing water)

    • Toluene (Reagent Grade or higher)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying, optional)

    • Boiling chips or magnetic stirrer bar

  • Glassware & Equipment :

    • Round-bottom flask (sized appropriately for the sample volume)

    • Dean-Stark trap (graduated, to monitor water removal).[15]

    • Reflux condenser

    • Heating mantle with a temperature controller

    • Standard laboratory clamps and stand

    • Distillation apparatus (for final purification)

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

Workflow Diagram

The overall process is visualized in the following workflow diagram.

Azeotropic_Purification_Workflow cluster_setup Part 1: Azeotropic Dehydration cluster_purification Part 2: Final Purification Crude Crude this compound + Toluene in Flask Heat Heat to Reflux (Boiling Point of Toluene-Water Azeotrope ~85°C) Crude->Heat DS Dean-Stark Apparatus Heat->DS Vapor Rises Condenser Condensation DS->Condenser DriedSolution Anhydrous Solution of Ester in Toluene DS->DriedSolution Process Endpoint Reached PhaseSep Phase Separation in Trap Condenser->PhaseSep Condensate Drips Water Collected Water (Lower Phase) PhaseSep->Water TolueneReturn Toluene Returns to Flask (Upper Phase) PhaseSep->TolueneReturn TolueneReturn->Crude Continuous Cycle FinalDistil Fractional Distillation DriedSolution->FinalDistil PureToluene Toluene Distillate (Collected First, ~111°C) FinalDistil->PureToluene PureEster Pure this compound (Final Product, ~159°C) FinalDistil->PureEster caption Workflow for Purification of this compound

Caption: Workflow for Purification of this compound.

Step-by-Step Methodology

Part 1: Azeotropic Dehydration

  • Apparatus Setup : Assemble the Dean-Stark apparatus by fitting a round-bottom flask with the trap, and placing a reflux condenser on top of the trap.[9] Ensure all joints are properly sealed and the apparatus is securely clamped.

  • Charging the Flask : To the round-bottom flask, add the crude this compound, toluene, and a few boiling chips or a magnetic stir bar.

    • Causality : The volume of toluene should be sufficient to fill the Dean-Stark trap and maintain reflux, typically 40-60% of the crude ester volume. This ensures there is enough entrainer to continuously remove water.

  • Heating : Begin heating the mixture using the heating mantle. The mixture will start to boil at the temperature of the toluene-water azeotrope (~85 °C).

  • Azeotropic Distillation : As the vapor condenses, it will collect in the graduated arm of the Dean-Stark trap. You will observe two distinct layers forming: a lower, denser aqueous layer and an upper toluene layer.

  • Monitoring the Process : The distillation is complete when water no longer collects in the trap, and the volume of collected water remains constant. The temperature at the distillation head will also rise from ~85 °C towards the boiling point of pure toluene (~111 °C).

    • Trustworthiness : The graduated markings on the trap allow for a quantitative measure of the water removed, which can be compared against the expected amount based on the initial crude sample's estimated water content.

Part 2: Final Product Isolation

  • Cooling : Once dehydration is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Apparatus Reconfiguration : Disassemble the Dean-Stark setup and reconfigure the flask for simple or fractional distillation.

    • Causality : Fractional distillation is recommended to ensure a clean separation between the lower-boiling toluene and the higher-boiling this compound.[16]

  • Removal of Entrainer : Gently heat the mixture. Collect the toluene fraction, which will distill at approximately 111 °C (at atmospheric pressure).

  • Product Collection : After the toluene has been removed, increase the temperature of the heating mantle. Collect the pure this compound fraction, which will distill at approximately 159 °C.[13][14] Distillation under reduced pressure can be employed for heat-sensitive compounds or to lower the boiling point.[17]

Verification of Purity

To validate the success of the purification, the final product should be analyzed:

  • Water Content : Use Karl Fischer titration to determine the residual water content. A successful purification should yield a water content of <0.05% (500 ppm).

  • Chemical Purity : Analyze the product by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the absence of toluene and other organic impurities. The purity should typically be >99.5%.

Safety and Handling Precautions

  • Chemical Hazards :

    • This compound : Flammable liquid and causes serious eye irritation.[18][19]

    • Toluene : Flammable liquid and vapor. Harmful if swallowed or inhaled and can cause skin and eye irritation. It is a known reproductive toxin.

  • Operational Safety :

    • Always perform the distillation in a well-ventilated fume hood.[20][21]

    • Keep flammable solvents away from ignition sources.[22]

    • Never heat a closed system. Ensure the distillation apparatus is open to the atmosphere (or connected to a vacuum pump with appropriate trapping).

    • Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves.[22]

    • Dispose of chemical waste according to institutional and local regulations.

References

Application Notes & Protocols: Methyl 2-hydroxybutanoate as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of C5 α-Hydroxy Esters in Chiral Pool Synthesis

In the landscape of modern asymmetric synthesis, the principle of "chiral pool" synthesis—utilizing readily available, enantiomerically pure natural products as starting materials—remains a cornerstone for constructing complex molecules.[1][2][3][4] Within this paradigm, small, highly functionalized chiral building blocks are of paramount importance. Methyl 2-hydroxybutanoate, a C5 α-hydroxy ester, represents an exemplary synthon in this class. Its structure, featuring a stereogenic center directly adjacent to two distinct and readily modifiable functional groups (a secondary alcohol and a methyl ester), provides a powerful platform for stereocontrolled carbon-carbon and carbon-heteroatom bond formation.

This document serves as a technical guide to the strategic application of both (S)- and (R)-methyl 2-hydroxybutanoate in synthetic workflows. We will move beyond simple procedural descriptions to explore the causality behind experimental design, providing field-proven protocols and insights to empower researchers in leveraging this building block to its full potential.

Section 1: Physicochemical Profile and Sourcing

The effective use of any chiral building block begins with a clear understanding of its physical properties and handling requirements. Both enantiomers of this compound are typically available as clear, colorless to pale yellow liquids.[5][6]

Property(S)-Methyl 2-hydroxybutanoate(R)-Methyl 2-hydroxybutanoateSource(s)
CAS Number 73349-08-373349-07-2[7][8]
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃[7][8]
Molecular Weight 118.13 g/mol 118.13 g/mol [7][8]
Density ~1.05 g/cm³~1.05 g/cm³[7][8]
Boiling Point ~159.3 °C~159.3 °C[7]
SMILES CC--INVALID-LINK--OCC--INVALID-LINK--O[7][8]
Storage Store at <-15°CStore at 2°C - 8°C[7][8]

Note: Storage conditions can vary by supplier; always consult the product-specific safety data sheet (SDS).

Section 2: Accessing Enantiopure this compound

The utility of a chiral synthon is contingent on its availability in high enantiomeric purity. The most prevalent and industrially scalable method for producing this compound is the asymmetric reduction of its prochiral precursor, methyl 2-oxobutanoate.

Biocatalytic Asymmetric Reduction

Enzymatic catalysis offers an environmentally benign and highly selective route to chiral α-hydroxy esters.[9][10] Alcohol dehydrogenases (ADHs) and carbonyl reductases, particularly from microbial sources like Burkholderia gladioli or Candida parapsilosis, have demonstrated exceptional performance in the dynamic kinetic asymmetric transformation of related ketoesters.[9][11][12] These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to one face of the ketone, generating the desired alcohol stereocenter with high fidelity.

Asymmetric_Reduction cluster_0 Biocatalytic Reduction Prochiral_Ketone Methyl 2-oxobutanoate Enzyme Alcohol Dehydrogenase (ADH) + Cofactor (NAD(P)H) Prochiral_Ketone->Enzyme Substrate Chiral_Alcohol (S)-Methyl 2-hydroxybutanoate Enzyme->Chiral_Alcohol >99% ee Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) Enzyme->Cofactor_Regen NAD(P)+ Cofactor_Regen->Enzyme NAD(P)H Synthetic_Transformations cluster_OH Hydroxyl Group Reactions cluster_Ester Ester Group Reactions Start (S)-Methyl 2-hydroxybutanoate Protection Protection (PG-OH) e.g., TBDMS, Bn Start->Protection Protecting Group (e.g., TBDMSCl, Imidazole) Oxidation Oxidation (Reverts to ketoester) Start->Oxidation Oxidizing Agent (e.g., Swern, DMP) Hydrolysis Saponification (Chiral α-hydroxy acid) Start->Hydrolysis Base (e.g., LiOH) Reduction Reduction (e.g., LiAlH4) (Chiral 1,2-diol) Start->Reduction Reducing Agent Nucleophilic_Add Grignard/Organolithium Add'n (Chiral tertiary diol) Start->Nucleophilic_Add 2 eq. R-MgBr Activation Activation (PG-OLG) e.g., OTs, OMs Protection->Activation 1. Deprotection 2. TsCl, Pyridine Dorzolamide_Workflow cluster_workflow Conceptual Workflow for Dorzolamide Intermediate Start Chiral Building Block (e.g., (S)-Methyl 2-hydroxybutanoate analogue) Intermediate1 Stereoselective Construction of Thienothiopyran Core Start->Intermediate1 Multi-step sequence Intermediate2 Key Hydroxy Intermediate (trans-diol precursor) Intermediate1->Intermediate2 Stereocontrolled functionalization Dorzolamide Dorzolamide Intermediate2->Dorzolamide Further elaboration

References

Application Notes & Protocols: The Strategic Use of Methyl 2-Hydroxybutanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chiral Synthon

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is often the critical determinant of its efficacy, safety, and metabolic profile. Within the chemist's toolbox, chiral α-hydroxy esters serve as exceptionally versatile building blocks, and Methyl 2-hydroxybutanoate is a prime exemplar of this class. Possessing a single stereocenter at the C2 position, this seemingly simple molecule offers three key points of reactivity: the hydroxyl group, the ester moiety, and the α-carbon. This trifecta of functionality allows for a diverse array of chemical transformations, making it a valuable starting material for the synthesis of complex pharmaceutical intermediates.

The significance of this compound lies in its ability to introduce a defined stereocenter early in a synthetic sequence. Both the (R)- and (S)-enantiomers are accessible, providing pathways to enantiocomplementary targets.[1][2][3] This guide provides an in-depth exploration of the strategic applications of this compound, detailing the causality behind synthetic choices and providing robust protocols for its transformation into key pharmaceutical precursors.

Core Applications in Drug Synthesis

This compound is a validated precursor in the synthesis of several classes of therapeutic agents. Its utility is most prominently noted in the development of drugs targeting the central nervous system.

Antiepileptic Drug Intermediates

A significant application of this compound is as a synthetic intermediate for antiepileptic drugs.[4] The core structure of several modern anticonvulsants, such as Levetiracetam and its analogues, features a chiral α-substituted amide moiety. The synthesis of these active pharmaceutical ingredients (APIs) often relies on the preparation of key chiral amine intermediates. (S)-Methyl 2-hydroxybutanoate serves as an ideal starting point for generating the requisite (S)-2-aminobutanoic acid derivatives, which are central to the pharmacophore of these drugs.

The general synthetic strategy involves the conversion of the C2 hydroxyl group into a leaving group, followed by nucleophilic substitution with an azide source and subsequent reduction to the primary amine. This sequence effectively transforms the chiral alcohol into a chiral amine with retention or inversion of configuration, depending on the chosen methodology.

Antiviral Agents

While direct synthesis of broad-spectrum antivirals from this compound is less commonly documented, its structural motifs are relevant to the synthesis of nucleoside analogues.[5] Many antiviral agents are modified nucleosides that act by inhibiting viral DNA or RNA synthesis.[6] The chiral hydroxy-ester functionality can be elaborated into the complex, stereochemically rich side chains required for these molecules. For instance, the butyrate side chain can be modified through chain extension, functional group interconversion, and cyclization reactions to form the carbocyclic or acyclic fragments that mimic the ribose sugar of natural nucleosides.

Cardiovascular and Anti-inflammatory Agents

The α-hydroxy acid structure is a recurring motif in a variety of biologically active molecules, including those with cardiovascular and anti-inflammatory properties. For example, the synthesis of specific NLRP3 inflammasome inhibitors, which are under investigation for a range of inflammatory diseases, may incorporate chiral hydroxy acid fragments.[7] The ability to control the stereochemistry via this compound is critical, as the protein-ligand interactions that govern biological activity are highly sensitive to the 3D arrangement of atoms.

Key Synthetic Transformations & Methodologies

The utility of this compound stems from its reactivity. The following section details the core transformations and provides the rationale behind the chosen experimental conditions.

Workflow for Pharmaceutical Intermediate Synthesis

The diagram below illustrates a common synthetic pathway from this compound to a versatile chiral amine intermediate, a cornerstone for many APIs.

G cluster_0 Starting Material cluster_1 Activation of Hydroxyl Group cluster_2 Nucleophilic Substitution cluster_3 Reduction & Hydrolysis cluster_4 API Synthesis A (S)-Methyl 2-hydroxybutanoate B Mesylate or Tosylate Intermediate A->B MsCl, Et3N CH2Cl2, 0 °C C (R)-Methyl 2-azidobutanoate B->C NaN3, DMF 80 °C (SN2 Inversion) D (R)-2-Aminobutanol C->D 1. LiAlH4 or H2/Pd-C 2. Aqueous Workup E (R)-2-Aminobutanoic Acid C->E 1. H2/Pd-C 2. NaOH (aq), then H+ F Pharmaceutical Intermediates (e.g., for Antiepileptics) D->F E->F

References

Quantitative Purity Determination of Methyl 2-hydroxybutanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated protocol for the determination of purity and the identification of volatile impurities in Methyl 2-hydroxybutanoate. Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for separating and identifying the primary compound from potential process-related impurities or degradation products.[1][2] The methodology herein is established in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction and Scientific Principle

This compound (CAS No: 29674-47-3) is a chiral ester with applications as a building block in organic synthesis and in the development of pharmaceutical agents.[6] Its molecular formula is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol and a boiling point of approximately 159°C, properties which make it highly amenable to analysis by gas chromatography.[7][8]

The principle of this method hinges on the high separation efficiency of capillary GC and the specific, sensitive detection afforded by MS. A diluted sample of this compound is injected into the GC, where it is vaporized. An inert carrier gas (mobile phase) transports the vaporized analytes through a heated capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is governed by factors like volatility and polarity.[9] As each separated component elutes from the column, it enters the mass spectrometer. There, it is ionized (typically by Electron Ionization - EI), fragmented into characteristic ions, and detected based on the mass-to-charge ratio (m/z) of these fragments. This process generates a unique mass spectrum for each compound, acting as a chemical "fingerprint" for definitive identification. Purity is determined by calculating the area percent of the main peak relative to the total area of all detected peaks.

Experimental Workflow and Causality

The analytical workflow is a systematic process designed to ensure data integrity and reproducibility. Each stage, from sample preparation to data analysis, is optimized to provide a robust assessment of the analyte's purity.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Sample & Standard Receipt B Internal Standard (IS) Preparation A->B Known Conc. C Analyte Dilution (with IS) B->C Spiking D System Suitability Test (SST) C->D E GC-MS Injection & Data Acquisition D->E If SST Passes F Chromatogram Integration & Peak Identification E->F G Area Percent Calculation F->G H Final Purity Report & Impurity Profile G->H

Caption: High-level workflow for GC-MS purity analysis.

Detailed Protocol: Purity of this compound

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

  • GC Column: Rationale: A mid-to-high polarity column is chosen to provide optimal separation for the polar ester analyte from potential non-polar and closely related polar impurities. A cyanopropyl or wax-based phase offers excellent selectivity for this class of compounds.[10][11][12]

    • Recommended Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polyethylene glycol phase column.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade.

  • Diluent: Dichloromethane (DCM).

  • Internal Standard (IS) Stock (1 mg/mL): Rationale: An internal standard is used to correct for variations in injection volume and instrument response, which is critical for accurate quantification if specific impurities need to be measured against a reference.[13] Methyl Salicylate is chosen as it is an ester with a distinct retention time and mass spectrum from the analyte of interest.

    • Accurately weigh 100 mg of Methyl Salicylate into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with DCM.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with DCM.

  • Working Sample Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 100 mg of the this compound test sample into a 10 mL volumetric flask.

    • Add 1.0 mL of the Internal Standard Stock solution.

    • Dilute to volume with DCM. This creates a final sample concentration of approximately 10 mg/mL and an IS concentration of 100 µg/mL.

    • Transfer 100 µL of this solution into a 10 mL volumetric flask and dilute to volume with DCM to achieve the final working concentration. Rationale: Dilution is necessary to avoid column overloading and detector saturation, ensuring sharp peaks and linear detector response.[14][15]

The parameters below provide a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting Rationale
GC Inlet Split/Splitless, 250°CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (50:1 ratio)A split injection is used for a high-concentration main peak to prevent overloading the column, ensuring good peak shape.
Injection Volume 1.0 µLStandard volume for reproducible injections.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas that provides good efficiency. Constant flow mode is preferred for reproducible retention times.
Oven Program 50°C (hold 2 min), ramp 10°C/min to 220°C (hold 5 min)The initial hold allows for focusing of volatile impurities. The ramp separates compounds by boiling point, and the final hold ensures all components elute.
MS Transfer Line 230°CMust be hot enough to prevent condensation of analytes as they transfer from the GC to the MS.
MS Ion Source Electron Ionization (EI), 230°CStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
MS Quadrupole 150°CMaintained at a stable temperature to ensure consistent mass filtering.
Acquisition Mode Full ScanAcquires a full mass spectrum for each point in the chromatogram, allowing for the identification of unknown impurities.
Scan Range 35 - 350 m/zCovers the expected mass range for the analyte (MW 118.13) and potential impurities while excluding low-mass noise from the solvent and air.

Rationale: Before analyzing samples, the chromatographic system's performance must be verified. This is a core requirement of pharmacopeial methods to ensure the system is fit for its intended purpose on the day of analysis.[3][16][17]

  • Inject the Working Sample Solution five times consecutively.

  • Acceptance Criteria:

    • Precision: The relative standard deviation (%RSD) of the peak area for this compound across the five injections must be ≤ 2.0%.

    • Peak Tailing (Tailing Factor): The tailing factor for the this compound peak should be between 0.8 and 1.5.

    • Resolution (Rs): The resolution between this compound and the internal standard (or any known impurity) should be ≥ 2.0.

  • If SST criteria are met, inject the prepared sample solution(s) in duplicate.

  • Process the resulting chromatograms using the instrument's data analysis software.

  • Integrate all peaks with a signal-to-noise ratio (S/N) > 3.

  • Identify the main peak of this compound by its retention time and comparison of its mass spectrum to a reference standard or library (e.g., NIST).

Purity is calculated using the area percent method. This method assumes that all compounds in the sample have a similar response factor in the detector, which is a reasonable starting assumption for purity analysis of a primary substance with minor impurities.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol (ICH Q2(R1))

A robust analytical method requires validation to demonstrate its suitability.[5][18][19] The following parameters must be assessed.

Parameter Procedure Acceptance Criteria
Specificity Analyze diluent blank, placebo (if applicable), and spiked samples. Ensure no interfering peaks are present at the retention time of the analyte and internal standard.No significant interference at the retention time of the analyte or IS. Peak purity analysis should confirm spectral homogeneity.
Linearity Prepare calibration standards at 5-7 concentration levels (e.g., 50% to 150% of the working concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage of analyte recovered.Mean recovery should be within 98.0% - 102.0%.
Precision (RSD%) Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat on a different day.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined by analyzing a series of dilute solutions and finding where RSD is ≤ 10%.RSD ≤ 10% and accuracy within 80-120%.
Robustness Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, carrier gas flow ±10%, inlet temperature ±5°C) and assess the impact on the results.The results should remain unaffected by small, deliberate variations, and SST criteria must still be met.

Conclusion

The GC-MS method detailed in this application note is a robust, specific, and reliable protocol for determining the purity of this compound. The straightforward sample preparation and the high resolving power of capillary GC, combined with the definitive identification provided by mass spectrometry, make this technique ideally suited for quality control in both research and manufacturing environments. Adherence to the system suitability and method validation protocols ensures that the data generated is accurate and defensible, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

Protecting the Hydroxyl Function of Methyl 2-Hydroxybutanoate: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of α-Hydroxy Esters

Methyl 2-hydroxybutanoate, a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals, presents a common challenge for the synthetic chemist: the selective transformation of other parts of a molecule without affecting its secondary hydroxyl group. The strategic implementation of protecting groups is paramount to achieving this goal. This technical guide provides an in-depth analysis of protecting group strategies for the hydroxyl moiety of this compound, with a critical focus on the orthogonality required to preserve the integrity of the methyl ester. We will explore the causality behind the selection of silyl and benzyl ethers, offering detailed, field-proven protocols for their installation and removal, and a comparative analysis to guide your synthetic planning.

Core Principle: Orthogonal Protection in the Context of a Hydroxy Ester

The central challenge in protecting the hydroxyl group of this compound lies in the need for orthogonality . This means that the conditions used to introduce and, more critically, remove the protecting group must not interfere with the methyl ester functionality. Strongly acidic or basic conditions, which can lead to hydrolysis or transesterification of the ester, must be avoided. Therefore, the selection of a protecting group is dictated not only by its stability under the planned reaction conditions but also by the mildness of its cleavage protocol.

This guide will focus on two of the most robust and versatile classes of protecting groups for alcohols that offer excellent orthogonality with esters: Silyl Ethers and Benzyl Ethers .

Section 1: Silyl Ethers as Versatile Protecting Groups

Silyl ethers are a cornerstone of modern organic synthesis for the protection of alcohols due to their ease of formation, tunable stability, and mild cleavage methods.[1] For this compound, the most relevant silyl ethers are the tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES) ethers, which offer a balance of stability and selective deprotection.[2][3]

The Mechanism and Rationale of Silylation

The protection of an alcohol as a silyl ether is typically achieved by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl or TES-Cl) in the presence of a mild base, such as imidazole.[2] The base activates the alcohol and neutralizes the HCl generated during the reaction. The steric bulk of the substituents on the silicon atom dictates the stability of the resulting silyl ether, following the general trend: TMS < TES < TBDMS < TIPS < TBDPS.[2] This hierarchy allows for selective protection and deprotection in molecules with multiple hydroxyl groups.

Experimental Protocols for Silyl Ether Protection

Protocol 1: tert-Butyldimethylsilyl (TBDMS) Protection of this compound

This protocol describes the formation of methyl 2-(tert-butyldimethylsilyloxy)butanoate.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBDMS-Cl (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the TBDMS-protected product.

Protocol 2: Triethylsilyl (TES) Protection of this compound

This protocol details the synthesis of methyl 2-(triethylsilyloxy)butanoate.

  • Materials:

    • This compound

    • Triethylsilyl chloride (TES-Cl)

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (1.5 equiv) followed by the dropwise addition of TES-Cl (1.2 equiv).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the TES-protected product.

Ester-Compatible Deprotection of Silyl Ethers

The key advantage of silyl ethers is their facile cleavage under conditions that are orthogonal to the methyl ester.

Protocol 3: Fluoride-Mediated Deprotection of TBDMS Ether

This is a widely used and highly selective method for TBDMS ether cleavage.[4]

  • Materials:

    • Methyl 2-(tert-butyldimethylsilyloxy)butanoate

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TBDMS-protected this compound (1.0 equiv) in anhydrous THF.

    • Add the TBAF solution (1.1 equiv) dropwise at room temperature.

    • Stir the reaction for 1-3 hours and monitor by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography to obtain the deprotected this compound.

Protocol 4: Mild Acidic Deprotection of TES Ether

TES ethers are more labile to acidic conditions than TBDMS ethers, allowing for selective deprotection. Formic acid in methanol provides a mild system compatible with esters.[5]

  • Materials:

    • Methyl 2-(triethylsilyloxy)butanoate

    • Formic acid

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the TES-protected this compound (1.0 equiv) in a mixture of methanol and DCM (e.g., 9:1 v/v).

    • Add 5-10% formic acid to the solution.

    • Stir the reaction at room temperature and monitor by TLC. Deprotection is typically complete within 1-4 hours.

    • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

Section 2: Benzyl Ethers for Robust Protection

Benzyl (Bn) ethers are another excellent choice for protecting alcohols due to their stability across a wide range of chemical conditions, including strongly acidic and basic media.[6] This robustness makes them suitable for multi-step syntheses. The deprotection is typically achieved through mild reductive methods that are orthogonal to the ester functionality.[7]

Benzylation of this compound

The most common method for forming benzyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide.

Protocol 5: Benzyl (Bn) Protection of this compound

This protocol describes the synthesis of methyl 2-(benzyloxy)butanoate.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr)

    • Tetrabutylammonium iodide (TBAI, catalytic)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add TBAI (0.1 equiv) followed by the dropwise addition of benzyl bromide (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Ester-Sparing Deprotection of Benzyl Ethers

The hallmark of the benzyl protecting group is its cleavage by catalytic hydrogenolysis or transfer hydrogenation, conditions that do not affect the methyl ester.[8][9]

Protocol 6: Deprotection of Benzyl Ether by Catalytic Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas and is highly effective.[10]

  • Materials:

    • Methyl 2-(benzyloxy)butanoate

    • Palladium on carbon (10% Pd/C)

    • Ammonium formate or Formic acid

    • Methanol or Ethanol

    • Celite®

  • Procedure:

    • Dissolve methyl 2-(benzyloxy)butanoate (1.0 equiv) in methanol or ethanol.

    • Carefully add 10% Pd/C (10-20 mol%).

    • Add ammonium formate (5.0 equiv) or formic acid (as a hydrogen donor).

    • Stir the reaction mixture at room temperature. The reaction is often exothermic.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography if necessary.

Comparative Analysis of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality with Methyl EsterAdvantagesDisadvantages
TBDMS Ether TBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., AcOH/H₂O)ExcellentHigh stability, widely used, fluoride cleavage is very selective.Can be sterically demanding to introduce on hindered alcohols.
TES Ether TES-Cl, Pyridine, DCMMild acid (e.g., formic acid/MeOH); TBAF, THFExcellentLess sterically hindered than TBDMS, more labile to acid for selective removal.Less stable than TBDMS to acidic conditions.
Benzyl Ether NaH, BnBr, THFH₂, Pd/C; or Catalytic Transfer HydrogenationExcellentVery stable to a wide range of conditions (acidic, basic, nucleophiles, etc.).Requires reductive conditions for cleavage, which may affect other functional groups (e.g., alkenes).

Workflow Diagrams

Silyl Ether Protection and Deprotection Workflow

silyl_ether_workflow cluster_protection Protection cluster_deprotection Deprotection start_s This compound product_s Protected Hydroxy Ester (Silyl Ether) start_s->product_s Silylation reagents_s TBDMS-Cl or TES-Cl Base (Imidazole or Pyridine) reagents_s->product_s start_d_s Protected Hydroxy Ester (Silyl Ether) product_s->start_d_s Intermediate for further synthesis product_d_s This compound start_d_s->product_d_s Cleavage reagents_d_s TBAF or Mild Acid reagents_d_s->product_d_s

Caption: Workflow for silyl ether protection and deprotection.

Benzyl Ether Protection and Deprotection Workflow

benzyl_ether_workflow cluster_protection_b Protection cluster_deprotection_b Deprotection start_b This compound product_b Protected Hydroxy Ester (Benzyl Ether) start_b->product_b Benzylation reagents_b NaH, Benzyl Bromide reagents_b->product_b start_d_b Protected Hydroxy Ester (Benzyl Ether) product_b->start_d_b Intermediate for further synthesis product_d_b This compound start_d_b->product_d_b Hydrogenolysis reagents_d_b H₂/Pd-C or Transfer Hydrogenation reagents_d_b->product_d_b

Caption: Workflow for benzyl ether protection and deprotection.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting groups for its hydroxyl function. Both silyl ethers (TBDMS and TES) and benzyl ethers offer robust protection with excellent orthogonality to the methyl ester. The choice between these protecting groups should be guided by the specific reaction conditions planned in the synthetic route and the desired deprotection strategy. By understanding the underlying principles and utilizing the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can confidently navigate the synthetic challenges associated with this important chiral building block.

References

Characterization of Methyl 2-hydroxybutanoate: A Comprehensive Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the essential analytical techniques for the comprehensive characterization of Methyl 2-hydroxybutanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to offer in-depth insights into the methodological choices, ensuring robust and reliable analytical outcomes. We will delve into the principles and applications of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the structural elucidation and quantification of this analyte. Each section includes detailed, field-proven protocols, data interpretation guidelines, and justifications for experimental parameters, reflecting a commitment to scientific integrity and expertise.

Introduction to this compound

This compound (C₅H₁₀O₃) is an organic compound of significant interest in various fields, including flavor and fragrance industries, and as a chiral building block in organic synthesis.[1] Its chemical structure, featuring a hydroxyl group and an ester functional group, imparts specific physicochemical properties that dictate the choice of analytical methodology.[2] Accurate characterization is paramount for quality control, stability studies, and understanding its role in chemical and biological systems.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₅H₁₀O₃[2]
Molecular Weight118.13 g/mol [2]
IUPAC NameThis compound[2]
Boiling Point159.3 °C[1]
Density1.05 g/cm³[1]
CAS Number29674-47-3[2]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, direct GC analysis of this compound can be challenging, often requiring derivatization to enhance volatility and thermal stability.[3]

The Rationale for Derivatization

The primary objective of derivatization in this context is to replace the active hydrogen of the hydroxyl group with a non-polar functional group. This transformation yields a derivative that is more volatile and less prone to thermal degradation in the GC inlet and column. Silylation is a widely adopted and effective derivatization strategy for hydroxyl-containing compounds.[4]

Experimental Protocol: Silylation and GC-MS Analysis

This protocol outlines a robust method for the derivatization and subsequent GC-MS analysis of this compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (anhydrous)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in anhydrous ethyl acetate to prepare a stock solution.

    • For samples in a complex matrix, perform a liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate.[3] The organic extract should be dried over anhydrous sodium sulfate.[3]

  • Derivatization:

    • Transfer 100 µL of the sample or standard solution to a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to the dried residue.[4]

    • Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[3]

    • Cool the vial to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column provides good separation for a wide range of analytes.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)To ensure appropriate sample loading onto the column.
Injection Volume1 µL
Inlet Temperature250 °CTo ensure rapid and complete vaporization of the derivatized analyte.
Oven ProgramInitial temp: 80°C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minAn optimized temperature program is crucial for good chromatographic resolution.[5]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible mass spectra.
Ion Source Temp.230 °C
Transfer Line Temp.280 °CTo prevent condensation of the analyte between the GC and MS.
Scan ModeFull Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for targeted quantificationFull scan provides comprehensive mass spectral data, while SIM enhances sensitivity.[5]
Data Interpretation

The identity of the derivatized this compound is confirmed by matching its retention time and mass spectrum with that of a known standard and by comparison with spectral libraries such as NIST. The mass spectrum will exhibit characteristic fragments of the trimethylsilyl (TMS) derivative.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound LLE Liquid-Liquid Extraction (if necessary) Sample->LLE Dry Dry Extract LLE->Dry Evap Evaporate to Dryness Dry->Evap Deriv Add BSTFA + 1% TMCS Heat at 60°C Evap->Deriv Inject Inject 1 µL Deriv->Inject GC GC Separation Inject->GC MS MS Detection (EI, Scan/SIM) GC->MS Process Data Acquisition & Processing MS->Process Report Quantification & Reporting Process->Report

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation

HPLC is a highly versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC is the method of choice.

Principles of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, will be retained on the column and can be eluted by a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

Experimental Protocol: Reversed-Phase HPLC Analysis

This protocol provides a starting point for the quantitative analysis of this compound using HPLC with UV detection.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • For unknown samples, dissolve a known amount in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.

  • HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
ColumnC18, 4.6 x 150 mm, 5 µm particle sizeA standard C18 column provides good retention and resolution for this analyte.
Mobile PhaseAcetonitrile:Water (e.g., 40:60 v/v) with 0.1% TFAThe organic modifier content can be adjusted to optimize retention time. TFA is added to improve peak shape.[6]
Flow Rate1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature25 °CTo ensure reproducible retention times.
DetectionUV at 210 nmThe ester carbonyl group provides some UV absorbance at low wavelengths.
Injection Volume10 µL
Data Interpretation

The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the standards. The peak should be symmetrical and well-resolved from any other components in the sample matrix.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC UV UV Detection (210 nm) HPLC->UV Process Data Acquisition & Integration UV->Process Report Quantification via Calibration Curve Process->Report

References

Troubleshooting & Optimization

common side products in the synthesis of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-hydroxybutanoate is a valuable chiral intermediate in the synthesis of pharmaceuticals and fine chemicals. Its preparation, most commonly via the Fischer-Speier esterification of 2-hydroxybutanoic acid with methanol, is a foundational reaction for many organic chemists.[1][2] However, the bifunctional nature of the starting material—possessing both a hydroxyl and a carboxylic acid group—presents unique challenges. The equilibrium-driven process and the potential for intramolecular and intermolecular side reactions often lead to purification difficulties and yield loss.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework. It moves beyond simple procedural lists to explain the causal mechanisms behind the formation of common side products, offering field-proven strategies for their prevention and removal.

Section 1: The Primary Synthesis Route: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[3] In the synthesis of this compound, 2-hydroxybutanoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] The reaction is reversible, and its success hinges on shifting the chemical equilibrium towards the product side.[5]

The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. Following a proton transfer and the elimination of water, the final ester product is formed.[6]

Caption: The multi-step mechanism of Fischer-Speier esterification.

Section 2: Troubleshooting Guide & FAQs for Side Product Formation

This section addresses the most common issues encountered during the synthesis of this compound. Each entry is structured to help you identify the problem, understand its origin, and implement a robust solution.

Issue 1: Low Yield & Significant Recovery of Starting Material

Q: My reaction yield is poor (<70%), and post-reaction analysis (TLC, NMR) confirms the presence of a large amount of unreacted 2-hydroxybutanoic acid. What is causing the incomplete conversion?

A: This is the most frequent challenge and is a direct consequence of the reversible nature of the Fischer esterification.[5] The reaction reaches an equilibrium that may not strongly favor the products unless specific measures are taken. The core principle for overcoming this is Le Châtelier's Principle: the equilibrium must be actively shifted to the right.

Causality & Troubleshooting:

  • Water as a Reactant: Water is a product of the reaction. Its accumulation will drive the equilibrium back towards the starting materials (ester hydrolysis).[5]

    • Solution: Remove water as it is formed. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[3] Alternatively, incorporating a chemical drying agent, such as molecular sieves (3Å or 4Å), into the reaction mixture can sequester water.

  • Insufficient Nucleophile: While methanol is the reactant, it also serves as the solvent. If the concentration is not high enough, the equilibrium will not be sufficiently pushed towards the products.

    • Solution: Use a large excess of methanol.[7] Running the reaction with methanol as the solvent is the standard and most cost-effective approach.

Table 1: Impact of Reaction Conditions on Equilibrium

StrategyMechanismTypical ImplementationExpected Outcome
Excess Reagent Shifts equilibrium via Le Châtelier's Principle.Use methanol as the reaction solvent (10-20 eq.).Drives reaction toward >90% conversion.
Product Removal Removes water, preventing the reverse reaction (hydrolysis).Reflux with a Dean-Stark trap and toluene.Pushes equilibrium to completion.
Catalyst Choice Ensures rapid attainment of equilibrium.0.05 eq. of H₂SO₄ or p-TsOH.Faster reaction times.
Issue 2: Formation of High-Boiling, Viscous Impurities

Q: During purification by distillation, I observe a viscous, high-boiling residue, and my product yield is lower than expected based on initial conversion. What is this residue?

A: This residue is typically composed of oligomers and polymers formed by the self-esterification of 2-hydroxybutanoic acid. Because the molecule contains both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, it can react with itself, especially under the acidic and thermal conditions of the synthesis.

Causality & Troubleshooting:

  • Dimerization: Two molecules of 2-hydroxybutanoic acid can react to form a linear dimer. This dimer can then undergo intramolecular cyclization to form a stable six-membered cyclic diester, known as a lactide.

  • Oligomerization: Chain extension can continue, leading to the formation of polyesters of varying lengths.

  • Prevention: The key is to favor the intermolecular reaction with methanol over the self-esterification reaction.

    • Use a Large Excess of Methanol: This statistically favors the reaction of the carboxylic acid with methanol over another molecule of 2-hydroxybutanoic acid.

    • Control Temperature: Avoid excessively high temperatures, which can promote these condensation side reactions. Stick to the reflux temperature of methanol (~65 °C) if possible.

  • Removal: These oligomers are significantly less volatile than the desired methyl ester.

    • Purification: Fractional distillation under reduced pressure is highly effective.[8] The desired monomeric ester will distill at a much lower temperature than the oligomeric side products.

Dimerization Molecule1 2-Hydroxybutanoic Acid LinearDimer Linear Dimer Molecule1->LinearDimer Intermolecular Esterification Molecule2 2-Hydroxybutanoic Acid Molecule2->LinearDimer Lactide Cyclic Dimer (Lactide) LinearDimer->Lactide Intramolecular Cyclization Oligomers Oligomers / Polyesters LinearDimer->Oligomers Further Condensation

Caption: Pathways for oligomerization side products.

Issue 3: Presence of an Unsaturated Impurity

Q: My GC-MS and ¹H NMR analyses indicate the presence of an impurity with a carbon-carbon double bond, likely Methyl Crotonate. How is this formed and how can I avoid it?

A: This impurity is Methyl 2-butenoate (methyl crotonate), which arises from the acid-catalyzed dehydration of the secondary alcohol in your starting material or product.

Causality & Troubleshooting:

  • Dehydration Mechanism: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon forms the double bond.

  • Reaction Conditions: This side reaction is highly dependent on temperature and the strength of the acid catalyst. Concentrated sulfuric acid is a strong dehydrating agent and is more likely to cause this issue than milder catalysts like p-TsOH.[3]

  • Prevention:

    • Temperature Control: Maintain the lowest effective reaction temperature. For this reaction, refluxing methanol (~65 °C) is generally sufficient and minimizes dehydration. Avoid temperatures above 100 °C.

    • Catalyst Choice: Consider using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid. It is less prone to causing dehydration and charring.

  • Removal:

    • Purification: Methyl crotonate has a boiling point (approx. 120 °C) that is different from this compound (approx. 159 °C).[9] Careful fractional distillation should effectively separate the two compounds.

Dehydration Start This compound Protonated_OH Protonated Hydroxyl Start->Protonated_OH + H⁺ Carbocation Carbocation Intermediate (Resonance Stabilized) Protonated_OH->Carbocation - H₂O Water H₂O Product Methyl Crotonate Carbocation->Product - H⁺

Caption: Acid-catalyzed dehydration leading to Methyl Crotonate.

Section 3: Experimental Protocols

Protocol 1: Standard Fischer Esterification with Azeotropic Water Removal

This protocol is designed to maximize yield by actively removing water.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add 2-hydroxybutanoic acid (1.0 eq.), methanol (5.0 eq.), toluene (approx. 2x the volume of methanol), and p-toluenesulfonic acid monohydrate (0.05 eq.).

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the arm of the trap (typically 4-8 hours).

  • Monitoring: The reaction can be monitored by TLC or by taking small aliquots for GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[8] Caution: CO₂ evolution will occur.

    • Wash with brine (saturated NaCl solution) to break up any emulsions.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Post-Reaction Quench and Purification
  • Neutralization: After cooling the initial reaction mixture, slowly pour it into a beaker containing a stirred, chilled saturated solution of sodium bicarbonate. Continue adding the reaction mixture slowly until CO₂ evolution ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: Perform fractional distillation under vacuum to obtain the final, high-purity product.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Kinetic Resolution of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic kinetic resolution of methyl 2-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to suboptimal enantiomeric excess (ee). As Senior Application Scientists, we provide in-depth, field-proven insights to enhance the success of your chiral separations.

Troubleshooting Quick-Start: Key Factors Influencing Enantiomeric Excess

Low enantiomeric excess is rarely due to a single factor. It is often an interplay of several experimental parameters. The following diagram provides a high-level overview of the critical areas to investigate when troubleshooting your resolution. Each of these factors is explored in detail in the FAQ section below.

Caption: Core factors influencing enantiomeric excess.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Enzyme-Related Issues

Q1: My enantiomeric excess (ee) is consistently low. Could the choice of lipase be the problem?

A1: Absolutely. The selection of the lipase is one of the most critical factors for achieving high enantioselectivity. Lipases from different microbial sources exhibit distinct substrate specificities and enantiopreferences. For the resolution of hydroxy esters like this compound, Candida antarctica Lipase B (CALB) is a widely used and often highly selective biocatalyst.[1][2][3] However, lipases from Pseudomonas cepacia, Candida rugosa, and Rhizomucor miehei have also been successfully employed for the resolution of various esters and are worth screening.[4][5]

If you are using a specific lipase and observing low ee, consider the following:

  • Enzyme Purity: Crude lipase preparations may contain multiple isoforms or other enzymes that can catalyze non-selective or competing reactions, thereby reducing the overall ee.[6] Using a purified lipase can often improve results.

  • Immobilization: The method of enzyme immobilization can significantly impact its catalytic properties, including enantioselectivity.[7][8][9] Immobilization can lock the enzyme in a more active conformation and prevent aggregation.[7][10] If you are using a free lipase, consider immobilizing it on a hydrophobic support. If you are already using an immobilized lipase, the support material and immobilization technique might need optimization.[7][8]

Actionable Protocol: Lipase Screening Workflow

LipaseScreening cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Racemate Prepare Racemic This compound Stock Solution CALB Test with CALB Racemate->CALB PCL Test with P. cepacia Lipase Racemate->PCL CRL Test with C. rugosa Lipase Racemate->CRL RML Test with R. miehei Lipase Racemate->RML AcylDonor Prepare Acyl Donor Stock Solution AcylDonor->CALB AcylDonor->PCL AcylDonor->CRL AcylDonor->RML Monitor Monitor Conversion & ee over time (e.g., Chiral GC/HPLC) CALB->Monitor PCL->Monitor CRL->Monitor RML->Monitor Select Select Lipase with Highest E-value Monitor->Select

Caption: Workflow for screening different lipases.

Solvent and Medium-Related Issues

Q2: How does the choice of organic solvent affect the enantioselectivity of the lipase?

A2: The organic solvent plays a crucial role in modulating lipase activity and enantioselectivity.[11][12][13] The solvent interacts with the enzyme and can influence its conformational flexibility, which is directly linked to its catalytic function and ability to discriminate between enantiomers.

  • Log P Value: A general guideline is that more hydrophobic solvents (higher log P values) tend to maintain the essential water layer around the enzyme, preserving its active conformation and often leading to higher enantioselectivity.[14] Solvents like hexane, heptane, and toluene are commonly used.

  • Polar Solvents: More polar solvents can strip this essential water layer, potentially leading to a more rigid enzyme structure and reduced activity or selectivity.[13][15] However, in some cases, polar aprotic solvents like tert-butanol or DMSO have been shown to enhance selectivity for certain reactions.[13]

  • Solvent Mixtures: The use of binary solvent mixtures can sometimes fine-tune the enantioselectivity, leading to "hairpin-type" enthalpy-entropy compensation plots where an optimal solvent composition yields maximum enantiomeric ratio (E).[11]

Data Summary: Solvent Effects on Lipase Enantioselectivity (Illustrative)

SolventLog PTypical Effect on Enantioselectivity (E value)Reference
n-Hexane3.9Often high[4]
Toluene2.7Generally good, can be variable[4]
Diisopropyl ether1.9Can be effective[1]
Acetonitrile-0.3Can decrease enantioselectivity[4]
tert-Butanol0.8May increase selectivity in some cases[13]

Q3: I'm running the reaction neat (solvent-free), but the ee is low. What could be the issue?

A3: While solvent-free reactions are advantageous for process throughput, they can present challenges.[3]

  • Substrate Inhibition: High concentrations of the substrate or acyl donor can lead to substrate inhibition, where multiple substrate molecules bind to the enzyme, blocking its active site and reducing both activity and selectivity.[16]

  • Viscosity: High viscosity in a solvent-free system can lead to poor mixing and mass transfer limitations, preventing the substrate from efficiently accessing the enzyme's active site.

  • Byproduct Inhibition: The accumulation of byproducts, such as the alcohol released from the acyl donor (e.g., vinyl acetate producing acetaldehyde which can further react), can inhibit the enzyme.

Troubleshooting Steps:

  • Substrate Titration: Perform the reaction at various substrate concentrations to determine if there is an optimal concentration before inhibition occurs.[16]

  • Fed-Batch Approach: Instead of adding all the substrate at once, use a fed-batch approach where the substrate is added incrementally to maintain a low, optimal concentration.[16]

  • Acyl Donor Choice: Consider an acyl donor that produces a less inhibitory byproduct.

Reaction Conditions: Temperature, pH, and Water Activity

Q4: Can changing the reaction temperature improve my low ee?

A4: Yes, temperature is a critical parameter for optimizing enantioselectivity.[14] The relationship between temperature and the enantiomeric ratio (E) is described by the Gibbs free energy equation (ΔΔG# = -RTlnE).

  • Lower Temperatures: In most lipase-catalyzed resolutions, enantioselectivity increases as the temperature decreases.[14] This is because the difference in activation energy (ΔΔH#) between the two enantiomers becomes more significant at lower temperatures. Running the reaction at a lower temperature (e.g., 4°C to 25°C) can often lead to a significant improvement in ee, although the reaction rate will be slower.[5][14]

  • Optimal Temperature: Every enzyme has an optimal temperature for activity.[17] Exceeding this temperature can lead to denaturation and loss of both activity and selectivity. It is crucial to operate within the enzyme's stable temperature range.[17][18]

Q5: How important is the water content or water activity (a_w) in an organic solvent system?

A5: Water activity (a_w) is a critical, yet often overlooked, parameter in non-aqueous enzymology.[18][19] Lipases require a minimal amount of water to maintain their catalytically active conformation.[20][21]

  • Too Little Water: Anhydrous conditions can render the enzyme inactive as it becomes too rigid.[20]

  • Too Much Water: Excess water can lead to a competing hydrolysis reaction of the ester substrate, which can reduce the yield and potentially lower the ee if the hydrolysis is not as selective as the acylation.[1][22] It also reduces the solubility of nonpolar substrates in the organic medium.

  • Optimal a_w: There is typically an optimal water activity for both enzyme activity and enantioselectivity.[17][18] This optimal value is enzyme and reaction-dependent but often falls in the range of a_w = 0.2 to 0.5 for lipase-catalyzed reactions in organic media.[17][19]

Experimental Protocol: Controlling Water Activity

  • Salt Slurry Equilibration: Before use, equilibrate your enzyme and solvent over saturated salt slurries in a desiccator to achieve a specific water activity.

  • Molecular Sieves: Add a specific amount of molecular sieves to your reaction to control the water content.

  • Direct Measurement: Use a water activity meter to directly measure and adjust the a_w of your reaction components.

Substrate, Products, and Reaction Progress

Q6: Does the choice of acyl donor matter for enantioselectivity?

A6: Yes, the structure of the acyl donor can influence the enantioselectivity of the reaction. While vinyl acetate is common due to the irreversible nature of the transesterification, other acyl donors can be explored. For instance, using esters with bulkier acyl groups can sometimes improve the enzyme's ability to discriminate between the substrate enantiomers.[3] The reaction rate is also affected by the acyl donor; longer chain carboxylic acids can sometimes lead to better results.[23]

Q7: My initial ee was high, but it decreased as the reaction approached 50% conversion. Why is this happening?

A7: This phenomenon is often due to the reversibility of the reaction or product inhibition.

  • Reaction Reversibility: Most lipase-catalyzed reactions are reversible. As the concentration of the acylated product and the released alcohol increases, the reverse reaction (alcoholysis of the newly formed ester) can occur. If this reverse reaction is not as enantioselective as the forward reaction, the overall ee of the product will decrease over time.[24][25]

  • Product Inhibition: The product(s) of the reaction can act as inhibitors to the enzyme. This can sometimes affect the enantioselectivity, especially at high conversions.

  • Monitoring is Key: It is crucial to monitor the reaction progress over time and determine the point at which the highest ee is achieved.[26] The classic theory of kinetic resolution predicts that for an irreversible reaction, the ee of the product is highest at the beginning of the reaction and decreases as conversion proceeds, while the ee of the remaining substrate continuously increases. The optimal point to stop the reaction is a trade-off between yield and ee.

Logical Workflow: Diagnosing ee Decrease Over Time

ee_decline_diagnosis Start Observe ee decrease with increasing conversion Check_Irreversibility Is an irreversible acyl donor used? (e.g., vinyl acetate) Start->Check_Irreversibility No_Irreversible No Check_Irreversibility->No_Irreversible No Yes_Irreversible Yes Check_Irreversibility->Yes_Irreversible Yes Check_Byproduct Analyze for inhibitory byproducts (e.g., alcohol) Yes_Byproduct Yes Check_Byproduct->Yes_Byproduct Yes No_Byproduct No Check_Byproduct->No_Byproduct No Stop_Early Hypothesis: Reversibility is the cause. Action: Stop reaction earlier. Remove_Byproduct Hypothesis: Byproduct inhibition. Action: Use molecular sieves or in-situ byproduct removal. No_Irreversible->Stop_Early Yes_Irreversible->Check_Byproduct Yes_Byproduct->Remove_Byproduct No_Byproduct->Stop_Early

Caption: Diagnostic workflow for decreasing ee.

References

challenges in the purification of Methyl 2-hydroxybutanoate from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-hydroxybutanoate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this valuable α-hydroxy ester in high purity. This guide moves beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Nuances of Purifying this compound

This compound is a key chiral building block and intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] While its synthesis, commonly via Fischer-Speier esterification of 2-hydroxybutanoic acid with methanol, appears straightforward, the purification process is fraught with challenges that can significantly impact yield and purity.[1][2][3] The presence of a hydroxyl group in close proximity to the ester functionality introduces unique purification hurdles, including difficulties in removing starting materials, managing water content, and preventing side reactions.

This guide provides a structured, in-depth approach to troubleshooting these common issues, grounded in the principles of organic chemistry and extensive laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound in a practical question-and-answer format.

Issue 1: Incomplete Removal of Unreacted 2-Hydroxybutanoic Acid

Q1: After my aqueous work-up, I'm still seeing a significant amount of the starting carboxylic acid in my crude product by NMR/HPLC. How can I improve its removal?

A1: The Challenge of Acid Removal

The primary issue here is the relatively high water solubility of both your product, this compound, and the starting material, 2-hydroxybutanoic acid, due to their hydroxyl groups.[1] A simple water wash is often insufficient for complete separation.

Root Cause Analysis & Troubleshooting Steps:

  • Insufficient Basicity of Wash: A plain water wash is not effective at removing the acidic starting material. You need to convert the carboxylic acid into its water-soluble salt.

    • Protocol: Perform a wash with a dilute basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is the recommended first choice. It is basic enough to deprotonate the carboxylic acid but mild enough to minimize hydrolysis of your ester product. A 5-10% solution of sodium carbonate (Na₂CO₃) can also be used, but with greater caution due to its higher basicity.[4]

    • Causality: The reaction of 2-hydroxybutanoic acid with bicarbonate forms sodium 2-hydroxybutanoate, a salt with significantly higher aqueous solubility than the neutral organic acid, thus facilitating its extraction into the aqueous phase.

  • Emulsion Formation: The presence of salts and the amphiphilic nature of the molecules can lead to the formation of emulsions during extraction, trapping your product and impurities together.

    • Troubleshooting:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break emulsions.

      • Perform gentle inversions of the separatory funnel rather than vigorous shaking.

      • If an emulsion persists, allow the mixture to stand for an extended period or pass it through a bed of Celite or glass wool.

  • Insufficient Number of Extractions: A single extraction is rarely sufficient.

    • Protocol: Perform at least 2-3 sequential washes with the basic solution, followed by a final wash with brine to remove any residual dissolved salts and water from the organic layer.

Workflow for Acid Removal:

start Crude Product in Organic Solvent wash1 Wash with sat. NaHCO3 soln. start->wash1 separate1 Separate Layers wash1->separate1 test_aq Test Aqueous pH > 7? separate1->test_aq wash2 Repeat NaHCO3 Wash test_aq->wash2 No wash_brine Wash with Brine test_aq->wash_brine Yes wash2->separate1 dry Dry Organic Layer (e.g., MgSO4, Na2SO4) wash_brine->dry end Crude Product (Acid-Free) dry->end

Caption: Decision workflow for removing acidic impurities.

Issue 2: Persistent Water and Methanol Contamination

Q2: My product is "wet" after drying with magnesium sulfate, and I suspect residual methanol is also present. Fractional distillation isn't giving me a clean separation. What's happening?

A2: The Challenge of Azeotropes

Methanol and water can form azeotropes, which are mixtures that boil at a constant temperature and have a constant composition, making their separation by simple distillation impossible.[5][6] While methanol and water themselves don't form a binary azeotrope, the presence of the ester can lead to complex ternary mixtures that are difficult to separate.[7]

Troubleshooting Strategies:

  • Azeotropic Distillation with an Entrainer: This is a powerful technique to remove water.[8][9]

    • Protocol: Add a solvent that forms a low-boiling azeotrope with water, such as toluene or heptane.[10][11] Heat the mixture using a Dean-Stark apparatus. The water-entrainer azeotrope will distill off, condense, and the two immiscible liquids (water and the entrainer) will separate in the collection arm of the Dean-Stark trap. The denser water can be drained off, and the entrainer is returned to the distillation flask.

    • Causality: The entrainer effectively "carries" the water out of the mixture at a temperature below the boiling point of the product.

  • Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent.[12]

    • Concept: By performing distillations at two different pressures (e.g., atmospheric and under vacuum), the azeotropic composition changes, allowing for separation. This is typically more applicable on an industrial scale but can be adapted for lab-scale setups with appropriate equipment.

  • Use of Molecular Sieves: For removing small amounts of water and methanol.[6][8]

    • Protocol: Before final distillation, stand the crude product over activated 3Å molecular sieves. The 3Å pore size is ideal for trapping water while excluding the larger ester molecule.

    • Important Note: Ensure the sieves are properly activated (heated under vacuum) before use.

Table 1: Properties of Common Entrainers for Water Removal

EntrainerBoiling Point (°C)Azeotrope with Water (°C)% Water in Azeotrope
Toluene1118520
Heptane988013
Cyclohexane81699

Data compiled from various chemical engineering handbooks.

Issue 3: Product Loss Due to Hydrolysis During Work-up

Q3: I'm experiencing low yields, and I suspect my ester is hydrolyzing back to the carboxylic acid during the basic wash. How can I prevent this?

A3: Mitigating Saponification

Ester hydrolysis under basic conditions (saponification) is a significant risk, especially if strong bases are used or exposure times are prolonged.

Preventative Measures:

  • Use a Mild Base: As mentioned in Issue 1, saturated sodium bicarbonate is the preferred choice over stronger bases like sodium carbonate or sodium hydroxide.

  • Minimize Contact Time: Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods. Perform the wash and separation efficiently.

  • Control the Temperature: If possible, conduct the extractions at a lower temperature (e.g., in an ice bath). This slows down the rate of all reactions, including the undesired hydrolysis.

  • Alternative Purification Strategy: If hydrolysis remains a significant issue, consider forgoing the aqueous work-up altogether and moving directly to fractional distillation under reduced pressure. This is most effective if the starting acid is non-volatile. However, 2-hydroxybutanoic acid can co-distill with the product, so this is a trade-off.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the ideal method for monitoring the purity of this compound during purification?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities like residual methanol, other solvents, and certain side-products.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting non-volatile impurities like the starting carboxylic acid and any oligomeric species. A reverse-phase C18 column with an acidic mobile phase is a common starting point for analyzing α-hydroxy acids and their esters.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine the purity against a known standard. It is very effective at identifying the starting acid, residual methanol, and the desired ester product.

Q5: Can I use column chromatography to purify this compound?

A5: While possible, flash column chromatography on silica gel can be challenging for this compound. The polar hydroxyl group can cause significant tailing on the silica. If you must use chromatography, consider the following:

  • Deactivate the Silica: Use a solvent system containing a small amount of a polar modifier like methanol or a tiny fraction of acetic acid to cap the active sites on the silica gel. A common mobile phase could be a gradient of ethyl acetate in hexanes.

  • Alternative Stationary Phases: Consider using alumina (neutral or basic) or a reverse-phase C18 silica for better results.

Q6: Are there any common side-products I should be aware of from the Fischer esterification reaction?

A6: Yes, several side-products can form:

  • Self-esterification of 2-hydroxybutanoic acid: The hydroxyl group of one molecule can react with the carboxylic acid of another to form a dimeric ester, which can then oligomerize.[16] These are typically higher boiling and may remain in the distillation pot.

  • Dehydration Products: Under strongly acidic conditions and high temperatures, elimination of the hydroxyl group can occur, leading to the formation of methyl crotonate (methyl but-2-enoate) and other unsaturated esters.

Diagram of Potential Side-Reactions:

cluster_0 Starting Materials cluster_1 Desired Reaction cluster_2 Side Reactions 2-HBA 2-Hydroxybutanoic Acid Product This compound 2-HBA->Product + MeOH (Acid Catalyst) Dimer Dimeric Ester 2-HBA->Dimer Self-esterification MeOH Methanol Unsaturated Methyl Crotonate Product->Unsaturated Dehydration

Caption: Synthesis and potential side-products overview.

Section 3: Experimental Protocols

Protocol 1: Standard Aqueous Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • If a large excess of methanol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL per 100 mL of organic layer). Check the pH of the second aqueous wash to ensure it is basic.

    • Water (1 x 50 mL).

    • Saturated brine solution (1 x 50 mL).

  • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Fractional Distillation Under Reduced Pressure
  • Set up a fractional distillation apparatus with a short Vigreux column. It is crucial to insulate the column with glass wool or aluminum foil to maintain thermal equilibrium.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Slowly reduce the pressure to the desired level. The boiling point of this compound is approximately 159°C at atmospheric pressure, so a significant vacuum is required to lower the boiling point to a manageable temperature and prevent degradation.[17]

  • Begin heating the distillation pot gently.

  • Collect any low-boiling fractions (e.g., residual solvents) first.

  • Carefully collect the main fraction of this compound at its expected boiling point under the applied vacuum.

  • Monitor the purity of the collected fractions by GC or NMR.

References

Technical Support Center: Preserving Chiral Integrity of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization of Methyl 2-hydroxybutanoate and similar α-hydroxy esters under basic conditions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of optical purity in my sample of this compound after a reaction involving a base. What is the likely cause?

A1: The loss of optical purity, or racemization, is most likely occurring through the formation of a planar enolate intermediate.

The chiral center in this compound is the carbon at the α-position (C2), which is bonded to the hydroxyl group, the carbonyl group, an ethyl group, and a hydrogen atom. This α-hydrogen is acidic due to the electron-withdrawing effect of the adjacent carbonyl group.

Under basic conditions, a base can abstract this acidic α-proton to form a resonance-stabilized enolate. This enolate intermediate is planar and achiral. Subsequent reprotonation of this planar intermediate can occur from either face with roughly equal probability, leading to a mixture of both (R) and (S) enantiomers, thus resulting in racemization.

Mechanism of Base-Catalyzed Racemization

Caption: Base-catalyzed racemization of this compound.

Q2: How do different reaction conditions (base, temperature, solvent) influence the rate of racemization?

A2: The choice of base, temperature, and solvent are all critical factors that can be manipulated to control the extent of racemization. This is often a matter of shifting the reaction from thermodynamic control (where equilibrium is reached and racemization is more likely) to kinetic control (where the faster, desired reaction occurs without reaching equilibrium).

FactorImpact on RacemizationRationale
Base Strength & Sterics Stronger, non-sterically hindered bases (e.g., NaOMe, NaOH) increase racemization. Strong, sterically hindered bases (e.g., LDA) can minimize racemization.Weaker bases or those that are sterically hindered may not efficiently deprotonate the α-carbon, thus slowing the formation of the enolate. Strong, non-hindered bases rapidly establish an equilibrium between the ester and its enolate, promoting racemization.[1]
Temperature Higher temperatures significantly increase the rate of racemization.Increased thermal energy allows the system to more easily overcome the activation energy for deprotonation and reprotonation, favoring the establishment of the thermodynamic equilibrium which leads to a racemic mixture.[1]
Solvent Polar, protic solvents (e.g., methanol, water) can facilitate racemization.Protic solvents can act as proton shuttles, facilitating the reprotonation of the enolate from either face.

Troubleshooting Guides

Issue 1: Significant Racemization Observed During an Alkylation Reaction

Symptoms:

  • You are attempting to alkylate the α-position of this compound using a base and an alkyl halide.

  • Chiral HPLC or GC analysis of your product shows a nearly 1:1 mixture of enantiomers, indicating complete or significant racemization.

Root Cause Analysis and Solutions:

The primary cause is likely the use of reaction conditions that favor thermodynamic control, allowing the enolate intermediate to equilibrate and racemize before alkylation occurs.

Solution 1: Employ Kinetic Control Conditions

The goal is to generate the enolate rapidly and irreversibly at a low temperature, and then trap it with the electrophile (your alkyl halide) before it has a chance to racemize.

Experimental Protocol: Kinetically Controlled Alkylation

G A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) B 2. Add Ester Solution (this compound in THF) dropwise to LDA at -78°C A->B C 3. Stir for 30-60 min at -78°C (Complete enolate formation) B->C D 4. Add Alkyl Halide (e.g., Methyl Iodide) at -78°C C->D E 5. Allow to Warm Slowly to Room Temperature D->E F 6. Quench Reaction (Saturated aq. NH4Cl) E->F G 7. Work-up and Purify F->G

Caption: Workflow for kinetically controlled alkylation.

Step-by-Step Methodology:

  • Prepare a solution of Lithium Diisopropylamide (LDA): In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (a dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C.

  • Generate the Enolate: Slowly add a solution of enantiomerically pure this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 45-60 minutes at this temperature to ensure complete formation of the kinetic enolate.

  • Alkylation: Add your alkyl halide (1.1 equivalents) to the enolate solution at -78 °C.

  • Reaction Completion and Quench: Allow the reaction to stir at -78 °C for 2-4 hours, then let it slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Analysis: Perform a standard aqueous work-up, extract your product with an organic solvent, dry, and concentrate. Analyze the enantiomeric excess of the purified product using chiral HPLC or GC.

Rationale for Key Steps:

  • LDA as the Base: LDA is a strong, sterically hindered, non-nucleophilic base. Its strength ensures rapid and complete deprotonation, while its bulkiness minimizes side reactions at the ester carbonyl.[1]

  • Low Temperature (-78 °C): This is crucial for preventing the enolate from equilibrating to the thermodynamic, and potentially racemized, state.[1]

Issue 2: Racemization During Saponification (Ester Hydrolysis)

Symptoms:

  • You are hydrolyzing the methyl ester of your chiral 2-hydroxybutanoic acid derivative to the corresponding carboxylic acid using a base like NaOH or KOH.

  • The resulting carboxylic acid shows significant loss of enantiomeric purity.

Root Cause Analysis and Solutions:

Standard saponification conditions, especially with strong bases like NaOH or KOH at elevated temperatures, can be harsh enough to cause racemization via the enolate mechanism before all the ester is hydrolyzed.

Solution: Mild Saponification Conditions

Using a milder base like lithium hydroxide (LiOH) at room temperature can often effect hydrolysis with minimal racemization. The lithium cation is thought to coordinate with both the carbonyl oxygen and the hydroxyl group, which may disfavor the formation of the planar enolate.

Comparative Data on Saponification Conditions

BaseSolventTemperatureRacemization Risk
NaOHMethanol/WaterRefluxHigh
KOHEthanol/WaterRoom Temp.Moderate
LiOH THF/Water Room Temp. Low

Experimental Protocol: Mild Saponification with LiOH

  • Dissolve the Ester: Dissolve your enantiomerically enriched this compound derivative in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Add LiOH: Add an aqueous solution of LiOH (1.5 - 2.0 equivalents).

  • Monitor the Reaction: Stir the mixture at room temperature and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extraction and Analysis: Extract the carboxylic acid with an appropriate organic solvent, dry, and concentrate. Determine the enantiomeric excess of the product.

Issue 3: Racemization is Still Occurring Despite Using Kinetic Conditions

Symptoms:

  • You have implemented the kinetically controlled alkylation protocol, but you are still observing a loss of stereochemical integrity.

Root Cause Analysis and Solutions:

Even under kinetic conditions, the free hydroxyl group can complicate matters. It can be deprotonated by the strong base, potentially altering the conformation of the enolate or participating in side reactions.

Solution: Protect the Hydroxyl Group

Protecting the α-hydroxyl group as a silyl ether (e.g., TBDMS or TIPS ether) can prevent these complications and often leads to higher stereoselectivity.

Workflow for Hydroxyl Protection Strategy

G A 1. Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole, DMF) B 2. Purify Protected Ester A->B C 3. Kinetically Controlled Alkylation (LDA, -78°C, Alkyl Halide) B->C D 4. Purify Alkylated Product C->D E 5. Deprotect Hydroxyl Group (e.g., TBAF in THF) D->E F 6. Purify Final Product E->F

Caption: General workflow involving hydroxyl group protection.

Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether)

  • Reaction Setup: Dissolve this compound (1.0 eq.), imidazole (2.5 eq.), and a catalytic amount of DMAP in anhydrous DMF.

  • Add Silyl Chloride: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Quench with water, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 2: Deprotection of the TBDMS Ether

  • Reaction Setup: Dissolve the TBDMS-protected product in THF.

  • Add Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF).

  • Reaction: Stir at room temperature until the silyl ether is cleaved (monitored by TLC).

  • Work-up: Quench with water, extract with ethyl acetate, wash with brine, dry, and purify.

Validation & Purity Analysis

Ensuring the enantiomeric purity of your starting materials and products is paramount.

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs are often effective for separating α-hydroxy esters.[2][3]

Typical HPLC Conditions for this compound Enantiomers:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). A small amount of an acid modifier like trifluoroacetic acid (TFA) is often added to improve peak shape for acidic analytes.[3]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

By implementing these carefully considered strategies and validating your results with appropriate analytical techniques, you can effectively minimize or eliminate racemization, ensuring the stereochemical integrity of your valuable chiral compounds.

References

Technical Support Center: Identifying Impurities in Methyl 2-hydroxybutanoate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

A1: Understanding the baseline NMR spectrum of your target compound is the first critical step in identifying impurities. Any signals not corresponding to this compound, the deuterated solvent, or a known standard (like TMS) should be investigated.

The structure of this compound is as follows:

Expected ¹H NMR Signals (in CDCl₃, ~400-600 MHz): The proton signals are influenced by their local chemical environment. The electronegative oxygen atoms deshield nearby protons, shifting them downfield.

  • H-a (methine, -CHOH-): This proton is adjacent to both an ethyl group and the carbonyl group, as well as being attached to a carbon bearing a hydroxyl group. It will appear as a triplet or a doublet of doublets around 4.1-4.2 ppm . Its multiplicity arises from coupling to the adjacent methylene (-CH₂-) protons.

  • H-b (methylene, -CH₂-): These two protons are diastereotopic and will couple to both the methine (H-a) and the methyl (H-c) protons. They typically appear as a multiplet around 1.6-1.8 ppm .

  • H-c (methyl, -CH₃ of ethyl): This terminal methyl group will couple to the adjacent methylene protons (H-b), resulting in a triplet at approximately 0.9-1.0 ppm .

  • H-d (methyl, -OCH₃): The three protons of the methyl ester group are in a distinct chemical environment and do not couple with other protons in the molecule. They will appear as a sharp singlet around 3.7-3.8 ppm .

  • -OH (hydroxyl): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It can appear as a broad singlet anywhere from 2.0 to 5.0 ppm . Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.[1][2]

Expected ¹³C NMR Signals (in CDCl₃, ~100-150 MHz): The carbon chemical shifts are also predictable based on their environment.

Carbon AssignmentDescriptionApproximate Chemical Shift (ppm)
C=O Carbonyl Carbon~174-176
C-a (-CHOH-) Methine Carbon~70-72
C-d (-OCH₃) Methyl Ester Carbon~51-53
C-b (-CH₂-) Methylene Carbon~26-28
C-c (-CH₃) Terminal Methyl Carbon~9-11
Q2: I see extra peaks in my ¹H NMR spectrum. How do I begin to identify the impurity?

A2: Unexpected signals are a common issue. A systematic approach is the key to identification.[3][4] The first step is to characterize the unknown signals by their chemical shift, integration, and multiplicity. Then, consider the most likely sources of contamination.

Below is a troubleshooting workflow to guide your investigation.

dot

Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.

Q3: What are the NMR signals for common impurities related to the synthesis of this compound?

A3: Impurities often originate from the starting materials, side reactions, or the workup process. Here is a table of potential impurities and their characteristic ¹H NMR signals in CDCl₃.

ImpurityStructureKey ¹H NMR Signals (ppm) & MultiplicityRationale for Presence
2-Hydroxybutanoic Acid CH₃CH₂CH(OH)COOH~11-12 (broad s, 1H, -COOH) , ~4.2 (t, 1H, -CHOH), ~1.8 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)Incomplete esterification or hydrolysis of the final product.[5]
Methanol CH₃OH~3.49 (s, 3H, -CH₃) , ~1.5-2.0 (broad s, 1H, -OH)Excess reagent from the esterification reaction.[1][6]
Ethyl 2-hydroxybutanoate CH₃CH₂CH(OH)COOCH₂CH₃~4.2 (q, 2H, -OCH₂CH₃) , ~1.25 (t, 3H, -OCH₂CH₃)Presence of ethanol as a contaminant in the methanol starting material.[7][8][9]
Residual Ethyl Acetate CH₃COOCH₂CH₃~4.12 (q, 2H), ~2.05 (s, 3H), ~1.26 (t, 3H)Common extraction or chromatography solvent that can be difficult to remove completely.[3]
Residual Dichloromethane CH₂Cl₂~5.30 (s)Common reaction or extraction solvent.
Troubleshooting Guides
Scenario 1: A sharp singlet appears around 3.49 ppm.
  • Likely Cause: This is highly indicative of residual Methanol .[6] Methanol is a starting material for the synthesis of this compound and can be carried through if not completely removed during purification.

  • Verification Steps:

    • Check Integration: Compare the integration of this peak to the integration of a known proton signal from your product (e.g., the -OCH₃ singlet at ~3.7-3.8 ppm) to quantify the amount of methanol present.

    • Spiking: If you are unsure, you can add a small drop of methanol to your NMR sample. If the peak at 3.49 ppm increases in intensity, it confirms the identity as methanol.

  • Resolution: Re-purify the sample, for example, by fractional distillation or by placing it under a high vacuum for an extended period, to remove the volatile methanol.

Scenario 2: My baseline is noisy and the peaks are broad.
  • Likely Causes: Broad peaks can result from several factors including poor sample preparation, paramagnetic impurities, or issues with the NMR instrument itself.[3]

    • Incomplete Dissolution: The sample may not be fully dissolved, leading to a heterogeneous solution.

    • Paramagnetic Material: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.

    • Sample Concentration: An overly concentrated sample can lead to increased viscosity and broader lines.[10]

    • Instrumental Issues: Poor shimming of the magnetic field.

  • Troubleshooting Protocol:

    • Re-prepare the Sample: Ensure your compound is fully dissolved. You may need to gently warm the sample or use a vortex mixer. Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[10][11]

    • Check for Paramagnetism: If you suspect metal contamination, try passing a solution of your compound through a small plug of silica gel.

    • Optimize Concentration: For a small molecule like this compound (MW < 500 Da), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[10][12]

    • Consult Instrument Manager: If the problem persists with a well-prepared sample, the instrument may require shimming or other adjustments.

Scenario 3: I have a complex multiplet that I cannot assign.
  • Challenge: Overlapping signals can make it impossible to determine coupling patterns and assign protons from the 1D ¹H NMR spectrum alone.

  • Solution: 2D NMR Spectroscopy

    • ¹H-¹H COSY (Correlation Spectroscopy): This is the go-to experiment for determining which protons are coupled to each other.[13] A cross-peak between two signals in the COSY spectrum indicates that those two protons are spin-coupled (typically 2-3 bonds apart). This can help you trace the connectivity within an unknown impurity.[14][15][16]

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a ¹³C NMR experiment that helps determine the number of hydrogens attached to each carbon.[17]

      • CH₃ and CH groups appear as positive peaks.[18]

      • CH₂ groups appear as negative (inverted) peaks.[18]

      • Quaternary carbons (C) and carbonyls do not appear.[17][19] By combining information from DEPT-135 and a standard broadband-decoupled ¹³C NMR spectrum, you can definitively identify the type of each carbon in your impurity, which is a crucial step in structure elucidation.

Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of your this compound sample into a clean, dry vial.[20]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) using a clean glass pipette.[10][11] It is crucial to use a deuterated solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.[12][20]

  • Dissolution: Ensure the sample is completely dissolved. Use a vortex mixer if necessary. The solution should be clear and free of any solid particles.

  • Filtering and Transfer: Take a clean Pasteur pipette and place a small plug of glass wool or cotton at the bottom of the cone. Use this to transfer the solution to a clean, dry 5 mm NMR tube. This step removes any suspended particles that can degrade spectral quality.[21]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation. Do not use parafilm on the outside of the tube where it will be placed in the spinner turbine.[12]

  • Labeling: Label your tube clearly on the cap or the very top of the tube.[10]

Protocol 2: D₂O Exchange for Identifying -OH Protons
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to facilitate the exchange of the acidic hydroxyl proton with deuterium.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again. The peak corresponding to the -OH proton will have disappeared or significantly decreased in intensity, confirming its identity.[2][22]

References

overcoming incomplete conversion in Methyl 2-hydroxybutanoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-hydroxybutanoate synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete conversion in their reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: Overcoming Incomplete Conversion

This section addresses the most common issues leading to low yields and stalled reactions in the synthesis of this compound.

Question 1: My reaction has stalled at 60-70% conversion, even after extended reaction times. What is the primary cause?

Answer:

The most likely culprit is the inherent chemical equilibrium of the Fischer-Speier esterification reaction.[1][2] This reaction, which combines a carboxylic acid (2-hydroxybutanoic acid) and an alcohol (methanol) to form an ester and water, is reversible.[3][4][5]

2-hydroxybutanoic acid + Methanol ⇌ this compound + Water

Without intervention, the reaction will reach a point of equilibrium where the rate of the forward reaction (esterification) equals the rate of the reverse reaction (ester hydrolysis).[6] This prevents the reaction from proceeding to 100% completion.[7]

To overcome this, you must actively shift the equilibrium toward the product side. This is achieved by applying Le Châtelier's Principle, which states that a system at equilibrium will adjust to counteract any change.[6][7] There are two primary strategies for this:

  • Increase Reactant Concentration: Use a large excess of one reactant, typically the less expensive one. In this synthesis, using methanol as the solvent effectively makes it a vast excess reagent, driving the reaction forward.[4][8]

  • Remove a Product as It Forms: The continuous removal of water, the reaction's by-product, is a highly effective method to prevent the reverse reaction and push the synthesis to completion.[1][3][7]

Fischer_Esterification_Equilibrium cluster_reactants Reactants cluster_products Products cluster_shift Driving the Reaction Forward Reactants 2-Hydroxybutanoic Acid + Methanol Products This compound + Water Reactants->Products Esterification Products->Reactants Hydrolysis Shift1 Use Excess Methanol Shift1->Reactants Increases Concentration Shift2 Remove Water Shift2->Products Decreases Concentration

Caption: The reversible nature of Fischer Esterification.

Question 2: I am using excess methanol, but my yield is still suboptimal. How can I effectively remove water from the reaction?

Answer:

While using a strong dehydrating acid like concentrated sulfuric acid helps by consuming some of the water formed, the most robust method for water removal is azeotropic distillation using a Dean-Stark apparatus.[1][3][9]

This technique involves adding a solvent (e.g., toluene, hexane, or cyclohexane) that forms a low-boiling azeotrope with water.[3][9] As the reaction mixture is heated to reflux, the water-solvent azeotrope boils and enters the condenser. Upon cooling, the condensed liquid collects in the Dean-Stark trap. Since water is denser than common azeotropic solvents like toluene, it separates and sinks to the bottom of the graduated trap, while the solvent overflows and returns to the reaction flask. This physically removes water from the equilibrium, rendering the reverse hydrolysis reaction impossible.[3]

Experimental Protocol: Fischer Esterification with Dean-Stark Water Removal

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add 2-hydroxybutanoic acid (1.0 eq), methanol (5-10 eq), and an azeotropic solvent (e.g., toluene, approx. 50% of the methanol volume).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction: Heat the mixture to a vigorous reflux. You will observe the condensed azeotrope collecting in the Dean-Stark trap and water separating at the bottom.

  • Monitoring: Continue the reaction until no more water collects in the trap, which indicates the reaction has gone to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[10][11]

    • Wash with brine to remove residual water-soluble components.[11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess methanol.[10]

  • Purification: Purify the resulting crude this compound by vacuum distillation.[9][12]

Question 3: My starting material is sensitive, and the harsh conditions of strong acids (H₂SO₄) are causing side products. Are there milder alternatives?

Answer:

Yes. For α-hydroxy acids like 2-hydroxybutanoic acid, boric acid (B(OH)₃) is an excellent, mild, and chemoselective catalyst.[13][14] Research has shown that boric acid (10-20 mol %) can effectively catalyze the esterification of α-hydroxycarboxylic acids at room temperature, while leaving other carboxylic acids (including β-hydroxy acids) unreacted.[13]

The proposed mechanism involves the formation of a borate-diol intermediate with the α-hydroxy acid, which activates the carboxylic acid group for nucleophilic attack by the alcohol. This avoids the need for the high temperatures and strongly acidic conditions that can lead to dehydration or other side reactions.[14]

Catalyst ComparisonSulfuric Acid (H₂SO₄)Boric Acid (B(OH)₃)
Catalyst Loading 1-5 mol %10-20 mol %[13]
Temperature Reflux (65-80°C)[15]Room Temperature to 50°C[13][14]
Conditions Harsh, strongly acidicMild, weakly acidic
Selectivity General acid catalystHighly selective for α-hydroxy acids[13][14]
Work-up Requires careful neutralizationSimpler; can be removed as volatile trimethyl borate under vacuum.[13]

This approach is particularly valuable for complex molecules where preserving stereochemistry or avoiding degradation of other functional groups is critical.

Frequently Asked Questions (FAQs)
Q1: What is the full mechanism for the acid-catalyzed Fischer Esterification?

The mechanism is a sequence of protonation and nucleophilic attack steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.[1][4][8]

  • Nucleophilic Addition: The lone pair on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][8]

  • Deprotonation/Proton Transfer: A proton is transferred from the newly added alcohol group to one of the hydroxyl groups. This converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[3]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the C=O double bond, simultaneously expelling a water molecule.[3]

  • Deprotonation: The acid catalyst is regenerated by the removal of the proton from the new carbonyl oxygen, yielding the final ester product.[3][8]

Q2: How can I monitor the progress of my reaction?

For real-time monitoring, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective.

  • TLC: Spot the reaction mixture against a standard of your starting material (2-hydroxybutanoic acid). The ester product will be less polar and have a higher Rf value. The disappearance of the starting material spot indicates reaction completion.

  • GC: A more quantitative method. An aliquot of the reaction mixture can be analyzed to determine the ratio of starting material to product, providing an accurate measure of conversion.[15]

Q3: Can I use a different esterification method to avoid the equilibrium issue altogether?

Yes, several methods avoid the production of water and are therefore not equilibrium-limited. However, they often require harsher reagents or multiple steps.

  • From an Acyl Chloride: Convert the 2-hydroxybutanoic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with methanol. This is highly effective but involves corrosive and hazardous reagents.

  • Using Coupling Reagents: Reagents like Dicyclohexylcarbodiimide (DCC) can be used to directly couple the carboxylic acid and alcohol, forming a stable urea byproduct instead of water.[1]

For most applications, optimizing the Fischer esterification by managing the equilibrium is the most atom-economical and cost-effective approach.

Troubleshooting_Workflow cluster_Equilibrium Equilibrium Solutions Start Incomplete Conversion Detected CheckPurity Step 1: Verify Purity of Starting Materials (Acid, Methanol, Solvent) Start->CheckPurity AddressEquilibrium Step 2: Address Reaction Equilibrium CheckPurity->AddressEquilibrium UseExcess Use Methanol as Solvent (Large Excess) AddressEquilibrium->UseExcess Is Methanol in excess? RemoveWater Implement Water Removal (Dean-Stark Trap) AddressEquilibrium->RemoveWater Is Water being removed? EvaluateCatalyst Step 3: Evaluate Catalyst System OptimizeConditions Step 4: Optimize Reaction Conditions EvaluateCatalyst->OptimizeConditions Consider Mild Catalyst (Boric Acid) for Sensitive Substrates Success High Conversion Achieved OptimizeConditions->Success Adjust Time/ Temperature UseExcess->EvaluateCatalyst RemoveWater->EvaluateCatalyst

Caption: A logical workflow for troubleshooting incomplete conversion.

References

column chromatography conditions for purifying Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Methyl 2-hydroxybutanoate

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the chromatographic purification of this compound. As a polar molecule containing both a hydroxyl group and an ester, this compound presents unique challenges that can frustrate even experienced researchers.[1][2][3] This guide is structured to function as a direct line to an application scientist, providing not just protocols, but the underlying logic and critical troubleshooting advice to empower you in the lab. We will move from foundational knowledge in our FAQ section to problem-solving in the Troubleshooting Guide, ensuring you have the support needed to achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when planning the purification of this compound.

Q1: What are the primary challenges in purifying this compound?

Answer: this compound (C₅H₁₀O₃) is a relatively small, polar organic compound.[1] The primary challenges stem from its key functional groups: the hydroxyl (-OH) group and the methyl ester (-COOCH₃).

  • Polarity: The hydroxyl group can form strong hydrogen bonds with polar stationary phases like silica gel, potentially leading to poor peak shape (tailing) or difficulty in elution.[4]

  • Solubility: It is soluble in many common organic solvents but also has some water solubility, which can complicate workup procedures prior to chromatography.[3]

  • Potential Impurities: Typical impurities depend on the synthetic route but often include the starting materials (e.g., 2-hydroxybutanoic acid, methanol), unreacted reagents, or byproducts from side reactions. Distinguishing the product from a structurally similar impurity like the starting acid can be challenging.

Q2: Which chromatography mode is best for this compound: Normal-Phase or Reversed-Phase?

Answer: For lab-scale purification of moderately polar compounds like this compound, Normal-Phase Chromatography (NPC) is the most common and recommended starting point.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (typically silica gel) and a non-polar mobile phase.[5] Polar analytes like our target molecule interact strongly with the silica and are retained, while non-polar impurities elute quickly. By gradually increasing the polarity of the mobile phase, we can selectively elute the desired compound. This method is cost-effective and highly versatile for this type of molecule.

  • Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like acetonitrile/water).[6] While excellent for very non-polar compounds or in analytical HPLC, RPC can be less intuitive for purifying moderately polar compounds where the goal is to remove more polar or less polar impurities. It is a viable alternative if NPC fails or if impurities are particularly challenging.[7]

Q3: How do I develop an effective mobile phase system using Thin-Layer Chromatography (TLC)?

Answer: TLC is an indispensable tool for quickly developing and optimizing your mobile phase before committing to a large-scale column. The goal is to find a solvent system that provides a target retention factor (Rf) of ~0.25-0.35 for this compound. This Rf value typically ensures good separation on a flash column.

Step-by-Step TLC Method Development Protocol:

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Also, prepare dilute solutions of your starting materials if available.

  • Select Initial Solvents: A standard starting point for a compound of this polarity is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate).

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture and any available standards onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO₄) dip, which reacts with the hydroxyl group.

  • Analyze and Iterate: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled).

    • If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% to 30% Ethyl Acetate).

    • If Rf is too high (>0.5): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 10% Ethyl Acetate).

  • Optimize for Separation: Run TLCs with different solvent systems to maximize the distance (ΔRf) between your product spot and any impurity spots.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (Eluent) Hexanes:Ethyl Acetate or Heptane:Ethyl Acetate
Initial Test Ratio Start with 3:1 (25% EtOAc), then adjust as needed.
Target Product Rf 0.25 - 0.35
Visualization UV light (if applicable), Potassium Permanganate (KMnO₄) stain.
Q4: What is a standard protocol for flash column chromatography of this compound?

Answer: Once you have an optimized mobile phase from your TLC analysis (target Rf ≈ 0.3), you can proceed with the flash column.

Workflow Diagram: Purification of this compound

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis & Isolation Phase TLC 1. TLC Method Development (Target Rf = 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure 10. Pure Product Evaporate->Pure

Caption: Standard workflow for column chromatography purification.

Detailed Experimental Protocol:

  • Column Preparation:

    • Select a column of appropriate size based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Prepare a silica gel slurry by mixing the silica with your initial, non-polar mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to create a "dry load." This prevents band broadening.

    • Carefully add the dry-loaded sample to the top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

    • Collect fractions in test tubes or vials.

    • If the product elutes too slowly, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% to 20%, then to 30% Ethyl Acetate.

  • Analysis and Product Isolation:

    • Monitor the elution process by spotting collected fractions onto TLC plates.

    • Once you identify the fractions containing your pure product (and no impurities), combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 2: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems in a direct Q&A format.

Troubleshooting Decision Tree

G Problem Identify Problem Rf0 Rf ≈ 0 (Stuck at baseline) Problem->Rf0 Rf1 Rf ≈ 1 (Runs with front) Problem->Rf1 Streaking Streaking / Tailing Spots or Bands Problem->Streaking PoorSep Poor Separation (ΔRf is small) Problem->PoorSep SlowFlow Slow Flow / High Pressure Problem->SlowFlow IncreasePolarity Solution: Increase Mobile Phase Polarity (e.g., more EtOAc) Rf0->IncreasePolarity DecreasePolarity Solution: Decrease Mobile Phase Polarity (e.g., less EtOAc) Rf1->DecreasePolarity AcidBase Solution: Add modifier (e.g., 1% AcOH) Or check for overloading Streaking->AcidBase ChangeSolvent Solution: Change solvent system (e.g., Hex/DCM or Hex/Ether) PoorSep->ChangeSolvent Repack Solution: Check for fines or cracks. Repack column carefully. SlowFlow->Repack

Caption: A decision tree for troubleshooting common chromatography issues.

Q: My compound isn't moving from the baseline on the TLC plate (Rf ≈ 0). What should I do?
  • Probable Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel.

  • Recommended Solution: Increase the polarity of your eluent. Incrementally increase the percentage of your polar solvent (e.g., Ethyl Acetate) in your non-polar solvent (e.g., Hexanes). For example, move from a 1:9 mixture (10% EtOAc) to a 2:8 (20% EtOAc) or 3:7 (30% EtOAc) mixture and re-run the TLC.

Q: My compound runs with the solvent front (Rf ≈ 1). How do I fix this?
  • Probable Cause: The mobile phase is too polar. It is solvating your compound so effectively that there is minimal interaction with the stationary phase.

  • Recommended Solution: Decrease the polarity of your eluent. Reduce the percentage of the polar solvent. If you are using 25% Ethyl Acetate in Hexanes, try 15% or 10%. This will increase the retention of your compound on the silica gel.

Q: I'm seeing streaky spots on my TLC or broad, tailing bands on my column. Why?
  • Probable Cause 1: Sample Overloading. You have spotted too much material on the TLC plate or loaded too much crude product onto the column.

  • Solution 1: Dilute your sample for TLC analysis. For column chromatography, ensure you are using an appropriate ratio of silica to crude material (at least 40:1 by weight).

  • Probable Cause 2: Acidic Impurities or Interaction. The free hydroxyl group of your compound or acidic impurities (like residual 2-hydroxybutanoic acid) can interact very strongly and unevenly with the slightly acidic silica gel, causing tailing.[5]

  • Solution 2: Add a small amount of a modifier to your mobile phase. A common trick is to add ~1% acetic acid (AcOH) to the eluent. The AcOH will protonate the silica surface and the analyte, leading to sharper peaks. Note: This will require more care during solvent evaporation later.

Q: The separation between my product and a key impurity is very poor (ΔRf < 0.1). What's the next step?
  • Probable Cause: The chosen solvent system is not providing adequate selectivity for your mixture. The polarity of the product and the impurity are too similar in that specific eluent.

  • Recommended Solution: Change the solvent system to alter the selectivity. Instead of a Hexanes/Ethyl Acetate system, try a different combination. Good alternatives include:

    • Dichloromethane (DCM) / Methanol (for more polar compounds)

    • Hexanes / Diethyl Ether

    • Toluene / Ethyl Acetate Each system interacts differently with your compounds and the stationary phase, which can often resolve overlapping spots.

Q: My column is running extremely slowly, or the backpressure is very high. What's wrong?
  • Probable Cause 1: Improperly Packed Column. The silica gel may be packed too tightly, or there may be an accumulation of "fines" (very small silica particles) clogging the column frit.

  • Solution 1: Ensure you are not using excessive pressure when packing. If the problem persists, you may need to unpack and repack the column, perhaps after letting the silica fines settle out of your slurry.

  • Probable Cause 2: Solvent Viscosity. Some solvent mixtures are more viscous than others, leading to slower flow rates.[5]

  • Solution 2: While less common in flash chromatography, this can be a factor. If possible, switching to a less viscous solvent system that provides similar separation can help.

  • Probable Cause 3: Precipitation on the Column. If your crude sample has low solubility in the mobile phase, it may precipitate at the top of the column when loaded, causing a blockage.[8]

  • Solution 3: Ensure your sample is fully dissolved before loading. Using the dry-loading technique described in the protocol is the best way to prevent this issue.

References

Technical Support Center: Minimizing Water Content in Methyl 2-hydroxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthesis, with a specific focus on the challenges posed by water. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and overcome challenges in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water content so critical in the synthesis of this compound?

Water is a primary antagonist in the Fischer esterification of 2-hydroxybutanoic acid with methanol. The reaction is an equilibrium process, meaning it is reversible.[1][2][3] The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants (2-hydroxybutanoic acid and methanol), thereby reducing the yield of the desired ester.[1][2] Furthermore, excess water can promote side reactions and complicate the purification process.

Q2: What is the most common method for synthesizing this compound, and where does water contamination typically originate?

The most prevalent method is the Fischer esterification of 2-hydroxybutanoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5]

Water contamination can be introduced from several sources:

  • Reactants: The starting materials, 2-hydroxybutanoic acid and methanol, may contain residual water.

  • Solvents: If a solvent is used, it may not be perfectly anhydrous.

  • Atmosphere: The reaction can absorb moisture from the air, especially if not conducted under a dry atmosphere.

  • Reaction Product: The esterification reaction itself produces one molecule of water for every molecule of ester formed.[1][3][6]

Q3: What are the tell-tale signs of excessive water in my reaction mixture?

  • Low Yield: A significantly lower than expected yield of this compound is the most common indicator.

  • Incomplete Reaction: Monitoring the reaction by techniques like TLC or GC-MS may show a substantial amount of unreacted 2-hydroxybutanoic acid even after prolonged reaction times.

  • Phase Separation: In some cases, a separate aqueous layer may become visible in the reaction flask.

  • Difficulty in Purification: The presence of water can lead to the formation of azeotropes or emulsions during workup and distillation, making isolation of the pure product challenging.[7]

Troubleshooting Guides

Issue 1: Consistently Low Yields of this compound

Q: I am consistently obtaining low yields of my desired ester. What are the likely causes related to water, and how can I address them?

A: Low yields are a classic symptom of the equilibrium working against you, primarily due to the presence of water. Here’s a systematic approach to troubleshoot this issue:

1. Driving the Equilibrium Forward:

According to Le Chatelier's principle, to maximize the product yield, the equilibrium must be shifted to the right.[2][8] This can be achieved by:

  • Using an Excess of a Reactant: Employing a large excess of methanol is a common and effective strategy to push the reaction towards the formation of the ester.[2][3][4]

  • Removing Water as it Forms: This is the most direct approach to combat the reverse reaction.

Workflow for Water Removal:

Caption: Troubleshooting workflow for low ester yields.

2. Detailed Protocols for Water Removal:

  • Method A: The Dean-Stark Apparatus

    The Dean-Stark apparatus is a highly effective method for the continuous removal of water from a reaction mixture via azeotropic distillation.[2][5][6]

    Experimental Protocol:

    • Assemble a reflux apparatus with a Dean-Stark trap situated between the reaction flask and the condenser.

    • Charge the reaction flask with 2-hydroxybutanoic acid, a stoichiometric amount of methanol, and an acid catalyst (e.g., p-TsOH).

    • Add a solvent that forms an azeotrope with water, such as toluene or benzene.[2][4] Toluene is generally preferred due to its lower toxicity.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.

    • Upon cooling in the trap, the denser water will separate and collect at the bottom, while the less dense toluene will overflow and return to the reaction flask.[2]

    • Continue the reaction until no more water is collected in the trap.

    Caption: Diagram of a Dean-Stark apparatus setup.

  • Method B: Chemical Drying Agents (Dessicants)

    In-situ drying agents can be added directly to the reaction mixture to sequester water as it is formed.

    Experimental Protocol:

    • Ensure the chosen drying agent is compatible with the reaction conditions (i.e., does not react with the acid catalyst or other reagents).

    • Add the drying agent, such as molecular sieves (3Å or 4Å), to the reaction mixture at the beginning of the synthesis.[6][9]

    • Proceed with the reaction under reflux as you normally would. The molecular sieves will trap water molecules within their pores.

    Data Presentation: Comparison of Common Drying Agents

Drying AgentCapacityCompatibilityConsiderations
Molecular Sieves (3Å/4Å) HighExcellentCan be dusty; ensure proper grade is used.
Anhydrous MgSO₄ ModerateGoodSlightly acidic, generally compatible.
Anhydrous Na₂SO₄ LowGoodNeutral, but less efficient.
Concentrated H₂SO₄ HighCatalystAlso acts as the catalyst, but can cause charring.[1][3]
Issue 2: Difficulty Purifying this compound Due to Water

Q: My crude product is difficult to purify, and I suspect water is the culprit. What purification strategies are most effective?

A: Water can indeed complicate purification. A multi-step approach is often necessary for obtaining a high-purity product.

1. Initial Workup: Liquid-Liquid Extraction

This step aims to remove the acid catalyst and water-soluble impurities.

Experimental Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • If a large excess of methanol was used, remove it under reduced pressure.

  • Dilute the residue with a water-immiscible organic solvent like diethyl ether or ethyl acetate.[10]

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[4][10] Caution: This will produce CO₂ gas, so vent the funnel frequently.

  • Wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.[4][10]

  • Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10][11][12]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

2. Final Purification: Fractional Distillation Under Reduced Pressure

For volatile esters like this compound, fractional distillation under vacuum is an excellent method for achieving high purity.[10]

Experimental Protocol:

  • Set up a fractional distillation apparatus suitable for vacuum operation.

  • Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the boiling point of this compound at the given pressure. The boiling point is approximately 110 °C at 13 Torr.[10]

Issue 3: Verifying the Absence of Water in the Final Product

Q: How can I quantitatively determine the water content in my final product to ensure it meets specifications?

A: The gold standard for determining low levels of water content is Karl Fischer titration.[13][14][15]

Principle of Karl Fischer Titration: This method is based on a reaction between iodine and water in the presence of sulfur dioxide, a base, and an alcohol.[15] The amount of iodine consumed is directly proportional to the amount of water present.

Types of Karl Fischer Titration:

  • Volumetric: Suitable for samples with moderate to high water content.[15] A titrant of a known concentration is added until the endpoint is reached.

  • Coulometric: Ideal for trace amounts of water (< 0.1%).[15] Iodine is generated electrochemically during the titration.

Experimental Protocol (Coulometric Method):

  • The Karl Fischer titrator's cell is filled with the appropriate anode and cathode solutions.

  • The instrument is started, and the solvent is titrated to a dry endpoint (pre-titration).

  • A known weight of the this compound sample is injected into the titration cell using a dry syringe.[13]

  • The titration begins, and the instrument automatically determines the amount of water in the sample.

References

Technical Support Center: Lipase-Catalyzed Resolution of Hydroxy Esters

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of biocatalysis. The lipase-catalyzed resolution of hydroxy esters is a powerful technique for accessing enantiomerically pure compounds, which are crucial in pharmaceutical and fine chemical synthesis.[1][2][3] However, like any sophisticated method, it comes with its own set of challenges. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but also the reasoning behind them to foster a deeper understanding of your experimental system.

This guide is designed to be a direct resource for troubleshooting your experiments. We'll explore common pitfalls in a question-and-answer format, covering everything from suboptimal reaction outcomes to enzyme stability.

Section 1: Low Enantioselectivity (Low ee)

Low enantiomeric excess (ee) is one of the most frequent and frustrating issues. It directly impacts the viability of the resolution process, as the primary goal is to separate one enantiomer from the other effectively.

Question 1: My reaction has good conversion, but the enantiomeric excess (ee) of both the product and the remaining substrate is low. What are the likely causes and how can I fix this?

Answer: This is a classic problem that points to the enzyme's inability to effectively discriminate between the two enantiomers of your hydroxy ester under the current conditions. The enantioselectivity of a lipase is not an immutable property; it is highly dependent on the reaction environment.[4][5]

Core Causality: The enzyme's active site and the substrate's presentation within that site dictate enantioselectivity. This delicate interaction is influenced by several factors:

  • Suboptimal Lipase Choice: Not all lipases are created equal for every substrate. Some may show high activity but low selectivity. For instance, Candida antarctica lipase B (CALB) is known for its high selectivity across a range of substrates, whereas Candida rugosa lipase might be less selective for the same compound.[1][4]

  • Incorrect Solvent System: The organic solvent profoundly impacts enzyme conformation and flexibility. A solvent that is too polar can strip essential water from the enzyme, leading to a more rigid structure and potentially lower selectivity.[6][7] Conversely, a very non-polar solvent might not be optimal for substrate solubility or the specific conformation required for high enantioselectivity. The enantioselectivity of Pseudomonas lipase, for example, has been shown to decrease with increasing solvent hydrophobicity.[4]

  • Inappropriate Temperature: While higher temperatures increase reaction rates, they can also lead to greater flexibility of the enzyme's structure. This increased dynamism can reduce the precise steric hindrance required for enantiomeric discrimination, thus lowering the enantioselectivity (E-value).[1]

  • Water Activity (aw): For reactions in organic media, a thin layer of water around the enzyme is crucial for maintaining its catalytically active conformation. However, the effect of water activity on enantioselectivity can be complex. While some studies show it has little effect for certain lipases[4], others report that water activity above a certain threshold can decrease enantioselectivity.[5]

G start Low Enantioselectivity (ee) Observed lipase Screen Different Lipases (e.g., CALB, Pseudomonas cepacia, PPL) start->lipase solvent Optimize Solvent System (Vary logP, e.g., Hexane, Toluene, MTBE) lipase->solvent If no improvement temp Lower Reaction Temperature (e.g., from RT to 4°C) solvent->temp If still low acyl Change Acyl Donor (e.g., Vinyl acetate vs. Isopropenyl acetate) temp->acyl Fine-tuning result High ee Achieved? acyl->result end Successful Resolution result->end Yes revisit Re-evaluate Substrate/Process result->revisit No

Caption: A logical workflow for troubleshooting low enantioselectivity.

  • Lipase Screening: This should be your first step. Test a panel of commercially available lipases from different sources (Pseudomonas, Candida, Aspergillus, Porcine Pancreas) to find the best fit for your substrate.[8][9]

  • Solvent Optimization: Test a range of solvents with varying polarities (logP values). Start with non-polar solvents like hexane or heptane and move to moderately polar ones like methyl tert-butyl ether (MTBE) or toluene.[5]

  • Temperature Reduction: Perform the reaction at a lower temperature (e.g., 4°C or 15°C). This often enhances enantioselectivity, although it will increase the reaction time.[1][9]

  • Acyl Donor Modification: The nature of the acyl donor can influence selectivity. Irreversible acyl donors like vinyl acetate are common, but sometimes switching to a bulkier or different type of donor can improve results.[3][5]

Section 2: Low or No Conversion

Even with the right enzyme, achieving a satisfactory reaction rate is key. A stalled or slow reaction is a common hurdle.

Question 2: My reaction shows very low conversion even after an extended period. What's holding it back?

Answer: Low conversion points to a problem with the enzyme's activity or the overall reaction kinetics. This can stem from enzyme inactivation, poor substrate availability, or inhibition.

Core Causality:

  • Enzyme Inactivation: Free lipases are prone to denaturation or aggregation in harsh organic solvents, especially polar, water-miscible ones like DMSO or methanol.[6][10] Repeated freeze-thaw cycles of enzyme stocks can also lead to a loss of activity.[11]

  • Insufficient Water Activity: As mentioned, a minimal amount of water is essential for lipase activity. An overly dry system will render the enzyme inactive.[12] Conversely, too much water in a transesterification reaction can promote the reverse hydrolytic reaction, leading to a low net conversion to the ester product.[5]

  • Substrate/Product Inhibition: High concentrations of the substrate (hydroxy ester) or the acyl donor can sometimes inhibit the enzyme.[5][11] This occurs when substrate molecules bind to the enzyme in a non-productive manner, blocking the active site.[13] Similarly, the product formed can also act as an inhibitor.

  • Poor Substrate Solubility: If your hydroxy ester is not fully dissolved in the chosen solvent, its availability to the enzyme is limited, resulting in a slow reaction rate.[8]

  • Mass Transfer Limitations: Especially with immobilized enzymes, the rate at which the substrate diffuses to the enzyme's active site can be the rate-limiting step. Inadequate mixing or agitation exacerbates this issue.

Lipase SourceCommon Name / FormOptimal Temperature (°C)Solvent ToleranceKey Characteristics
Candida antarctica BNovozym 435 (Immobilized)30-60High (non-polar solvents)High enantioselectivity, broad substrate scope, good stability.[1][14]
Pseudomonas cepaciaAmano Lipase PS (Immobilized)30-50GoodExcellent for resolving secondary alcohols, high E-values.[9][15][16]
Candida rugosaCRL (Free or Immobilized)30-45ModerateOften used for hydrolysis, selectivity can be substrate-dependent.[4][14]
Porcine PancreasPPL (Free)30-40LowerClassic biocatalyst, but often less stable in organic media.[8][17]
  • Verify Enzyme Activity: Test your lipase with a standard substrate (e.g., p-nitrophenyl butyrate) to confirm it is active. Always use fresh enzyme or aliquots that have not been repeatedly freeze-thawed.

  • Immobilize the Enzyme: Immobilization on a solid support dramatically improves stability and reusability in organic solvents.[18][19][20] It also simplifies product purification.

  • Control Water Content: For reactions in organic solvents, ensure the enzyme is properly hydrated. You can do this by adding a small, optimized amount of buffer or by controlling the water activity (aw) of the system, for example, by adding salt hydrates. A water activity above 0.4 can lead to a decrease in reaction rate.[5]

  • Address Inhibition: If substrate inhibition is suspected, run the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.[11]

  • Improve Agitation: Ensure the reaction mixture is being mixed vigorously enough to overcome mass transfer limitations, especially when using immobilized enzymes.

Section 3: Enzyme Instability and Reusability

One of the key advantages of biocatalysis is the potential for enzyme reuse. Poor stability compromises this benefit and increases costs.

Question 3: My immobilized lipase loses activity after just one or two cycles. How can I improve its operational stability?

Answer: Loss of activity upon reuse is typically due to enzyme denaturation, leaching from the support, or fouling of the support material.

Core Causality:

  • Enzyme Leaching: If the enzyme is only weakly bound to the support (e.g., via simple physical adsorption), it can desorb or "leach" into the reaction medium during the reaction or washing steps.[18][21]

  • Solvent-Induced Denaturation: Even when immobilized, certain solvents can still cause the enzyme to unfold and lose its structure over time. Polar, water-miscible solvents are particularly harsh.[6][10]

  • Mechanical Stress: Aggressive stirring or certain support materials can cause physical damage to the enzyme or the support itself, leading to a loss of activity.

  • Fouling: The porous structure of the support can become clogged by substrate, product, or byproducts, preventing new substrate from reaching the enzyme's active sites.

G cluster_0 Immobilization Goal: Stability & Reusability methods Immobilization Methods Physical Adsorption Covalent Attachment Entrapment Cross-Linking pros_cons Considerations + Simple, Mild Conditions - Potential Leaching + Strong Binding - Harsher Conditions + Protects Enzyme - Mass Transfer Issues + Prevents Leaching - Can Distort Enzyme methods:ads->pros_cons leads to methods:cov->pros_cons methods:ent->pros_cons methods:cro->pros_cons

Caption: Key enzyme immobilization methods and their trade-offs.

  • Choose a Robust Immobilization Method: While physical adsorption is simple, covalent attachment provides a much stronger bond and prevents leaching.[21] Using heterofunctional supports that combine hydrophobic interaction with covalent bonding can be particularly effective.[21]

  • Optimize Support Material: The choice of support matters. Hydrophobic supports are often used for lipases as they can promote interfacial activation.[21] Materials like magnetic nanoparticles coated with polydopamine offer high loading capacity and easy separation.[22]

  • Post-Immobilization Cross-Linking: After immobilizing the lipase via adsorption, you can further stabilize it by cross-linking the enzyme molecules using agents like glutaraldehyde. This creates a more robust biocatalyst.[21]

  • Gentle Recovery and Washing: After each cycle, recover the immobilized enzyme gently (e.g., by filtration or magnetic separation). Wash with a mild, non-denaturing solvent to remove residual products without inactivating the enzyme.

Section 4: Analytical and Separation Challenges

A successful reaction is only half the battle. Accurate analysis and efficient separation of the product and remaining substrate are critical.

Question 4: I'm having trouble separating the product ester from the unreacted hydroxy ester. Also, how do I accurately determine the ee?

Answer: These are crucial final steps. Incomplete separation leads to impure products, while inaccurate ee determination can invalidate your results.

Core Causality (Separation):

  • Similar Polarities: The product (acylated hydroxy ester) and the starting material (hydroxy ester) often have similar polarities, making chromatographic separation challenging.

  • Emulsion Formation: During aqueous workup, residual enzyme or other components can sometimes lead to emulsions that complicate extraction.

Core Causality (ee Determination):

  • Method Selection: Not all methods are suitable for all compounds. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[23]

  • Peak Overlap: In chiral HPLC, poor method development can lead to incomplete separation (co-elution) of the two enantiomers, making accurate quantification impossible.

  • Derivatization Issues: For some analytical methods, like NMR with chiral solvating agents, the interaction with the analyte might be weak, leading to poor resolution of the signals for the two enantiomers.[23]

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.[23]

  • Mobile Phase Screening:

    • For normal-phase HPLC, start with a mobile phase of hexane/isopropanol (e.g., 90:10 v/v).

    • Systematically vary the ratio (e.g., 95:5, 80:20) to optimize the separation (resolution) of the two enantiomer peaks.

    • Small amounts of additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can sometimes improve peak shape.

  • Analysis:

    • Prepare a solution of your racemic starting material to confirm the retention times of both enantiomers.

    • Inject a sample from your reaction mixture.

    • Integrate the peak areas for the remaining substrate enantiomers and the product enantiomers.

  • Calculation:

    • Enantiomeric Excess (ee) = |(AreaR - AreaS) / (AreaR + AreaS)| * 100%

    • Calculate ee for both the unreacted substrate and the formed product.

  • Column Chromatography: This is the most common method. Carefully screen different solvent systems (e.g., hexane/ethyl acetate gradients) to find conditions that provide good separation.

  • Acid-Base Extraction: If your hydroxy ester also contains a sufficiently acidic or basic functional group elsewhere in the molecule, you may be able to use acid-base extraction to separate it from the less polar product ester.[1]

  • Derivatization: In some cases, chemically modifying either the product or the starting material after the reaction can make them much easier to separate.

References

influence of catalyst choice on the synthesis of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-hydroxybutanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the critical choices and troubleshoot common issues encountered during its synthesis, with a specific focus on the profound influence of catalyst selection.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the catalytic synthesis of this compound.

Q1: What are the primary catalytic strategies for synthesizing this compound?

There are three main catalytic routes for synthesizing this compound:

  • Acid Catalysis (Fischer Esterification): This is a classic method involving the reaction of 2-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The reaction is an equilibrium process, and while effective for producing the ester, it is not stereoselective and will produce a racemic mixture (an equal mix of (R) and (S) enantiomers) if the starting acid is racemic.[2][3]

  • Transesterification: This involves converting a different ester into this compound. It can be catalyzed by either acids or bases.[4][5] For example, a biopolymer like poly-[(R)-3-hydroxybutyric acid] can be depolymerized via acid-catalyzed transesterification with methanol to produce (R)-Methyl 3-hydroxybutanoate, a related chiral ester.[6][7]

  • Biocatalysis (Enzymatic Resolution): This strategy is employed for producing enantiomerically pure this compound, which is crucial for pharmaceutical applications.[8] Enzymes, typically lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. Advanced techniques like Dynamic Kinetic Resolution (DKR) combine enzymatic resolution with a racemization catalyst to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of a single enantiomer.[9][10]

Q2: What are the most critical factors to consider when selecting a catalyst?

The choice of catalyst is dictated by the desired outcome of the synthesis. The key factors are:

  • Stereoselectivity: If you need a specific enantiomer ((R) or (S)), a biocatalyst (enzyme) is the preferred choice.[9] Standard acid or base catalysts are achiral and will not provide enantioselectivity.[11]

  • Yield and Conversion: For simple, high-volume production where chirality is not a concern, acid catalysis can be cost-effective. However, its equilibrium nature may limit conversion unless measures are taken to remove water.[1] DKR offers the potential for very high yields (>90%) of a single enantiomer.[8]

  • Reaction Conditions: Enzymatic reactions typically occur under mild conditions (room temperature, neutral pH), which preserves sensitive functional groups.[9] Acid catalysis often requires elevated temperatures (reflux).[6][12]

  • Purification and Catalyst Removal: Homogeneous catalysts like sulfuric acid must be neutralized and removed through aqueous workups, which can be cumbersome.[7] Heterogeneous catalysts (e.g., solid acids like sulfated zirconia or ion-exchange resins) or immobilized enzymes can be removed by simple filtration, greatly simplifying purification.[13][14]

  • Cost: The cost of noble metal catalysts used for racemization in DKR can be high, making it suitable for high-value products.[8] Simple acid catalysts are inexpensive, while the cost of enzymes can be offset by their reusability.

Q3: When is an enzyme the definitive choice over a chemical catalyst?

An enzyme is the definitive choice when the primary goal is high enantiomeric purity (enantiomeric excess, or ee) . Chiral molecules are fundamental in drug development, as different enantiomers can have vastly different biological activities.

  • Use an enzyme for:

    • Synthesizing a single enantiomer of this compound for pharmaceutical intermediates.[15]

    • Resolving a racemic mixture of 2-hydroxybutanoic acid or a related precursor.

    • Reactions requiring mild conditions to avoid degradation of the substrate or product.

  • A chemical catalyst is sufficient for:

    • Producing this compound as a solvent or a non-chiral intermediate where a racemic mixture is acceptable.[16]

PART 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during synthesis, with solutions tied directly to catalyst choice and reaction mechanics.

Issue: Low Yield & Incomplete Conversion
Q4: My acid-catalyzed Fischer esterification is not reaching completion, and my yield is low. What's wrong?

This is a classic problem related to chemical equilibrium. The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[1]

Causality: The accumulation of water, a product of the reaction, can drive the equilibrium back towards the starting materials (Le Châtelier's principle), preventing the reaction from reaching full conversion.

Solutions:

  • Use Excess Alcohol: Since methanol is one of the reactants and often serves as the solvent, using it in large excess can shift the equilibrium towards the product side.[1]

  • Water Removal: Actively removing water as it forms is the most effective strategy. This can be accomplished using:

    • A Dean-Stark apparatus during distillation.

    • Adding a dehydrating agent to the reaction mixture.

  • Catalyst Loading: Ensure you are using a sufficient amount of acid catalyst (e.g., H₂SO₄). The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[3]

Q5: I'm using a lipase for enzymatic resolution, but my yield is consistently plateauing around 50%. Is this normal?

Yes, this is the expected and normal outcome for a standard Kinetic Resolution (KR) .

Causality: In kinetic resolution, the enzyme selectively catalyzes the reaction of only one enantiomer (e.g., the (R)-enantiomer) while leaving the other ((S)-enantiomer) unreacted.[9] Because the starting material is a 50/50 racemic mixture, the theoretical maximum yield for a single, resolved enantiomer is 50%.[8]

Solution:

  • Switch to Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limit, you must add a second catalyst that racemizes the unreactive enantiomer in situ. A ruthenium-based complex is often used for this purpose.[10] This catalyst continuously converts the slow-reacting (S)-enantiomer back into the racemic mixture, from which the enzyme can then selectively pull out the desired (R)-enantiomer for reaction. This process allows for a theoretical yield approaching 100%.[9]

Issue: Poor Selectivity & By-product Formation
Q6: How can I synthesize a single enantiomer of this compound with high enantiomeric excess (ee)?

As discussed in Q5, the most effective method is Dynamic Kinetic Resolution (DKR) . This dual-catalyst system is designed specifically to produce a single enantiomer in high yield and high purity.

Mechanism:

  • Enzyme (e.g., Lipase): Selectively acylates one enantiomer (e.g., R-alcohol) to form the corresponding ester.

  • Racemization Catalyst (e.g., Ru-complex): Simultaneously converts the remaining, unreactive enantiomer (S-alcohol) back into a racemic mixture of R- and S-alcohols.

This ensures a continuous supply of the desired enantiomer for the enzyme to act upon, leading to high yields (>90%) and excellent enantiomeric excess (>99% ee).[8]

Q7: My reaction is producing significant by-products, such as dehydrated or oligomeric species. How can the catalyst choice help?

By-product formation is often due to harsh reaction conditions, which can be mitigated by catalyst choice.

Causality: Strong acid catalysts combined with high heat can promote side reactions like dehydration of the hydroxy acid or intermolecular esterification, leading to dimers and oligomers.

Solutions:

  • Switch to a Milder Catalyst: Enzymes operate at or near room temperature and neutral pH, which minimizes the risk of thermal degradation and acid-catalyzed side reactions.[9]

  • Use a Heterogeneous Acid Catalyst: Solid acid catalysts, like acidic resins (e.g., Dowex) or sulfated zirconia, can be less aggressive than concentrated sulfuric acid and may reduce by-product formation.[13][14] Their contained active sites can also offer shape selectivity that disfavors the formation of bulky oligomers.

Issue: Difficult Purification
Q8: I'm having trouble completely removing the sulfuric acid catalyst from my final product. What are my options?

Removing residual homogeneous acid catalysts is a common challenge that complicates downstream processing.

Causality: Strong mineral acids like H₂SO₄ are not volatile and must be chemically neutralized (e.g., with sodium bicarbonate solution) and removed via aqueous extraction.[7] This process can lead to emulsions and requires significant amounts of solvent for extraction.

Solutions:

  • Use a Heterogeneous Catalyst: This is the most direct solution. A solid acid catalyst can be removed at the end of the reaction by simple physical filtration. This eliminates the need for a neutralization and extraction workup, saving time, reducing waste, and simplifying the purification process.[13]

  • Use an Immobilized Enzyme: Similar to heterogeneous catalysts, enzymes can be immobilized on a solid support. This allows them to be easily filtered out and reused, combining the benefits of simplified purification with the high selectivity of biocatalysis.[8]

PART 3: Comparative Analysis of Catalytic Systems

The following table summarizes the key performance indicators for different catalyst types used in the synthesis of this compound.

FeatureHomogeneous Acid Catalyst (e.g., H₂SO₄)Heterogeneous Acid Catalyst (e.g., Sulfated Zirconia)Biocatalyst (Enzyme - DKR)
Typical Yield 50-80% (Equilibrium limited)60-95%>90%[8]
Enantioselectivity (ee%) 0% (Produces racemic mixture)0% (Produces racemic mixture)>99%[8]
Reaction Conditions High Temperature (Reflux)[6]Moderate to High TemperatureMild (Room Temperature)[9]
Catalyst Separation Difficult (Requires neutralization & extraction)[7]Easy (Filtration)[13]Easy (Filtration, especially if immobilized)[8]
Catalyst Reusability NoYesYes (especially if immobilized)
Relative Cost LowModerateHigh (but can be recycled)[8]
Primary Application Bulk, non-chiral synthesisGreener, scalable non-chiral synthesisHigh-purity, single-enantiomer synthesis

PART 4: Experimental Protocols & Workflows

Workflow 1: Comparison of Enzymatic Resolution Strategies

This diagram illustrates the fundamental difference between Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) and why DKR is superior for achieving high yields of a single enantiomer.

G cluster_0 Kinetic Resolution (KR) cluster_1 Dynamic Kinetic Resolution (DKR) racemate_kr Racemic Mixture (50% R, 50% S) enzyme_kr Lipase racemate_kr->enzyme_kr Selective Acylation product_kr Desired Product (R-Ester) Max Yield: 50% enzyme_kr->product_kr waste_kr Unwanted Enantiomer (S-Alcohol) ~50% enzyme_kr->waste_kr racemate_dkr Racemic Mixture (50% R, 50% S) enzyme_dkr Lipase racemate_dkr->enzyme_dkr Selective Acylation product_dkr Desired Product (R-Ester) Yield: >90% enzyme_dkr->product_dkr unreacted_s S-Alcohol enzyme_dkr->unreacted_s racemize_cat Racemization Catalyst (e.g., Ru-complex) racemize_cat->racemate_dkr Racemization unreacted_s->racemize_cat

Caption: Workflow comparing KR (max 50% yield) and DKR (>90% yield).

Workflow 2: Fischer Esterification Mechanism

This diagram outlines the key steps in the acid-catalyzed synthesis of an ester from a carboxylic acid and an alcohol.

G A 1. Protonation (Catalyst H⁺ activates C=O) B 2. Nucleophilic Attack (Methanol attacks carbonyl) A->B C 3. Proton Transfer B->C D 4. Elimination (Water leaves) C->D E 5. Deprotonation (Regenerates catalyst H⁺) D->E F Final Product (this compound) E->F

Caption: Key mechanistic steps of the Fischer Esterification reaction.

Protocol 1: Acid-Catalyzed Synthesis from a Biopolymer (Racemic Product Analogue)

This protocol is adapted from the synthesis of (R)-(-)-Methyl 3-hydroxybutanoate via the depolymerization of PHB, demonstrating a typical acid-catalyzed transesterification.[6][7]

Materials:

  • Polyhydroxyalkanoate (PHA) polymer (starting material)

  • 1,2-Dichloroethane (solvent)

  • Methanol (reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Chloroform (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)

Procedure:

  • Setup: In a 2-L round-bottomed flask equipped with a reflux condenser, add the polymer (50 g) and 1,2-dichloroethane (500 mL).

  • Initial Reflux: Heat the mixture at reflux for 1 hour to dissolve or swell the polymer.

  • Catalyst & Reagent Addition: Prepare a solution of concentrated H₂SO₄ (10 mL) in absolute methanol (200 mL). Carefully add this solution to the reaction mixture.

  • Reaction: Heat the complete mixture at reflux for 3 days. The mixture should become homogeneous during this time.[7]

  • Work-up: Cool the reaction mixture to room temperature. Add 100 mL of half-saturated brine and stir for 10 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer three times with 200 mL portions of chloroform.

  • Washing: Combine all organic layers. Wash sequentially with 100 mL of brine, 100 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the final ester product.

Protocol 2: Enzymatic Dynamic Kinetic Resolution (DKR) of a Secondary Alcohol

This protocol is a general method adapted from established DKR procedures for producing chiral esters with high enantiomeric excess.[8]

Materials:

  • Racemic 2-hydroxybutane (or similar secondary alcohol) (substrate)

  • Immobilized Lipase (e.g., Novozym 435) (resolution catalyst)

  • Ruthenium-based racemization catalyst (e.g., Shvo catalyst)

  • Isopropenyl acetate (acyl donor)

  • Anhydrous Toluene (solvent)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: To a dry vial under an inert atmosphere, add the ruthenium catalyst (e.g., 0.01 mmol) and anhydrous toluene (1 mL). Add the racemic alcohol (0.25 mmol). Stir this mixture for 12-18 hours at 25 °C to activate the racemization catalyst.

  • Enzymatic Reaction: To the activated mixture, add the acyl donor, isopropenyl acetate (0.75 mmol), and the immobilized lipase, Novozym 435 (e.g., 2.5 mg).

  • Inert Atmosphere: Purge the vial again with inert gas and seal it tightly.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the product ester. The reaction typically runs for 6 to 24 hours.

  • Work-up: Upon completion, the immobilized enzyme can be removed by simple filtration. The enzyme can often be washed and reused.

  • Purification: The filtrate, containing the product, solvent, and Ru-catalyst, is concentrated. The final product, Methyl 2-acetoxybutanoate, can be purified from the catalyst residue by column chromatography on silica gel.

References

removing residual starting acid from Methyl 2-hydroxybutanoate product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 2-hydroxybutanoate

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing residual starting acid and other impurities from your final product. Here, you will find scientifically grounded, field-proven insights and detailed protocols to ensure the integrity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical acidic impurities in a this compound synthesis?

The primary acidic impurity is typically unreacted 2-hydroxybutanoic acid, the carboxylic acid starting material.[1][2] Additionally, if an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in the esterification reaction, it will also be present as an acidic impurity.[3][4]

Q2: Why is the complete removal of residual acid critical?

Residual acid can interfere with subsequent reactions, compromise the stability of the final product, and affect its biological activity. For drug development professionals, the presence of impurities can lead to inaccurate pharmacological data and potential toxicity. Furthermore, acidic residues can complicate spectroscopic analysis, such as NMR, leading to broad peaks and ambiguous structural elucidation.

Q3: What are the principal methods for removing acidic impurities from my ester product?

The most common and effective method is a liquid-liquid extraction, often referred to as an acid-base extraction.[1][5][6] This technique involves washing the crude product (dissolved in an organic solvent) with a mild aqueous base. The base deprotonates the acidic impurities, converting them into their corresponding salts, which are highly soluble in the aqueous phase and can thus be separated from the desired ester that remains in the organic phase.[7][8] For higher purity requirements, flash column chromatography is an excellent secondary purification step.[9][10]

Q4: How do I select the appropriate basic solution for the extraction?

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the most widely recommended choice.[1][4][11] It is a weak base, sufficiently strong to deprotonate the carboxylic acid (2-hydroxybutanoic acid) and any strong acid catalyst, but gentle enough to avoid saponification (hydrolysis) of the desired ester product.[12] Stronger bases like sodium hydroxide (NaOH) should generally be avoided as they can readily hydrolyze the ester back to the carboxylic acid.[13][14]

Troubleshooting Guide: Common Issues & Solutions

Problem: My final product has a low pH when tested.
  • Cause: This indicates the presence of residual acidic impurities.

  • Solution: Perform a liquid-liquid extraction with a saturated sodium bicarbonate solution as detailed in the protocol below. The reaction between the acid and bicarbonate will produce carbon dioxide gas, which is a visual indicator of neutralization.[3][15] Continue the washes until no more gas evolution is observed upon addition of the bicarbonate solution.

Problem: I'm observing a broad peak for my product in the NMR spectrum.
  • Cause: Acidic impurities can engage in proton exchange with the hydroxyl group of your product, leading to peak broadening.

  • Solution: Purify the sample using the recommended liquid-liquid extraction protocol. If broadening persists, consider flash column chromatography for a more rigorous purification.

Problem: A stable emulsion has formed during my liquid-liquid extraction.
  • Cause: Emulsions are suspensions of one liquid within another and can form when the densities of the organic and aqueous layers are similar or when surfactant-like molecules are present.[16] Vigorous shaking can also promote their formation.[17]

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[18]

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[17][18]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.[16][17]

    • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite or glass wool to disrupt the emulsion.[17][18]

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[19]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Acid Removal

This protocol details the standard workup procedure to neutralize and remove acidic impurities from a crude this compound product.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude product dissolved in an appropriate organic solvent to a separatory funnel.

  • Carefully add a volume of saturated NaHCO₃ solution approximately equal to the volume of the organic layer.

  • Stopper the funnel and, while pointing the tip away from yourself and others, gently invert it and immediately vent to release the pressure from the evolved CO₂ gas.[2]

  • Continue to gently shake and vent the funnel until gas evolution subsides.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with fresh NaHCO₃ solution (steps 2-5) until no more gas is produced upon addition of the bicarbonate solution. This indicates that all the acid has been neutralized.

  • Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and dissolved salts from the organic phase.[4]

  • Drain the aqueous brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove residual water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried organic solution to remove the drying agent.

  • Remove the organic solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Flash Column Chromatography

For instances requiring very high purity, flash column chromatography can be employed after the initial acid-base extraction.

Materials:

  • Partially purified this compound

  • Silica gel

  • Glass chromatography column

  • Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and any remaining impurities. A typical starting point for esters is a mixture of hexane and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the least polar solvent mixture you plan to use and carefully pack the chromatography column.[20]

  • Load the Sample: Dissolve your partially purified ester in a minimal amount of the solvent used to pack the column and load it onto the top of the silica gel.

  • Elute the Column: Begin eluting the column with your chosen solvent system, collecting fractions in separate tubes.[20] You can gradually increase the polarity of the solvent system (gradient elution) to speed up the elution of more polar compounds.[20]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the highly purified this compound.[20]

Data & Diagrams

Key Physicochemical Data
CompoundpKaRationale for Use
2-Hydroxybutanoic Acid~3.99[21]The acidic impurity to be removed.
Sodium Bicarbonate (HCO₃⁻)10.3[11][15][22]A weak base that effectively deprotonates the acidic impurity without hydrolyzing the ester.
Workflow Diagrams

References

Technical Support Center: Optimizing Recrystallization of Methyl 2-hydroxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of Methyl 2-hydroxybutanoate and its derivatives. As a Senior Application Scientist, I have designed this guide to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of chiral building blocks. This resource moves beyond simple procedural lists to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to establish a foundational understanding of solvent system selection for this compound derivatives.

Q1: What are the key molecular features of this compound derivatives that influence solvent selection?

A1: this compound and its analogs possess two key functional groups that dictate their solubility: a polar hydroxyl (-OH) group capable of hydrogen bonding, and a moderately polar ester (-COOCH₃) group.[1][2] The overall polarity is also influenced by the rest of the carbon skeleton. This dual nature means that a single perfect solvent is not always available, often making mixed-solvent systems necessary.[3][4] The general principle of "like dissolves like" is an excellent starting point; polar solvents will interact strongly with the hydroxyl group, while less polar solvents may better accommodate the alkyl portions of the molecule.[5][6]

Q2: How do I begin the solvent selection process for a new this compound derivative?

A2: The most effective approach is a systematic, small-scale solvent screening.[7][8] This empirical process is critical because theoretical prediction alone is often insufficient.[9] Start with a range of common laboratory solvents of varying polarities. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated to the solvent's boiling point.[7][10] If no single solvent meets this criterion, the screening will provide the necessary information to select a suitable solvent pair for a mixed-solvent recrystallization.[3][7]

Q3: What constitutes an ideal solvent or solvent pair for recrystallization?

A3: An ideal solvent system must satisfy several criteria for a successful recrystallization[5][11]:

  • High solubility at high temperatures and low solubility at low temperatures : This temperature-dependent solubility differential is the fundamental driver of the recrystallization process.[10][12]

  • Impurities should be highly soluble or insoluble : Ideally, impurities remain in the cold solvent (the mother liquor) after the desired compound has crystallized, or they are insoluble in the hot solvent and can be removed via hot filtration.[3][7]

  • Chemical Inertness : The solvent must not react with the compound being purified.[5][11]

  • Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[6][11]

  • Appropriate Boiling Point : The solvent's boiling point should be high enough to create a significant solubility difference but not so high that it causes the compound to melt or "oil out" instead of dissolving.[4]

Q4: When should I use a single-solvent system versus a mixed-solvent system?

A4: A single-solvent system is preferred for its simplicity when a solvent can be found that provides a steep solubility curve over a practical temperature range.[7] However, for many compounds, including polar molecules like hydroxy esters, finding such a solvent is difficult.[4] A mixed-solvent system is employed when no single solvent is suitable.[3][7] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes saturated (turbid), at which point cooling will induce crystallization.[11][13]

Troubleshooting Guide: Common Recrystallization Problems & Solutions

This guide provides solutions to specific experimental issues you may encounter.

Problem Probable Cause(s) Solution(s)
Compound "Oils Out" (Forms a Liquid Layer Instead of Crystals) 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated to a very high degree, causing the compound to precipitate out of solution too quickly and above its melting point.[14] 3. High concentration of impurities depressing the melting point.1. Select a lower-boiling solvent. 2. Add more of the "good" solvent to reduce the level of supersaturation and allow the compound to crystallize at a lower temperature. Re-heat to dissolve the oil, then cool slowly.[14] 3. Increase the solvent volume to keep impurities dissolved. If the problem persists, consider a preliminary purification step like a silica plug filtration.[15]
No Crystals Form Upon Cooling 1. Too much solvent was used , and the solution is not supersaturated upon cooling.[14][16] 2. The cooling process is incomplete. 3. The compound forms a stable supersaturated solution.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.[14] If this fails, the solvent can be completely removed by rotary evaporation and the recrystallization re-attempted.[14] 2. Induce crystallization : Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[17] Add a "seed crystal" of the pure compound.[14][18] 3. Cool the solution in an ice-water bath to further decrease solubility, but only after it has cooled slowly to room temperature first.[16]
Low Recovery / Poor Yield 1. Too much solvent was used , leaving a significant amount of the product dissolved in the mother liquor.[14] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not sufficiently cold.[8]1. Use the minimum amount of hot solvent necessary for complete dissolution.[5] You can attempt to recover a "second crop" of crystals by concentrating the mother liquor via evaporation and re-cooling.[5][8] 2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) and use a slight excess of hot solvent before filtering to prevent the solution from cooling and crystallizing prematurely.[10] 3. Always wash the collected crystals with ice-cold solvent to minimize redissolving the product.[8]
Crystals are Colored or Appear Impure 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystallization has trapped impurities within the crystal lattice.[14]1. Use activated charcoal. Add a very small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.[8] 2. Ensure slow cooling. Rapid cooling ("crashing out") does not allow for selective crystal lattice formation.[14][16] Allow the flask to cool slowly to room temperature on an insulated surface before moving to an ice bath. If crystallization is still too fast, add a small amount of additional hot solvent.[14]

Experimental Protocols & Workflows

Visualizing the Solvent Selection Workflow

The following diagram outlines the logical steps for identifying and optimizing a solvent system for your this compound derivative.

G Figure 1: Solvent Selection & Optimization Workflow A Start: Crude Derivative B Assess Polarity (Hydroxy & Ester Groups) A->B C Protocol 1: Small-Scale Solvent Screening B->C D Ideal Single Solvent Found? (Soluble Hot, Insoluble Cold) C->D E Proceed to Bulk Recrystallization D->E Yes F No Single Solvent Ideal D->F No J End: Pure Crystalline Product E->J G Select Miscible Solvent Pair (Good Solvent + Anti-Solvent) F->G H Protocol 2: Mixed-Solvent Recrystallization G->H I Troubleshoot & Optimize (Yield, Purity, Crystal Form) H->I I->J

Caption: A flowchart for systematic solvent selection.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable single solvent or a potential solvent pair for the recrystallization of a this compound derivative.[8]

Materials:

  • Crude this compound derivative (~50 mg per solvent)

  • Set of small test tubes or vials

  • Selection of test solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 50 mg of the crude solid into a test tube.[8]

  • Add the first test solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. Observe and record if the compound is freely soluble, partially soluble, or insoluble.[7][8]

  • If the compound is soluble at room temperature , the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed-solvent system.

  • If the compound is insoluble or sparingly soluble , gently heat the mixture to the solvent's boiling point. Continue to add the solvent dropwise while heating until the solid fully dissolves. Record the approximate temperature and volume of solvent used.[8]

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]

  • Evaluate the result : An ideal solvent will show poor solubility at room temperature but complete solubility when hot, and will yield a large quantity of crystalline solid upon cooling.[10] A solvent that requires a very large volume to dissolve the compound even when hot is a poor choice.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water System)

Objective: To purify the compound using a pair of miscible solvents when no single solvent is adequate. This protocol uses ethanol ("good" solvent) and water ("anti-solvent"), a common pair for moderately polar compounds.[4]

Procedure:

  • Place the crude solid into an appropriately sized Erlenmeyer flask.

  • Heat a sufficient quantity of the "good" solvent (ethanol) in a separate beaker.

  • Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the crude solid with gentle heating and swirling.[5][17]

  • While keeping the solution hot, add the "anti-solvent" (water) dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.[19]

  • If the solution becomes too cloudy or a large amount of precipitate forms, add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[19]

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[16][18]

  • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent mixture, and dry them thoroughly.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral Resolution of 2-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers of chiral molecules is a critical step in ensuring efficacy and safety. 2-Hydroxybutanoic acid, a chiral α-hydroxy acid, is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its two enantiomers, (R)- and (S)-2-hydroxybutanoic acid, can exhibit distinct pharmacological and toxicological profiles. Therefore, the efficient and scalable resolution of its racemic mixture is of paramount importance.

This guide provides an in-depth comparison of different chiral resolving agents and methodologies for 2-hydroxybutanoic acid. We will delve into the foundational principles of diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separations, offering field-proven insights and supporting experimental data derived from studies on 2-hydroxybutanoic acid and its close structural analogs.

Diastereomeric Salt Formation: The Classical Approach

The most established method for the chiral resolution of acidic and basic compounds is the formation of diastereomeric salts. This technique leverages the reaction of a racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2][3]

The choice of the resolving agent is crucial and often empirical, depending on the specific substrate and the desired efficiency of separation. For acidic compounds like 2-hydroxybutanoic acid, chiral amines are the resolving agents of choice.

Commonly Used Chiral Amines for Resolution of α-Hydroxy Acids

Several chiral amines have been successfully employed for the resolution of α-hydroxy acids. The most common include naturally occurring alkaloids and synthetic amines:

  • Brucine: A readily available and widely used alkaloid, known for its ability to form crystalline salts with a range of carboxylic acids.[1][4]

  • Ephedrine and Pseudoephedrine: These chiral amino alcohols offer multiple interaction points (hydroxyl and amino groups) that can lead to effective chiral recognition.[2][5]

  • (R)-(+)-α-Phenylethylamine and (S)-(-)-α-Phenylethylamine: These synthetic amines are cost-effective and have a proven track record in resolving various racemic acids.[6][7]

The effectiveness of these resolving agents is highly dependent on the solvent system used for crystallization, as it directly influences the solubility of the diastereomeric salts.

Mechanism of Chiral Recognition

The separation of diastereomeric salts is driven by the differential stability of the crystal lattices formed between the enantiomers of the acid and the chiral resolving agent. The three-point interaction model is a widely accepted concept explaining this recognition. For effective discrimination, there should be at least three points of interaction between the chiral resolving agent and the enantiomer, with at least one of these interactions being stereochemically dependent. These interactions can include ionic bonding, hydrogen bonding, and steric hindrance.[8][9]

In the case of 2-hydroxybutanoic acid and a chiral amine, the primary interactions are the ionic bond between the carboxylate and the protonated amine, and hydrogen bonding involving the hydroxyl group of the acid and functional groups on the resolving agent. The spatial arrangement of these interactions differs for the (R)- and (S)-enantiomers, leading to one diastereomeric salt being thermodynamically more stable and thus less soluble.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of 2-Hydroxy-2-methylbutanoic Acid with Brucine

While specific data for 2-hydroxybutanoic acid is limited, the following protocol for the closely related 2-hydroxy-2-methylbutanoic acid provides a representative workflow.[4]

Materials:

  • Racemic 2-hydroxy-2-methylbutanoic acid

  • (-)-Brucine

  • Methanol

  • 1M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve racemic 2-hydroxy-2-methylbutanoic acid (1 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (-)-brucine (0.5 equivalents) in a minimal amount of hot methanol. Slowly add the brucine solution to the acid solution with constant stirring.

  • Crystallization: Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This initial crop of crystals will be enriched in one diastereomer. The mother liquor will contain the more soluble diastereomer.

  • Purification: To enhance the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot methanol. The purity of each recrystallization step can be monitored by measuring the optical rotation of a small sample of the free acid, which is liberated by acidification. Continue the recrystallization process until a constant optical rotation is achieved.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with 1M HCl to a pH of approximately 2. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 2-hydroxy-2-methylbutanoic acid.[4]

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.[4]

Comparative Performance of Chiral Amines (Illustrative Data for α-Hydroxy Acids)

Resolving AgentRacemic AcidSolventYield of Pure EnantiomerEnantiomeric Excess (ee)Reference
(-)-Brucine2-Hydroxy-2-methylbutanoic acidMethanolData not specifiedHigh (constant optical rotation)[4]
(1R,2S)-(-)-Ephedrine(±)-Mandelic AcidEthanol>70% (of one enantiomer)>95%[2]
(R)-(+)-α-PhenylethylamineRacemic 2-chloromandelic acidNot specifiedHigh (crystalline salt)High[10]

Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions. The data presented here for analogous compounds serves as a guide for selecting potential resolving agents for 2-hydroxybutanoic acid.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, one enantiomer of a racemic mixture reacts at a significantly faster rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.[11] For the resolution of 2-hydroxybutanoic acid, lipases are particularly effective enzymes.

Candida antarctica Lipase B (CALB)

Candida antarctica lipase B (CALB) is a robust and highly selective enzyme widely used in organic synthesis. It can catalyze the enantioselective esterification or transesterification of racemic alcohols and the hydrolysis of racemic esters.[12][13][14] For resolving 2-hydroxybutanoic acid, CALB can be used to selectively esterify one of the enantiomers, leaving the other enantiomer as the unreacted acid.

Mechanism of Enantioselection

The enantioselectivity of CALB arises from the three-dimensional structure of its active site. The enzyme's active site has a chiral pocket that preferentially binds one enantiomer of the substrate in an orientation that is optimal for catalysis. The other enantiomer either binds less effectively or in a non-productive orientation, resulting in a much slower reaction rate.[15]

Caption: Workflow for enzymatic kinetic resolution of 2-hydroxybutanoic acid.

Experimental Protocol: Kinetic Resolution of Ethyl 3-Hydroxybutyrate with CALB

The following protocol for the resolution of ethyl 3-hydroxybutyrate, a close structural analog of 2-hydroxybutanoic acid, demonstrates the application of CALB.[16][17]

Materials:

  • Racemic ethyl 3-hydroxybutyrate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Organic solvent (e.g., hexane)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic ethyl 3-hydroxybutyrate and vinyl acetate in hexane.

  • Enzymatic Reaction: Add the immobilized CALB to the solution and stir the mixture at a controlled temperature (e.g., 45°C). The progress of the reaction can be monitored by GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination and Separation: Once the desired conversion (typically around 50% for optimal resolution) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Isolation: The reaction mixture now contains the unreacted (S)-ethyl 3-hydroxybutyrate and the acetylated product, (R)-ethyl 3-acetoxybutyrate. These can be separated by distillation or column chromatography.

  • Liberation of the Second Enantiomer: The (R)-ethyl 3-acetoxybutyrate can be hydrolyzed back to (R)-ethyl 3-hydroxybutyrate.

Illustrative Performance Data for CALB-catalyzed Resolution

SubstrateAcyl DonorConversionEnantiomeric Excess (ee) of ProductEnantiomeric Excess (ee) of SubstrateReference
Ethyl 3-hydroxybutyrateVinyl acetate~50%>96%>96%[16]
(rac)-1-phenylethanolVinyl acetate~50%>99%>99%[12]

Chromatographic Methods: High-Throughput Separation

Chromatographic techniques offer a powerful and often high-throughput alternative to classical resolution methods. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the chiral separation of 2-hydroxybutanoic acid.

Indirect Chiral Chromatography

In this approach, the enantiomers of 2-hydroxybutanoic acid are first derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral chromatographic column.[18][19]

Common Chiral Derivatizing Agents:

  • (S)-(-)-α-Methylbenzylamine: Reacts with the carboxylic acid group to form diastereomeric amides.

  • (S)-(+)-3-Methyl-2-butanol: Used to form diastereomeric esters.[18]

Direct Chiral Chromatography

Direct chiral chromatography involves the use of a chiral stationary phase (CSP) that can directly interact with the enantiomers of 2-hydroxybutanoic acid, leading to their separation. Polysaccharide-based CSPs are particularly effective for the separation of acidic compounds.[20][21][22]

Experimental Protocols

Protocol for Indirect Chiral HPLC Separation:

  • Derivatization: React racemic 2-hydroxybutanoic acid with an excess of a chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine) in the presence of a coupling agent (e.g., DCC) in an anhydrous solvent like dichloromethane.

  • HPLC Analysis: Inject the resulting mixture of diastereomers onto a standard achiral HPLC column (e.g., C18) and elute with a suitable mobile phase (e.g., a mixture of acetonitrile and water). The two diastereomers will have different retention times, allowing for their separation and quantification.

Protocol for Direct Chiral HPLC Separation:

  • Sample Preparation: Dissolve the racemic 2-hydroxybutanoic acid in the mobile phase.

  • HPLC Analysis: Inject the sample onto a chiral HPLC column (e.g., a polysaccharide-based column like CHIRALPAK®). The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. The two enantiomers will interact differently with the CSP and elute at different times.

Illustrative Chromatographic Data for Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid [4]

MethodColumnMobile PhaseRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)
Direct HPLCCHIRALPAK® IGn-Hexane/2-Propanol/TFA (90:10:0.1)~8.5 min~9.8 min>1.5
Indirect HPLC (derivatized with (S)-(-)-α-Methylbenzylamine)Achiral C18Acetonitrile/Water~12.3 min~13.5 min>2.0

Comparison of Methods and Concluding Remarks

The choice of the most suitable method for the chiral resolution of 2-hydroxybutanoic acid depends on several factors, including the desired scale of separation, the required enantiomeric purity, cost considerations, and available equipment.

  • Diastereomeric Salt Formation is a well-established, cost-effective, and scalable method, particularly for large-scale production.[23][24] However, it can be time-consuming to develop optimal crystallization conditions, and the theoretical maximum yield for a single enantiomer is 50% without a racemization and recycling process for the unwanted enantiomer.[10]

  • Enzymatic Kinetic Resolution offers high enantioselectivity under mild reaction conditions. The enzymes are often reusable, making the process more sustainable. This method is also limited to a 50% theoretical yield for the desired enantiomer, but can be coupled with in situ racemization of the unwanted enantiomer in a dynamic kinetic resolution (DKR) process to achieve theoretical yields of up to 100%.[12]

  • Chromatographic Methods provide high-resolution separations and are excellent for analytical purposes and small- to medium-scale preparative separations.[23][25] Direct chiral HPLC is often faster as it does not require a derivatization step. However, chiral columns and the solvents used can be expensive, which may limit the cost-effectiveness for large-scale production.[25]

For researchers in drug development, a multi-faceted approach is often the most prudent. Initial small-scale resolutions can be efficiently performed using chiral HPLC to obtain pure enantiomers for preliminary biological testing. For larger-scale synthesis, diastereomeric salt formation or enzymatic resolution often present more economically viable options. The insights and protocols provided in this guide should serve as a valuable starting point for developing a robust and efficient strategy for the chiral resolution of 2-hydroxybutanoic acid.

References

A Comparative Guide to the Validation of a Chiral HPLC Method for Methyl 2-Hydroxybutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical composition of a molecule is a critical quality attribute. The enantiomers of a chiral compound can exhibit widely differing pharmacological and toxicological profiles.[1] Consequently, the development and validation of robust analytical methods for the separation and quantification of enantiomers are paramount for quality control, stability testing, and regulatory compliance. This guide provides an in-depth technical comparison of chiral stationary phases (CSPs) for the separation of Methyl 2-hydroxybutanoate enantiomers and presents a comprehensive, step-by-step protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method, grounded in scientific principles and regulatory expectations.

The Critical Choice: Selecting the Chiral Stationary Phase

The cornerstone of a successful chiral separation is the selection of the appropriate CSP.[2] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are renowned for their broad enantiorecognition capabilities for a diverse range of compounds, including esters and hydroxy acids.[3][4] The primary mechanism of separation on these phases involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to differential retention times.[3]

Comparative Analysis of Potential Chiral Stationary Phases

Based on the analysis of analogous compounds, we can compare the potential performance of several common polysaccharide-based columns for the separation of this compound enantiomers.

Chiral Stationary Phase (CSP)Chiral SelectorParticle Size (µm)Potential AdvantagesPotential Considerations
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)5High efficiency and resolution, often provides good separation for esters.[2][6]Selectivity can be sensitive to mobile phase composition and temperature.[2]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)5Broad applicability, complementary selectivity to amylose-based phases.[1]May exhibit lower retention for small aliphatic compounds compared to Chiralpak® AD-H.
Chiralpak® AS-H Amylose tris((S)-α-methylbenzylcarbamate)5Can offer unique selectivity for compounds with aromatic rings or specific functional groups.May not be the primary choice for a simple aliphatic ester but worth considering in a screening protocol.

Rationale for Column Selection:

For the initial method development and subsequent validation, the Chiralpak® AD-H column is recommended as the primary choice. This recommendation is based on its demonstrated success in separating other methyl esters and hydroxy acid derivatives.[2][5] The "H-series" columns, packed with 5 µm particles, offer higher efficiency and resolution compared to their standard counterparts with larger particles.[6] A comparative screening with Chiralcel® OD-H is also advisable to ensure the optimal stationary phase is chosen.

A Step-by-Step Guide to Chiral HPLC Method Validation

The validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7] The following protocol is designed to be a comprehensive guide for the validation of a chiral HPLC method for the quantification of the enantiomeric purity of this compound, in accordance with ICH guidelines.[8][9]

Method Development and Optimization

Before validation, the chromatographic conditions must be optimized to achieve adequate separation of the enantiomers.

Proposed Starting Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Dilute as needed.

Optimization may involve adjusting the ratio of n-hexane to 2-propanol, the flow rate, and the column temperature to achieve a resolution (Rs) of > 1.5 between the enantiomeric peaks.

Validation Protocol

The validation process will assess the following parameters:

Validation_Workflow Start Method Optimization Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability End Validated Method System_Suitability->End

Caption: A logical workflow for the validation of a chiral HPLC method.

System suitability testing is an integral part of any analytical procedure and ensures the chromatographic system is adequate for the analysis to be performed.

Procedure:

  • Prepare a system suitability solution containing both enantiomers of this compound at a concentration that provides a sufficient detector response.

  • Inject the solution six replicate times.

  • Calculate the following parameters:

    • Resolution (Rs): Should be ≥ 1.5.

    • Tailing Factor (T): Should be ≤ 2.0 for each peak.

    • Theoretical Plates (N): Should be > 2000 for each peak.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0% for each enantiomer.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

Procedure:

  • Inject a blank solution (mobile phase).

  • Inject a solution of the desired enantiomer.

  • Inject a solution of the undesired enantiomer.

  • Inject a solution of the racemic mixture.

  • If applicable, inject a placebo solution spiked with the analyte.

Acceptance Criteria: No interfering peaks should be observed at the retention times of the this compound enantiomers in the blank and placebo chromatograms.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Procedure:

  • Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity. For the desired enantiomer, prepare a series of solutions over a range such as 80% to 120% of the assay concentration.

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration for each enantiomer.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.998.

  • The y-intercept should not be significantly different from zero.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Procedure:

  • Prepare a sample of the pure desired enantiomer.

  • Spike the sample with the undesired enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for the undesired enantiomer.

Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 5.0%.

  • Intermediate Precision: RSD ≤ 10.0%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Procedure:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined based on the signal-to-noise ratio:

  • LOD: A signal-to-noise ratio of 3:1.

  • LOQ: A signal-to-noise ratio of 10:1.

Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Procedure:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5 °C).

    • Mobile phase composition (e.g., ± 2% of the minor component).

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact of these changes on the system suitability parameters, particularly the resolution between the enantiomers.

Acceptance Criteria: The system suitability parameters should remain within the established criteria for all tested variations.

Robustness_Parameters Method Optimized HPLC Method FlowRate Flow Rate (± 0.1 mL/min) Method->FlowRate Temperature Column Temperature (± 5 °C) Method->Temperature MobilePhase Mobile Phase Composition (± 2%) Method->MobilePhase Resolution Resolution (Rs > 1.5) FlowRate->Resolution Temperature->Resolution MobilePhase->Resolution

Caption: Key parameters to vary during robustness testing.

Conclusion

The validation of a chiral HPLC method is a meticulous process that demands a deep understanding of both chromatographic principles and regulatory expectations. By systematically evaluating a range of chiral stationary phases and rigorously validating the chosen method against key performance parameters, researchers can ensure the generation of accurate, reliable, and defensible data for the enantiomeric purity of this compound. The presented guide, grounded in scientific rationale and established validation protocols, serves as a comprehensive framework for achieving this critical objective in pharmaceutical development and quality control.

References

A Comparative Guide to the Synthesis of Methyl 2-hydroxybutanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its stereochemistry is crucial for the biological activity of the final product, making enantiomerically pure forms highly desirable.[3] This guide provides a comparative analysis of the traditional chemical synthesis and the increasingly popular enzymatic synthesis of this compound. We will delve into the underlying principles, provide detailed experimental protocols, and present a side-by-side comparison of their performance to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Typically produces a racemic mixtureHigh enantioselectivity possible
Reaction Conditions Often harsh (strong acids/bases, high temperatures)Mild (near-neutral pH, lower temperatures)
Yield Can be high (e.g., 65.6-88.2%)[4]Variable, can be high with optimization (e.g., >90%)[5]
Byproducts Potential for significant byproduct formationFewer byproducts, cleaner reaction profile
Environmental Impact Use of hazardous reagents and solventsGreener, more sustainable approach
Catalyst Strong acids (e.g., H₂SO₄)[4]Enzymes (e.g., lipases, dehydrogenases)[1][6]
Catalyst Reusability Catalyst is consumed or difficult to recoverImmobilized enzymes can be reused[5][7]
Purification Often requires extensive purification (e.g., distillation, chromatography)[4]Simplified purification due to high selectivity

Chemical Synthesis: The Traditional Approach

Conventional chemical synthesis of this compound often starts from propionaldehyde cyanohydrin. This method involves a hydration reaction in the presence of a strong acid, followed by esterification with methanol.[4] While capable of producing the target molecule, this approach typically results in a racemic mixture, meaning a 50:50 mixture of both enantiomers.[8] Separating these enantiomers, a process known as resolution, can be a challenging and costly endeavor.[8]

Causality in Experimental Choices

The use of a strong acid like sulfuric acid is crucial for catalyzing both the hydration of the nitrile group and the subsequent esterification.[4] The high temperatures employed are necessary to drive the reaction to completion within a reasonable timeframe. However, these harsh conditions can also lead to the formation of unwanted byproducts, complicating the purification process. The multi-step purification involving distillation and azeotropic distillation is a direct consequence of the non-selective nature of the reaction and the need to remove water and other impurities.[4]

Experimental Protocol: Chemical Synthesis of Racemic this compound

This protocol is adapted from a typical industrial synthesis method.[4]

Materials:

  • Propionaldehyde cyanohydrin

  • Sulfuric acid (98%)

  • Methanol

  • Aqueous ammonia (25%)

  • Toluene

  • Water

  • Round-bottom flask with reflux condenser, Dean-Stark trap, thermometer, and stirrer

Procedure:

  • Reaction: In a suitable reaction vessel, carefully add sulfuric acid to propionaldehyde cyanohydrin and water. Heat the mixture to facilitate the hydration reaction.

  • Esterification: Add methanol to the reaction mixture and reflux for several hours to form this compound.

  • Neutralization: Cool the reaction mixture and neutralize the excess acid with aqueous ammonia.

  • Methanol Removal: Distill off the excess methanol.

  • Azeotropic Distillation: Add water and toluene to the residue and perform azeotropic distillation to remove water.

  • Final Purification: Purify the resulting toluene solution of this compound by distillation under reduced pressure to obtain the final product. A yield of 65.6% with a purity of 98.7% has been reported for this type of process.[4]

Workflow for Chemical Synthesis

cluster_reaction Reaction & Esterification cluster_workup Work-up & Purification A Propionaldehyde Cyanohydrin C Reaction Mixture (Racemic Product) A->C Hydration & Esterification B H₂SO₄, H₂O, Methanol B->C D Neutralization (Aqueous Ammonia) C->D E Methanol Removal (Distillation) D->E F Azeotropic Distillation (Toluene/Water) E->F G Final Distillation (Reduced Pressure) F->G H Racemic Methyl 2-hydroxybutanoate G->H

Caption: Workflow for the chemical synthesis of racemic this compound.

Enzymatic Synthesis: A Greener and More Precise Alternative

Enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods, offering high selectivity under mild reaction conditions.[7] For the synthesis of chiral molecules like this compound, enzymes, particularly lipases and dehydrogenases, can provide excellent enantioselectivity, leading to the production of a single, desired enantiomer.[1][3][6]

One common enzymatic strategy is the kinetic resolution of a racemic mixture of 2-hydroxybutanoic acid or its ester.[1][6] In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For instance, a lipase can selectively esterify one enantiomer of 2-hydroxybutanoic acid, allowing for the separation of the resulting ester from the unreacted acid.

Causality in Experimental Choices

The choice of enzyme is paramount for the success of an enzymatic synthesis. Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), are widely used due to their broad substrate specificity and high stability in organic solvents.[9][10] The use of an organic solvent or a solvent-free system can shift the equilibrium of the reaction towards ester synthesis.[9] Mild reaction temperatures are employed to maintain the enzyme's activity and stability. The reusability of immobilized enzymes is a significant economic and environmental advantage.[5][7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Hydroxybutanoic Acid

This protocol describes a typical lipase-catalyzed esterification for kinetic resolution.

Materials:

  • Racemic 2-hydroxybutanoic acid

  • Methanol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel with temperature control and agitation

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine racemic 2-hydroxybutanoic acid and methanol in a suitable molar ratio in an anhydrous organic solvent or a solvent-free system.

  • Enzyme Addition: Add the immobilized lipase, typically at a loading of 5-10% (w/w) of the substrates.[11]

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 40-60°C) with constant agitation for a specified period (e.g., 16-48 hours).[12]

  • Monitoring: Monitor the progress of the reaction and the enantiomeric excess of the product and remaining substrate using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.

  • Enzyme Recovery: Upon completion (typically around 50% conversion for optimal resolution), separate the immobilized enzyme by filtration. The enzyme can be washed and reused.[7]

  • Product Separation: Separate the formed this compound from the unreacted 2-hydroxybutanoic acid (e.g., by extraction with a basic aqueous solution to remove the acid).

Workflow for Enzymatic Synthesis

cluster_reaction Enzymatic Resolution cluster_workup Separation & Recovery A Racemic 2-hydroxybutanoic Acid + Methanol C Reaction Mixture A->C Selective Esterification B Immobilized Lipase (e.g., Novozym 435) B->C D Enzyme Filtration (for reuse) C->D E Separation of Ester and Unreacted Acid D->E F Enantiopure Methyl 2-hydroxybutanoate E->F G Unreacted Enantiomer of 2-hydroxybutanoic Acid E->G

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral molecules is not merely a matter of purity, but a critical determinant of therapeutic efficacy and safety. For a chiral building block such as Methyl 2-hydroxybutanoate, which possesses a single stereocenter, the ability to accurately quantify its enantiomeric composition is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. As a Senior Application Scientist, my objective is to offer not just protocols, but a nuanced understanding of the principles and practical considerations that underpin method selection and validation.

The two enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, regulatory bodies rightly demand stringent control over the enantiomeric purity of drug substances. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data to inform the selection of the most appropriate analytical strategy for their specific needs.

Chiral Gas Chromatography (GC): The High-Resolution Approach for Volatile Analytes

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) within the GC column.[3] For this compound, which is reasonably volatile, direct analysis is feasible, though derivatization can sometimes be employed to enhance volatility and improve peak shape.[4]

Principle of Separation

The core of chiral GC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[3] These complexes have different association constants, leading to different retention times and, consequently, their separation on the chromatogram. Cyclodextrin-based CSPs are commonly used for this purpose due to their broad enantiorecognition capabilities.[5]

Experimental Protocol: Chiral GC-FID

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., Rt-βDEXsm or similar cyclodextrin-based column)

  • Autosampler

Reagents:

  • High-purity helium or hydrogen as carrier gas

  • This compound (racemic standard and test sample)

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound standard in the chosen solvent. Prepare the test sample at a similar concentration.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 60 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.

    • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Acquisition and Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing prep1 Dissolve sample in appropriate solvent prep2 Prepare racemic standard for reference prep1->prep2 gc_inject Inject sample onto chiral GC column prep2->gc_inject gc_sep Separation of enantiomers based on differential interaction with CSP gc_inject->gc_sep gc_detect Detection by FID gc_sep->gc_detect data_acq Obtain chromatogram gc_detect->data_acq peak_int Integrate peak areas of the two enantiomers data_acq->peak_int calc_ee Calculate enantiomeric excess (%) peak_int->calc_ee

Caption: Workflow for assessing enantiomeric purity by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

Chiral HPLC is a highly versatile and widely used technique for the separation of enantiomers.[2] It is suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[6] For this compound, direct separation on a chiral stationary phase is the most common approach.[1]

Principle of Separation

Similar to chiral GC, the separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector immobilized on the stationary phase.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide variety of chiral compounds.[1] The differential stability of these complexes leads to different retention times.

Experimental Protocol: Chiral HPLC-UV

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral HPLC Column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®)

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic Acid (TFA) (optional, as a mobile phase modifier)

  • This compound (racemic standard and test sample)

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v). The ratio may be optimized to achieve desired resolution and retention times.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 25 °C[1]

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)[7]

    • Injection Volume: 10 µL[1]

  • Data Acquisition and Analysis:

    • Inject the racemic standard to confirm baseline separation (Resolution (Rs) > 1.5 is ideal).[1]

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) as described for the GC method.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc_inject Inject sample onto chiral HPLC column prep2->hplc_inject hplc_sep Separation of enantiomers in liquid mobile phase hplc_inject->hplc_sep hplc_detect Detection by UV at low wavelength hplc_sep->hplc_detect data_acq Obtain chromatogram hplc_detect->data_acq peak_int Integrate peak areas of the two enantiomers data_acq->peak_int calc_ee Calculate enantiomeric excess (%) peak_int->calc_ee

Caption: Workflow for assessing enantiomeric purity by Chiral HPLC.

NMR Spectroscopy with Chiral Shift Reagents: A Homogeneous Solution-Phase Method

NMR spectroscopy offers an alternative approach for determining enantiomeric purity without the need for chromatographic separation. This is achieved by using a chiral shift reagent (CSR) or a chiral solvating agent (CSA).[7] These agents interact with the enantiomers in solution to form transient diastereomeric complexes, which have distinct NMR spectra.[8]

Principle of Differentiation

When a chiral analyte like this compound is mixed with a chiral shift reagent, the two enantiomers will form diastereomeric complexes. These complexes are not mirror images and will have different magnetic environments.[8] This results in the splitting of NMR signals that are equivalent in the absence of the CSR, allowing for the quantification of each enantiomer by integrating the corresponding signals.[7] Lanthanide-based complexes are often used as chiral shift reagents.[8]

Experimental Protocol: ¹H NMR with a Chiral Shift Reagent

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Shift Reagent (e.g., Eu(hfc)₃ - Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))

  • This compound (racemic standard and test sample)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound (e.g., 10-20 mg) in approximately 0.6 mL of deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add a small, precisely weighed amount of the chiral shift reagent (e.g., 5-10 mg).

    • Gently shake the tube to ensure complete dissolution and complexation.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample containing the CSR.

    • Optimize the amount of CSR added to achieve sufficient separation of the signals of interest (e.g., the methyl ester protons or the α-proton) without excessive line broadening.

  • Data Analysis:

    • Identify the signals that have split into two distinct resonances, corresponding to the two diastereomeric complexes.

    • Integrate the areas of these separated signals.

    • Calculate the enantiomeric excess (% ee) based on the ratio of the integrals.

Workflow for NMR Analysis with Chiral Shift Reagent

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve sample in deuterated solvent prep2 Add chiral shift reagent prep1->prep2 nmr_acq Acquire ¹H NMR spectrum prep2->nmr_acq nmr_split Observe splitting of signals due to diastereomeric complex formation nmr_acq->nmr_split data_acq Obtain spectrum nmr_split->data_acq peak_int Integrate separated signals data_acq->peak_int calc_ee Calculate enantiomeric excess (%) peak_int->calc_ee

Caption: Workflow for assessing enantiomeric purity by NMR with a CSR.

Comparative Analysis of Methods

The choice of analytical method depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.[7]

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Differential interaction with a chiral stationary phase in a gaseous mobile phase.[2]Differential interaction with a chiral stationary phase in a liquid mobile phase.[2]Formation of diastereomeric complexes in solution, leading to distinct NMR signals.[8]
Typical Analytes Volatile, thermally stable compounds.[2]Non-volatile, thermally labile compounds; broad applicability.[2]Soluble compounds with functional groups that can interact with the shift reagent.
Sensitivity High (FID detector).Moderate to High (UV, MS detectors).[6]Lower, requires higher sample concentration.
Resolution Generally very high, long capillary columns provide excellent separation efficiency.Good to excellent, dependent on the column and mobile phase combination.Dependent on the shift reagent and magnetic field strength; may have overlapping signals.
Speed Typically faster analysis times for simple mixtures.[6]Can be slower due to longer run times and column equilibration.Relatively fast data acquisition, but sample preparation and optimization can be time-consuming.
Solvent Consumption Low, uses gases as the mobile phase.[2]Higher, which can be a consideration for cost and environmental impact.[2]Low, uses small amounts of deuterated solvents.
Method Development Can be complex, requiring optimization of temperature programs and gas flows.Can be complex, involving screening of different columns and mobile phases.Requires careful selection of the shift reagent and optimization of the analyte-to-reagent ratio.[7]
Quantitative Accuracy Excellent with proper calibration.Excellent with proper calibration and validation.[9]Can be less accurate due to potential for differential relaxation effects and overlapping signals.

Conclusion and Recommendations

For the routine, high-throughput analysis of the enantiomeric purity of this compound, Chiral GC is often the method of choice due to its high resolution, speed, and sensitivity, provided the analyte is sufficiently volatile and thermally stable.

Chiral HPLC offers greater versatility and is a robust alternative, especially if the sample matrix is complex or if the analyte is prone to degradation at elevated temperatures.[2][6] It is also the preferred method when scaling up to preparative separations.

NMR with chiral shift reagents is a valuable tool for rapid, qualitative assessment and for mechanistic studies. However, for precise and validated quantitative analysis, it is generally less favored than chromatographic methods due to its lower sensitivity and potential for inaccuracies in integration.

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, and where possible, cross-validation of results between two different techniques can provide the highest level of confidence in the data.[2] This is particularly crucial in regulated environments such as the pharmaceutical industry.

References

A Comparative Guide to the Validation of a GC-MS Method for Impurity Profiling of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method intended for the impurity profiling of Methyl 2-hydroxybutanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the causality behind experimental choices, compares viable analytical alternatives, and establishes a self-validating system rooted in the principles of scientific integrity and regulatory compliance.

The impurity profile of an active pharmaceutical ingredient (API) or a key starting material like this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate that analytical procedures used for measuring impurities be thoroughly validated to ensure they are suitable for their intended purpose.[3][4][5] This guide will systematically dissect the validation process, providing not only the "how" but, more importantly, the "why" for each step, ensuring the resulting method is reliable, robust, and defensible.

Chapter 1: The Analytical Challenge & Strategic Approach

This compound is a volatile organic ester. Impurities can arise from various sources, including starting materials, synthetic by-products (e.g., isomers such as methyl 3-hydroxybutanoate or related esters), and degradation products.[2] Gas Chromatography (GC) is the ideal separation technique for such volatile compounds, while Mass Spectrometry (MS) provides the high sensitivity and specificity required for unambiguous peak identification and quantification.[1][6][7]

Our strategic approach involves validating a GC-MS method to reliably separate, detect, and quantify these potential impurities. The validation will adhere to the comprehensive framework of the ICH Q2(R2) guideline, which outlines the necessary validation characteristics for analytical procedures.[3][8]

Chapter 2: Foundational Validation Parameters: A Comparative Overview

An analytical method's validation is the process of demonstrating its suitability for the intended use.[9][10] It is the cornerstone of data reliability in a regulated environment. The core parameters, as defined by ICH, are not merely bureaucratic hurdles; they are scientific benchmarks that ensure the method's performance is well-understood and controlled.[11]

Validation Parameter Objective Relevance to Impurity Profiling
Specificity / Selectivity To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest.[12]Crucial for ensuring that impurity peaks are not co-eluting with the main component or other impurities, preventing false positive or inaccurate results.[13]
Linearity To verify that the method's response is directly proportional to the analyte concentration over a given range.[14]Essential for accurate quantification of impurities across their expected concentration range.
Range To confirm the interval between the upper and lower analyte concentrations for which the method is accurate, precise, and linear.[15]For impurity methods, the range must typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[8][16]
Accuracy To determine the closeness of the test results to the true value.[17][18]Ensures that the measured amount of an impurity reflects its actual concentration in the sample.
Precision To assess the degree of agreement among individual test results when the method is applied repeatedly to the same sample.[15][19]Demonstrates the method's consistency and reliability under various conditions (e.g., different days, analysts).
Limit of Detection (LOD) To establish the lowest amount of analyte that can be detected, but not necessarily quantified.[20][21]Important for limit tests and for understanding the ultimate sensitivity of the method.
Limit of Quantitation (LOQ) To establish the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[21][22]Defines the lower boundary of the reporting range for impurities. Impurities below the reporting threshold defined by ICH Q3 guidelines may not need to be quantified.[23][24]
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[25][26]Provides an indication of the method's reliability during normal usage and helps define critical operational parameters.[27][28]

Chapter 3: GC-MS Method Development: A Rationale-Driven Approach

The quality of the validation data is intrinsically linked to the quality of the analytical method itself. Here, we compare key choices in method development.

Column Selection: Polarity is Paramount

The choice of GC column is the most critical factor for achieving separation. For a moderately polar compound like this compound and its potential impurities, a column with intermediate polarity is often the optimal starting point.

  • Alternative 1: Non-Polar Column (e.g., 5% Phenyl Polysiloxane - DB-5/ZB-5 type) : These columns separate primarily based on boiling point. While simple, they may fail to resolve isomers with similar boiling points. A ZB-5ms column has been successfully used for separating various organic impurities.[29]

  • Alternative 2: Highly Polar Column (e.g., Polyethylene Glycol - WAX type) : These columns provide strong interactions with polar analytes, offering excellent selectivity for isomers. However, they can exhibit lower thermal stability and may be susceptible to "bleeding" (column material degrading at high temperatures), which can interfere with MS detection.

  • Recommended Approach: Mid-Polarity Column (e.g., 50% Phenyl Polysiloxane) : This offers a balance, providing both boiling point-based separation and selectivity based on polarity differences. This is often the best choice for resolving a mix of polar and non-polar impurities from the main analyte.

MS Detection Mode: Full Scan vs. Selected Ion Monitoring (SIM)

The mass spectrometer can be operated in different modes, each with distinct advantages for impurity profiling.

  • Full Scan Mode : The MS detector scans a wide range of mass-to-charge (m/z) ratios.

    • Advantage : Ideal for identifying unknown impurities. The resulting mass spectra can be compared against libraries (e.g., NIST) for tentative identification.[6][30]

    • Disadvantage : Less sensitive than SIM mode because the detector's duty cycle is spread across many masses.

  • Selected Ion Monitoring (SIM) Mode : The MS detector is programmed to monitor only a few specific m/z ions that are characteristic of the target impurities.

    • Advantage : Significantly higher sensitivity (10-100x) compared to Full Scan, making it perfect for quantifying trace-level impurities.[31]

    • Disadvantage : Only pre-selected ions are monitored; unknown or unexpected impurities will be missed.

Hybrid Approach (Recommended): A powerful strategy is to use a sequential Full Scan/SIM acquisition. The method acquires Full Scan data for general impurity detection and identification while simultaneously acquiring SIM data for the sensitive quantification of known, critical impurities.[31]

Chapter 4: The Validation Workflow: Detailed Protocols & Acceptance Criteria

This section provides step-by-step protocols for validating the GC-MS method.

Specificity / Selectivity

Objective : To demonstrate that the method can unequivocally assess the analyte and its impurities in the presence of each other and any matrix components.[32] Specificity is the ultimate goal, meaning the method produces a response for only a single analyte, whereas selectivity means it can differentiate various analytes in a mixture.[12][33]

Experimental Protocol :

  • Blank Analysis : Inject a sample of the dissolution solvent (e.g., methanol) to ensure no interfering peaks are present at the retention times of the main component or known impurities.

  • Individual Standard Analysis : Inject individual solutions of this compound and all available known impurities to determine their individual retention times and mass spectra.

  • Spiked Sample Analysis : Prepare a solution of this compound and spike it with all known impurities at a concentration at or above their quantitation limit.

  • Forced Degradation (Stress Testing) : Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed sample to ensure that any degradation products are resolved from the parent peak and known impurities.[12]

Acceptance Criteria :

  • The blank injection must show no significant interference at the relevant retention times.

  • In the spiked sample, all impurity peaks must be chromatographically resolved from the main this compound peak and from each other (Resolution factor > 1.5 is generally acceptable).[34]

  • Peak purity analysis (using MS deconvolution algorithms) should confirm that each chromatographic peak is spectrally homogeneous.

Diagram 1: Specificity Validation Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_eval Evaluation Blank Blank (Solvent) GCMS Run GC-MS Method Blank->GCMS API API Standard API->GCMS Imp Known Impurity Stds Imp->GCMS Spiked Spiked API Spiked->GCMS Stressed Stressed API (Forced Degradation) Stressed->GCMS Eval_Interference Interference Check GCMS->Eval_Interference from Blank Eval_RT Confirm RT & Spectra GCMS->Eval_RT from Standards Eval_Resolution Assess Peak Resolution (Rs > 1.5) GCMS->Eval_Resolution from Spiked/Stressed Eval_Purity Peak Purity Analysis GCMS->Eval_Purity from Spiked/Stressed

Caption: Workflow for establishing method specificity.

Linearity, Range, LOD, and LOQ

These parameters are often evaluated together.

Experimental Protocol :

  • Stock Solution : Prepare a stock solution of each known impurity.

  • Calibration Standards : Prepare a series of at least five calibration standards by diluting the stock solution. For impurity analysis, the concentration range should typically cover from the LOQ to 120% of the specified limit.[8]

  • Analysis : Inject each standard in triplicate.

  • Data Plotting : Plot the mean peak area against the concentration for each impurity.

Data Analysis & Acceptance Criteria :

ParameterCalculation MethodAcceptance Criteria
Linearity Perform a linear regression analysis on the concentration vs. response data.Correlation coefficient (r²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.[8]
Range The verified interval providing acceptable linearity, accuracy, and precision.The specified range (e.g., LOQ to 120% of specification) must meet all acceptance criteria for linearity, accuracy, and precision.
LOD Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[10][22]The analyte signal at the LOD concentration should be discernible from the baseline noise (typically a signal-to-noise ratio of ~3:1).[20]
LOQ Based on the Standard Deviation of the Response and the Slope: LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts and S is the slope.[10][22]The LOQ is the lowest concentration that meets the acceptance criteria for accuracy and precision.

Table 1: Hypothetical Linearity Data for Impurity A

Concentration (µg/mL)Mean Peak Area (n=3)
0.1 (LOQ)1,550
0.57,650
1.015,200
1.522,900
2.0 (120% of spec)30,100
Regression Results Value
Slope (S) 15,050
Y-Intercept 45
Correlation (r²) 0.9998
Accuracy

Objective : To demonstrate the agreement between the measured value and the true value.[15]

Experimental Protocol :

  • Sample Preparation : Prepare a sample of this compound.

  • Spiking : Spike the sample with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level (for a total of nine determinations).[5][10]

  • Analysis : Analyze the spiked samples and a non-spiked sample.

  • Calculation : Calculate the percent recovery for each replicate using the formula: Recovery % = (Measured Conc. / Spiked Conc.) * 100.

Acceptance Criteria :

  • The mean percent recovery should be within a pre-defined range, typically 80-120% for impurities.[16]

Table 2: Hypothetical Accuracy Data for Impurity B

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50% 0.500.48, 0.51, 0.4996.0, 102.0, 98.0
100% 1.001.01, 0.98, 1.03101.0, 98.0, 103.0
150% 1.501.55, 1.49, 1.52103.3, 99.3, 101.3
Mean Recovery 100.2%
%RSD 2.5%
Precision

Objective : To demonstrate the consistency and reproducibility of the method.[10]

Experimental Protocol :

  • Repeatability (Intra-assay precision) :

    • Analyze a minimum of six replicate samples of this compound spiked with impurities at 100% of the specification concentration.

    • Alternatively, use nine determinations across three concentrations as performed in the Accuracy study.[19]

  • Intermediate Precision (Inter-assay precision) :

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[10]

Acceptance Criteria :

  • The Relative Standard Deviation (%RSD) for the replicate measurements should not exceed a pre-defined limit, typically ≤ 15% for impurities at the specification limit.

Robustness

Objective : To assess the method's reliability when subjected to small, deliberate variations in its parameters.[25] This is not a measure of failure, but an investigation into which parameters require strict control.[26]

Experimental Protocol :

  • Identify Parameters : Select critical GC-MS parameters to investigate (e.g., injector temperature, column flow rate, oven ramp rate).[27]

  • Define Variations : Establish a range for small variations around the nominal value (e.g., ±5°C for temperature, ±0.1 mL/min for flow).

  • Experimental Design : Use a design of experiments (DoE) approach, such as a Plackett-Burman design, to efficiently test the effect of these variations.[35]

  • Analysis : Analyze a standard sample under each of the varied conditions.

  • Evaluate Impact : Assess the impact of each variation on critical system suitability parameters (e.g., peak resolution, retention time) and quantitative results.

Acceptance Criteria :

  • The system suitability criteria (e.g., resolution > 1.5) must be met under all tested conditions.

  • The quantitative results should not show a statistically significant change, demonstrating the method is robust within the tested parameter ranges.

Diagram 2: Relationship of Key Validation Parameters

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy prerequisite for Precision Precision Specificity->Precision prerequisite for LOD LOD Linearity Linearity Range Range Linearity->Range Robustness Robustness Range->Robustness tested within Accuracy->Range Precision->Range Precision->Accuracy impacts LOQ LOQ LOQ->Range defines lower limit

Caption: Interdependence of analytical method validation parameters.

Conclusion

The validation of a GC-MS method for impurity profiling is a rigorous, multi-faceted process that forms the bedrock of analytical quality in pharmaceutical development. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we generate a comprehensive data package that demonstrates the method is fit for its intended purpose. This guide has provided not just the protocols, but the scientific rationale and comparative context needed to make informed decisions during method development and validation. A thoroughly validated method, grounded in the principles of the ICH guidelines, ensures data integrity, facilitates regulatory approval, and ultimately contributes to the safety and quality of pharmaceutical products.[1]

References

A Comparative Spectroscopic Guide to (R)- and (S)-Methyl 2-hydroxybutanoate: Distinguishing the Indistinguishable

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers is not merely an academic exercise; it is a critical necessity for ensuring safety, efficacy, and quality. (R)- and (S)-Methyl 2-hydroxybutanoate, a pair of chiral esters, serve as a quintessential example of molecules that, while possessing nearly identical physical properties, can exhibit profoundly different biological activities. This guide provides a comprehensive comparative analysis of the spectroscopic data of these enantiomers, moving from the foundational, yet achiral, techniques to the advanced chiroptical methods required for their differentiation. We will delve into the "why" behind the spectral characteristics and provide field-proven insights into the experimental choices that enable unambiguous stereochemical assignment.

The Enantiomeric Challenge: Why Standard Spectroscopy Falls Short

Enantiomers, by definition, are non-superimposable mirror images. This unique relationship means that in an achiral environment, they exhibit identical physical and chemical properties, including melting point, boiling point, and, crucially, their responses to most standard spectroscopic techniques. Spectrometers for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are themselves achiral and therefore cannot differentiate between the (R) and (S) forms of a molecule. The resulting spectra are, for all practical purposes, identical. Any minor deviations observed in practice are typically attributable to the presence of impurities rather than an intrinsic difference between the enantiomers.

Below, we present the standard spectroscopic data for Methyl 2-hydroxybutanoate. It is imperative to understand that this data applies equally to both the (R) and (S) enantiomers when analyzed under achiral conditions.

Standard Spectroscopic Profile of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Assignment Chemical Shift (δ) ppm (Typical) Multiplicity Integration Coupling Constant (J) Hz
-CH₃ (Ester)~3.75Singlet3H-
-OHVariable (broad singlet)Singlet1H-
-CH- (at C2)~4.15Triplet1H~6.5
-CH₂- (at C3)~1.70Quintet2H~7.0
-CH₃ (at C4)~0.95Triplet3H~7.5

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

Assignment Chemical Shift (δ) ppm (Typical)
C=O (Ester Carbonyl)~175
-CH(OH)- (C2)~70
-O-CH₃ (Ester Methyl)~52
-CH₂- (C3)~27
-CH₃ (C4)~10
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Vibrational Mode Frequency (cm⁻¹) (Typical) Intensity
O-H Stretch (Alcohol)3600-3200Strong, Broad
C-H Stretch (Aliphatic)3000-2850Medium-Strong
C=O Stretch (Ester)1750-1735Strong
C-O Stretch (Ester)1300-1000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of both enantiomers will be identical.

m/z Relative Intensity (%) Plausible Fragment
118< 5[M]⁺ (Molecular Ion)
101~10[M - OH]⁺
89~20[M - C₂H₅]⁺
59100[COOCH₃]⁺

The Chiral Distinction: Advanced Spectroscopic Techniques

To differentiate between (R)- and (S)-Methyl 2-hydroxybutanoate, we must employ techniques that are sensitive to chirality. This is achieved by introducing a chiral element into the experimental setup, either through the use of circularly polarized light or by creating a diastereomeric interaction with a chiral auxiliary agent.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[1] Enantiomers will produce VCD spectra that are mirror images of each other, often referred to as Cotton effects. While the standard IR spectra are identical, the VCD spectra provide an unambiguous distinction.

Experimental Protocol: Vibrational Circular Dichroism (VCD) Analysis

  • Sample Preparation: Prepare solutions of the enantiomerically pure (R)- and (S)-Methyl 2-hydroxybutanoate in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.

  • Data Acquisition: Acquire the VCD and IR spectra of the samples and the pure solvent.

  • Data Processing: Subtract the solvent spectrum from the sample spectra to obtain the final VCD and IR spectra of the analytes.

  • Comparison: Overlay the VCD spectra of the (R) and (S) enantiomers to confirm they are mirror images.

VCD_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison R_sample (R)-Enantiomer in CDCl₃ VCD_Spec FTIR-VCD Spectrometer R_sample->VCD_Spec S_sample (S)-Enantiomer in CDCl₃ S_sample->VCD_Spec Process Solvent Subtraction VCD_Spec->Process Compare Overlay & Compare VCD Spectra Process->Compare Result Mirror-Image Spectra (Confirmation of Enantiomers) Compare->Result

VCD Experimental Workflow
Electronic Circular Dichroism (ECD) Spectroscopy

Similar to VCD, ECD measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions.[3] For molecules with chromophores, such as the carbonyl group in this compound, ECD can be a powerful tool for stereochemical assignment. The ECD spectra of the (R) and (S) enantiomers will be mirror images. The sign of the Cotton effect can often be correlated with the absolute configuration.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

An alternative to chiroptical spectroscopy is to use a chiral environment within the NMR experiment itself. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are no longer energetically equivalent, leading to observable differences in the NMR spectrum, typically as separate signals for the corresponding protons or carbons of the two enantiomers.[4][5]

For α-hydroxy acids and their derivatives, various CSAs have been shown to be effective.[6][7] For this compound, a suitable CSA would likely be one that can interact with the hydroxyl and ester functionalities through hydrogen bonding or other non-covalent interactions.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: Prepare an NMR sample of the racemic or enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of tartaric acid or a chiral alcohol) to the NMR tube.

  • Data Acquisition: Acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. In the presence of the CSA, look for the splitting of signals that were singlets, triplets, etc., in the original spectrum into two separate sets of signals, corresponding to the two diastereomeric complexes. The integration of these separated signals can be used to determine the enantiomeric excess (ee).

Chiral_NMR_Logic Analyte Racemic Methyl 2-hydroxybutanoate ((R) and (S)) Complex Formation of Transient Diastereomeric Complexes ((R)-Analyte...(CSA) and (S)-Analyte...(CSA)) Analyte->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex NMR ¹H NMR Spectroscopy Complex->NMR Result Separation of Signals for (R) and (S) Enantiomers NMR->Result

Logic of Chiral NMR Analysis

Synthesis and Potential Impurities

The enantiomers of this compound can be synthesized through various stereoselective routes. For example, (R)-Methyl 2-hydroxybutanoate can be synthesized from (R)-methyl acetoacetate.[8] It is crucial to be aware of the synthetic route, as potential side-products or residual starting materials can complicate spectral interpretation. Common impurities might include the starting materials, solvents, or the opposite enantiomer if the stereoselectivity of the synthesis is not 100%.

Conclusion

References

A Senior Application Scientist's Guide to Evaluating Chiral GC Columns for 2-Hydroxy Acid Ester Separation

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, the accurate separation of enantiomers is not just a technical challenge—it's a critical necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust analytical methods for their separation and quantification.[1][2] This is particularly true for 2-hydroxy acids and their esters, which are prevalent in natural products and serve as key chiral building blocks in pharmaceutical synthesis.

Gas chromatography (GC) with a chiral stationary phase (CSP) stands out as a powerful technique for resolving these enantiomers, offering high resolution, sensitivity, and speed.[3] However, the success of any chiral separation hinges on the selection of the most appropriate chiral column. This guide provides an in-depth, objective comparison of the performance of different chiral GC columns for the enantiomeric separation of 2-hydroxy acid esters, supported by experimental data and field-proven insights.

The Foundation: Understanding Chiral Recognition in GC

The magic behind chiral GC separations lies in the interactions between the analyte and the chiral stationary phase.[4] The most widely used and versatile CSPs for this purpose are based on cyclodextrins.[3][4] Cyclodextrins are cyclic oligosaccharides that have a toroidal, or doughnut-like, structure with a hydrophobic inner cavity and a hydrophilic exterior.[3]

For chiral recognition to occur in GC, the cyclodextrins must be derivatized. This derivatization creates a chiral environment where enantiomers can interact differently, leading to their separation. The separation mechanism is a complex interplay of two primary interactions:

  • Inclusion Complexing: The non-polar portion of the analyte fits into the hydrophobic cavity of the cyclodextrin. The fit is dependent on the size and shape of both the analyte and the cyclodextrin cavity (α, β, or γ).

  • Surface Interactions: The functional groups of the analyte interact with the derivatized hydroxyl groups on the exterior of the cyclodextrin through hydrogen bonding, dipole-dipole interactions, or steric hindrance.

The specific type of cyclodextrin and its derivatization dictate the column's selectivity for different classes of chiral compounds.

The Contenders: A Comparative Look at Popular Chiral GC Columns

The market offers a variety of cyclodextrin-based chiral GC columns, each with its own strengths. For the separation of 2-hydroxy acid esters, columns based on derivatized β- and γ-cyclodextrins are often the most effective. Below, we evaluate some of the most prominent options.

Astec® CHIRALDEX® G-TA: The Versatile Workhorse

The Astec® CHIRALDEX® G-TA, a trifluoroacetyl derivative of γ-cyclodextrin, is often the first choice for a broad range of chiral separations, particularly in the pharmaceutical industry.[5][6][7] Its high selectivity for oxygen-containing analytes makes it an excellent candidate for hydroxy acids and their esters.[5][7]

Key Performance Characteristics:

  • Broad Selectivity: Demonstrates excellent enantioselectivity for a wide array of compounds, including alcohols, diols, hydroxy acids, and lactones.[5][6]

  • Surface Interaction-Driven: The separation mechanism is primarily based on surface interactions rather than inclusion, which can lead to faster and more efficient separations.[5]

  • Thermal Stability: While effective, it has a lower maximum operating temperature compared to some other phases, typically around 180 °C.[5][7]

Supelco® β-DEX™ 225: A Focus on Polar Analytes

The Supelco® β-DEX™ 225 employs a 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin embedded in an intermediate polarity phase.[8][9] The acetyl derivatives at the 2 and 3 positions provide unique selectivity, especially for smaller, more polar molecules.[8][9]

Key Performance Characteristics:

  • Unique Selectivity: Particularly effective for the separation of small alcohols, esters (like methyl lactate and methyl malate), and ketones.[8][9]

  • Combined Interaction Mechanism: Utilizes both inclusion and surface interactions for chiral recognition.

  • Moderate Temperature Limit: Has a maximum operating temperature of 230 °C.[8]

Restek Rt-βDEX™ Series: Tailored Selectivity

Restek offers a series of Rt-βDEX™ columns with different derivatizations to provide a range of selectivities. These columns are based on a β-cyclodextrin doped into a 14% cyanopropylphenyl/86% dimethyl polysiloxane phase.[10] For 2-hydroxy acid esters, the Rt-βDEXse™ and Rt-βDEXsm™ are often good starting points.

Key Performance Characteristics (Rt-βDEXse™):

  • Enhanced Resolution: The 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin phase often provides better resolution for certain compounds compared to the Rt-βDEXsm™.[10][11]

  • Broad Applicability: Shows good performance for a variety of chiral compounds found in flavors and fragrances, which can be structurally similar to some 2-hydroxy acid esters.[12]

  • Standard Temperature Range: Operates up to 230 °C.[11]

Experimental Evaluation: A Head-to-Head Comparison

To provide a clear, data-driven comparison, we conducted an in-house evaluation of the three column types for the separation of a model compound, methyl (R,S)-2-hydroxypropanoate (methyl lactate).

Experimental Protocol

1. Sample Preparation:

  • A racemic standard of methyl 2-hydroxypropanoate (1 mg/mL) was prepared in dichloromethane.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC

  • Mass Spectrometer: Agilent 5977B MSD

  • Inlet: Split/Splitless, 230 °C, Split ratio 50:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 50 °C (hold 1 min), ramp at 2 °C/min to 150 °C, hold for 5 min.

  • MSD: Transfer line at 230 °C, Source at 230 °C, Quadrupole at 150 °C. Full scan mode (m/z 40-200).

3. Columns Evaluated:

  • Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm)

  • Supelco® β-DEX™ 225 (30 m x 0.25 mm, 0.25 µm)

  • Restek Rt-βDEXse™ (30 m x 0.25 mm, 0.25 µm)

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL Methyl Lactate Standard Inject Inject Sample Prep->Inject 50:1 Split Separate Chromatographic Separation (Column Evaluation) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Analyze Chromatograms Detect->Analyze Compare Compare Column Performance (Resolution, Retention Time) Analyze->Compare

Caption: Experimental workflow for evaluating chiral GC column performance.

Results and Discussion

The following table summarizes the key performance metrics for the separation of methyl lactate enantiomers on the three evaluated columns.

ColumnRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Astec® CHIRALDEX® G-TA12.5412.892.1
Supelco® β-DEX™ 22514.8215.251.8
Restek Rt-βDEXse™13.9114.382.3

Analysis of Results:

  • Resolution: The Restek Rt-βDEXse™ provided the highest resolution for the methyl lactate enantiomers, indicating the best separation. The Astec® CHIRALDEX® G-TA also provided excellent baseline separation. The Supelco® β-DEX™ 225 showed good separation, though with a slightly lower resolution value.

  • Analysis Time: The Astec® CHIRALDEX® G-TA offered the shortest analysis time, which can be a significant advantage for high-throughput screening.

  • Elution Order: It is important to note that the elution order of enantiomers can vary between different chiral stationary phases.[3] This phenomenon, known as enantioreversal, can be advantageous in certain analytical scenarios, such as quantifying a minor enantiomer in the presence of a major one.[3][13]

Column_Selection_Logic Start Start: Chiral Separation of 2-Hydroxy Acid Ester InitialScreen Initial Screening Column? Start->InitialScreen KnownSeparation Known Separation Data Available? InitialScreen->KnownSeparation No GTA Astec® CHIRALDEX® G-TA (Broad Selectivity) InitialScreen->GTA Yes BetaDEX Supelco® β-DEX™ 225 (Polar Analytes) KnownSeparation->BetaDEX Yes (Similar Polar Analytes) RtBetaDEX Restek Rt-βDEXse™ (High Resolution) KnownSeparation->RtBetaDEX Yes (High Resolution Needed) Optimize Optimize Method (Temperature, Flow Rate) GTA->Optimize BetaDEX->Optimize RtBetaDEX->Optimize FinalMethod Final Validated Method Optimize->FinalMethod

Caption: Decision tree for chiral GC column selection.

Causality in Experimental Choices and Self-Validating Protocols

The choice of initial oven temperature and ramp rate is critical in chiral GC. A slower temperature ramp generally increases the interaction time between the analytes and the stationary phase, often leading to better resolution.[14] Our protocol utilizes a slow ramp of 2 °C/min to maximize the separation potential of each column.

A self-validating protocol in this context involves bracketing sample runs with injections of the racemic standard. This ensures that the column's performance (retention times and resolution) remains consistent throughout the analytical sequence. Any significant deviation would immediately flag a potential issue with the column or the GC system.

Conclusion and Recommendations

The evaluation of chiral GC columns for the separation of 2-hydroxy acid esters reveals that there is no single "best" column for all applications. The optimal choice depends on the specific analytical goals.

  • For initial screening and broad applicability , the Astec® CHIRALDEX® G-TA is an excellent starting point due to its wide-ranging selectivity.[6]

  • When high resolution is paramount , the Restek Rt-βDEXse™ demonstrated superior performance for the model compound.

  • For smaller, more polar 2-hydroxy acid esters , the Supelco® β-DEX™ 225 offers unique selectivity that may be advantageous.

Ultimately, empirical testing with the specific analytes of interest is crucial for selecting the ideal chiral GC column. This guide provides a robust framework and starting point for that evaluation, empowering researchers to make informed decisions and achieve reliable, high-quality chiral separations.

References

A Senior Application Scientist's Guide to Chiral Synthons: Evaluating the Synthetic Utility of Methyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and fine chemical synthesis, the selection of a chiral synthon is a critical decision point that dictates the efficiency, stereochemical purity, and economic viability of a synthetic route. The vast chiral pool, comprised of readily available, enantiopure molecules from nature, offers a powerful toolkit for the construction of complex molecular architectures.[1] Among these, α-hydroxy esters are workhorse building blocks, prized for their versatile C-C and C-O bond-forming capabilities.

This guide provides an in-depth comparison of (S)-Methyl 2-hydroxybutanoate, a valuable C4 synthon, against other widely employed chiral building blocks: (S)-Ethyl lactate, (S)-Mandelic acid derivatives, and the (R)-Roche ester. Our analysis moves beyond a simple catalog of options to dissect the causality behind experimental choices, offering field-proven insights and quantitative data to inform your selection process.

(S)-Methyl 2-hydroxybutanoate: The Versatile C4 α-Hydroxy Ester

(S)-Methyl 2-hydroxybutanoate is an attractive chiral synthon due to the stereocenter at the C2 position bearing both a hydroxyl and an ethyl group.[2][3][4] This structure provides a unique steric and electronic environment that can be exploited for high levels of stereocontrol in subsequent transformations. Its primary utility is realized through two main reaction pathways: modification of the hydroxyl group and, more significantly, the stereoselective formation of a C-C bond at the α-position via its enolate.

Key Synthetic Transformation: Diastereoselective Enolate Alkylation

The true power of a chiral α-hydroxy ester is demonstrated in its ability to direct the formation of new stereocenters. The diastereoselective alkylation of the enolate derived from a protected form of (S)-Methyl 2-hydroxybutanoate is a cornerstone transformation. The pre-existing stereocenter at C2, influenced by the protecting group on the hydroxyl moiety, effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

The choice of the protecting group is critical. A bulky protecting group, such as the methoxymethyl (MOM) ether, is often employed to maximize this steric hindrance, thereby enhancing diastereoselectivity. The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to prevent side reactions.[5][6]

Comparative Analysis with Alternative Chiral Synthons

The decision to use Methyl 2-hydroxybutanoate should be made in the context of other available synthons. Each alternative presents a unique set of advantages and disadvantages based on its structure, reactivity, and commercial availability.

(S)-Ethyl Lactate: The Economical C3 Workhorse

(S)-Ethyl lactate is one of the most common and inexpensive chiral building blocks, derived from the fermentation of biomass.[1][7][8][9][10] It serves as a C3 synthon, differing from this compound by having a methyl group instead of an ethyl group at the chiral center.

Causality Behind Experimental Choice: The smaller methyl group in ethyl lactate offers less steric hindrance compared to the ethyl group in this compound. This can be a double-edged sword. While it may lead to faster reaction rates, it can also result in lower diastereoselectivity in enolate alkylation reactions, as the facial shielding is less pronounced. The choice between the two often comes down to a trade-off between cost, reactivity, and the required level of stereochemical purity for a specific target. If the synthetic route can tolerate a modest diastereomeric ratio or if the diastereomers are easily separable, the economic advantage of ethyl lactate is significant.

(S)-Mandelic Acid Derivatives: The Aromatic Controller

Mandelic acid provides a chiral scaffold featuring a phenyl group directly attached to the stereocenter.[11][12][13][14][15] This aromatic ring exerts profound steric and electronic control over adjacent reactions.

Causality Behind Experimental Choice: The bulky and planar phenyl group in mandelic acid derivatives provides a highly effective stereochemical director. In enolate alkylations, it creates a very rigid conformational bias, often leading to excellent diastereoselectivities. Furthermore, the aromatic ring can be functionalized, offering additional synthetic handles. Researchers choose mandelic acid when a high degree of stereocontrol is paramount and when the target molecule benefits from the introduction of an aromatic moiety. However, the subsequent removal of the phenyl group, if not part of the final target, requires additional synthetic steps (e.g., hydrogenolysis), which can impact the overall yield.

(R)-Roche Ester: The Bifunctional C4 Building Block

The Roche ester, (R)-methyl 3-hydroxy-2-methylpropanoate, is a highly valued C4 synthon, particularly in the synthesis of polyketide natural products.[2][16][17] Unlike the other synthons discussed, the Roche ester is a β-hydroxy ester.

Causality Behind Experimental Choice: The primary strategic advantage of the Roche ester is its bifunctionality, with distinct functional groups at both ends of the molecule, and the placement of the methyl-bearing stereocenter at C2.[16] This allows for bidirectional elaboration of the carbon chain. It is the synthon of choice when the synthetic plan requires the installation of a methyl-substituted stereocenter and subsequent extension from both the ester and the hydroxyl termini. While this compound is ideal for creating a quaternary center at C2 (by alkylating its enolate), the Roche ester is superior for building linear, stereochemically defined polypropionate chains.

Quantitative Performance Comparison

To provide a tangible comparison, the following table summarizes representative experimental data for the diastereoselective alkylation of enolates derived from these chiral synthons. It is important to note that direct side-by-side comparisons in the literature are rare, and outcomes are highly dependent on the specific electrophile and reaction conditions.

Chiral Synthon (Protected)ElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
(S)-Methyl 2-(methoxymethoxy)butanoateBenzyl bromideLDA~85%>95:5
(S)-Ethyl 2-(methoxymethoxy)propanoateBenzyl bromideLDA~90%~90:10
(S)-Mandelic acid derivative (oxazolidinone)Benzyl bromideNaHMDS>95%>99:1
(R)-Roche Ester (silyl-protected)Methyl iodideLDA~80%>98:2

Note: The data presented are representative values synthesized from typical outcomes reported in the literature for enolate alkylations. Actual results will vary based on specific experimental conditions.[18][19][20][21]

Experimental Protocols & Workflows

Trustworthy and reproducible science is built on detailed methodologies. The following protocols represent self-validating systems for a key transformation involving a chiral α-hydroxy ester.

Protocol: Diastereoselective Alkylation of (S)-Methyl 2-hydroxybutanoate

This protocol details the protection of the hydroxyl group followed by the stereoselective alkylation of the resulting enolate.

Step 1: Protection of the Hydroxyl Group (MOM Ether Formation)

  • To a solution of (S)-Methyl 2-hydroxybutanoate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

  • Slowly add Methoxymethyl chloride (MOM-Cl, 1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield Methyl (S)-2-(methoxymethoxy)butanoate.

Step 2: Enolate Formation and Alkylation

  • To a flame-dried, argon-purged flask containing anhydrous tetrahydrofuran (THF, 0.3 M) at -78 °C, add diisopropylamine (1.1 eq.).

  • Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of Methyl (S)-2-(methoxymethoxy)butanoate (1.0 eq.) in THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Stir at -78 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by silica gel chromatography.

Visualization of the Synthetic Workflow

The logical flow for selecting and utilizing a chiral synthon is critical for project planning.

G cluster_0 Decision Pathway Target Target Molecule Analysis Synthon Select Chiral Synthon Target->Synthon Identify key stereocenter Protect Protecting Group Strategy Synthon->Protect Based on reaction compatibility Reaction Key Stereoselective Reaction (e.g., Alkylation) Protect->Reaction Execute C-C bond formation Deprotect Deprotection / Elaboration Reaction->Deprotect Remove auxiliary groups Final Final Product Deprotect->Final

Caption: A flowchart illustrating the decision-making process for selecting and applying a chiral synthon.

G Start Protected α-Hydroxy Ester Base Add Base (LDA) -78 °C, THF Start->Base Enolate Chiral Enolate (Intermediate) Base->Enolate Deprotonation Product Alkylated Product (High d.r.) Enolate->Product SN2 Attack Electrophile Add Electrophile (e.g., R-X) Electrophile->Product

Caption: A generalized workflow for the diastereoselective alkylation of a chiral α-hydroxy ester enolate.

Conclusion and Future Outlook

While (S)-Ethyl lactate remains a cost-effective choice for many applications and (S)-Mandelic acid offers exceptional stereocontrol via its aromatic framework, (S)-Methyl 2-hydroxybutanoate carves out a critical niche. Its ethyl group provides a superior steric bias compared to ethyl lactate, often resulting in higher diastereoselectivity, without the additional synthetic considerations required for mandelic acid derivatives. It is the synthon of choice when a balance of reactivity, stereocontrol, and the need to install an α-ethyl group or build a quaternary α-carbon is required. In contrast, the Roche ester operates in a different strategic space, excelling in the construction of linear polypropionate systems.

The ultimate selection of a chiral synthon is a multifactorial decision balancing the demands of the target molecule, the desired synthetic route, reaction conditions, and economic constraints. The experimental insights and comparative data provided in this guide serve as a foundational resource for the rational design and implementation of these powerful chiral building blocks in the pursuit of efficient, highly stereoselective syntheses.

References

Cross-Validation of Analytical Methods for Methyl 2-hydroxybutanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-hydroxybutanoate is a chiral ester with significance in various fields, including flavor and fragrance industries, and as a potential biomarker in metabolomics.[1] Its accurate and precise quantification is paramount for quality control, research, and diagnostic applications. This guide provides a comprehensive comparison of analytical methodologies for the analysis of this compound, with a focus on the cross-validation of results to ensure data integrity. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind our recommended protocols, grounding our advice in fundamental analytical principles and field-proven experience. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data.

The Imperative of Cross-Validation in Analytical Science

In the pursuit of scientific truth, no single analytical method can be considered infallible. Each technique possesses inherent strengths and weaknesses, and its performance can be influenced by matrix effects, analyte concentration, and the presence of interfering substances. Cross-validation, the practice of comparing results from two or more orthogonal analytical methods, is therefore a cornerstone of a robust quality system. It provides a high degree of confidence in the reported data by demonstrating that the analytical results are independent of the methodology employed. For a molecule like this compound, which may be present in complex matrices, cross-validation is not merely a suggestion but a necessity for generating defensible data.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to selecting and optimizing analytical methods.

PropertyValueReference
Molecular FormulaC₅H₁₀O₃[2][3]
Molecular Weight118.13 g/mol [2][4]
IUPAC NameThis compound[3][4]
CAS Number29674-47-3[2][3]
ChiralityExists as (R)- and (S)-enantiomers[1][5]

Orthogonal Analytical Approaches for Cross-Validation

For the comprehensive analysis of this compound, we will explore two powerful and widely adopted analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase. These methods are considered orthogonal as they rely on different separation principles—volatility and partitioning for GC, and selective interaction with a stationary phase for HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds.[6] For polar molecules like this compound, derivatization is often a necessary step to increase volatility and improve chromatographic peak shape.[6]

Causality Behind Experimental Choices in GC-MS
  • Derivatization: The hydroxyl and carboxyl groups of the parent acid (2-hydroxybutanoic acid) make it non-volatile. Esterification to this compound improves volatility, but the remaining hydroxyl group can still lead to peak tailing. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to cap the polar hydroxyl group, rendering the molecule more volatile and thermally stable.[6] This directly addresses the potential for poor peak shape and analyte degradation at high temperatures in the GC inlet and column.

  • Column Selection: A non-polar or semi-polar capillary column, such as a DB-5ms, is a logical starting point.[7] The separation on such columns is primarily based on the boiling points of the analytes. The DB-5ms phase is robust and provides good resolution for a wide range of derivatized compounds.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard and robust ionization technique that generates reproducible fragmentation patterns, which are crucial for compound identification through spectral library matching (e.g., NIST, Wiley).[8] Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.

Experimental Protocol: GC-MS Analysis (with Derivatization)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the sample (e.g., plasma, urine), add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).[9]

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Vortex vigorously for 1-2 minutes to ensure efficient partitioning of the analyte into the organic phase.

    • Centrifuge to achieve complete phase separation.

    • Carefully transfer the upper organic layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

  • Derivatization (Silylation):

    • To the dried residue, add 50-100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[6]

    • Cool the vial to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[8][10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source Temperature: 230°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: m/z 40-400.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample + IS LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Derivatization Silylation Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (DB-5ms) GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

For chiral molecules like this compound, determining the enantiomeric composition is often critical.[11] Chiral HPLC provides a direct method for separating and quantifying the (R)- and (S)-enantiomers.

Causality Behind Experimental Choices in Chiral HPLC
  • Chiral Stationary Phase (CSP): The choice of the CSP is the most critical parameter for successful chiral separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® series), are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes.[11] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol, is commonly used with polysaccharide-based CSPs.[11] The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to suppress the ionization of any residual carboxylic acid and improve peak shape.[10][11]

  • Detector: A UV detector is a simple and robust choice for this analysis, as the ester functional group provides some UV absorbance at low wavelengths (e.g., 210 nm).[10]

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[11]

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a pump, autosampler, column oven, and UV detector.

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25°C.[10]

    • Detection: UV at 210 nm.[10]

    • Injection Volume: 10 µL.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample_Dissolution Dissolve Sample in Mobile Phase Filtration Filtration (0.45 µm) Sample_Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chiral_Separation Chiral Separation (CSP) HPLC_Injection->Chiral_Separation UV_Detection UV Detection (210 nm) Chiral_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: Workflow for the chiral HPLC analysis of this compound.

Comparative Performance and Cross-Validation Framework

The ultimate goal of employing these two orthogonal methods is to cross-validate the analytical results. This involves analyzing the same set of samples by both GC-MS and HPLC and comparing the quantitative data.

ParameterGC-MS (Total this compound)Chiral HPLC (Enantiomers)Rationale for Cross-Validation
Specificity High, based on mass spectral fragmentation.High, based on enantioselective retention on CSP.Confirms identity and absence of interferences.
Linearity (r²) Typically > 0.99Typically > 0.99Ensures consistent quantitative performance across a range of concentrations.
Accuracy (% Recovery) 90-110%90-110%Demonstrates the closeness of the measured value to the true value.
Precision (%RSD) < 15%< 15%Shows the reproducibility of the measurements.
Limit of Quantification (LOQ) Method-dependent, potentially in the ng/mL range.[12]Typically higher than GC-MS due to UV detection.Defines the reliable lower limit of measurement for each technique.

Cross-Validation Acceptance Criteria: The quantitative results for total this compound obtained from GC-MS should be in close agreement with the sum of the (R)- and (S)-enantiomers quantified by chiral HPLC. A difference of ≤ 20% between the results from the two methods is generally considered acceptable.

Trustworthiness Through Self-Validating Systems

To ensure the integrity of the analytical results, each method must incorporate self-validating elements:

  • Internal Standards: The use of a stable isotope-labeled internal standard in the GC-MS method is crucial for correcting for variations in sample preparation and instrument response.[9]

  • System Suitability Tests: Before each analytical run, system suitability should be verified by injecting a standard solution to check for parameters like peak resolution, tailing factor, and reproducibility. For chiral HPLC, a resolution (Rs) of > 1.5 between the enantiomeric peaks indicates baseline separation.[11]

  • Quality Control Samples: Including low, medium, and high concentration quality control (QC) samples in each analytical batch provides an ongoing assessment of the method's performance.

Conclusion

The cross-validation of analytical results for this compound using orthogonal techniques like GC-MS and chiral HPLC provides the highest level of confidence in the data. While GC-MS offers excellent sensitivity and specificity for the total amount of the analyte, chiral HPLC is indispensable for determining the enantiomeric composition. By implementing the detailed protocols and adhering to the principles of method validation outlined in this guide, researchers, scientists, and drug development professionals can generate accurate, reliable, and defensible data for their critical applications.

References

A Comparative Guide to the Stability of Methyl 2-hydroxybutanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical stability of Methyl 2-hydroxybutanoate and its structurally related derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings of the stability profiles of α-hydroxy esters and presents a practical framework for empirical stability assessment through forced degradation studies. We will explore the intrinsic molecular liabilities, predict the stability of key derivatives, and provide robust, self-validating experimental protocols for generating comparative data.

Introduction: The Chemical Landscape of α-Hydroxy Esters

This compound is an α-hydroxy ester, a class of organic compounds characterized by an ester functional group and a hydroxyl group on the adjacent (alpha) carbon.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and inherent stability. The primary degradation pathways anticipated for such a molecule are hydrolysis of the ester linkage and oxidation of the secondary alcohol.[3][4]

Understanding these degradation pathways is critical in pharmaceutical development and materials science, as the formation of degradation products can impact product efficacy, safety, and shelf-life.[5] This guide will compare the parent compound, this compound, with two logical derivatives to illustrate how minor structural modifications can significantly alter chemical stability:

  • Ethyl 2-hydroxybutanoate: To assess the impact of the ester alkyl chain length.

  • Methyl 2-acetoxybutanoate: To evaluate the effect of masking the reactive α-hydroxyl group via acylation.

Theoretical Stability Assessment & Degradation Pathways

The stability of these molecules is not uniform and is highly dependent on environmental conditions such as pH, temperature, light, and the presence of oxidative species.[5][6]

2.1 Hydrolytic Stability

Ester hydrolysis is a primary degradation route, proceeding via acid- or base-catalyzed pathways.

  • Base-Catalyzed Hydrolysis (Saponification): This pathway is typically rapid and irreversible. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. We predict that both Methyl and Ethyl 2-hydroxybutanoate will be highly susceptible to basic conditions. The rate difference between the methyl and ethyl esters is generally small, though steric hindrance can play a minor role.

  • Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. This pathway is generally slower than base-catalyzed hydrolysis.

Protecting the adjacent hydroxyl group, as in Methyl 2-acetoxybutanoate , introduces a second ester group. While this masks the alcohol, the molecule is now susceptible to hydrolysis at two sites. However, the primary hydroxyl group's inductive effect is now insulated from the ester carbonyl, which may slightly decrease the hydrolysis rate at that position compared to the parent compound under certain conditions.

2.2 Oxidative Stability

The secondary alcohol in Methyl and Ethyl 2-hydroxybutanoate is a prime target for oxidation, which would yield Methyl 2-oxobutanoate.[3] This transformation can be initiated by atmospheric oxygen, peroxide impurities, or metal ions. Methyl 2-acetoxybutanoate , having its hydroxyl group protected by an acetyl group, is expected to exhibit significantly enhanced stability against oxidation.

2.3 Thermal and Photolytic Stability

Thermal stress can accelerate both hydrolysis and oxidation. At elevated temperatures, esters, particularly those with β-hydrogens in the alcohol portion, can undergo elimination reactions, though this is less common for simple methyl and ethyl esters.[7] For poly(α-hydroxyesters), high temperatures can lead to significant degradation.[8]

Photostability, as outlined in ICH guideline Q1B, is another critical factor.[9][10] Exposure to UV or visible light can provide the energy to initiate radical-based degradation pathways. The intrinsic photostability characteristics of the drug substance must be evaluated to determine if light-resistant packaging is required.[11][12]

The predicted relative stability under key stress conditions is summarized below.

CompoundAcid HydrolysisBase HydrolysisOxidation
This compound SusceptibleHighly SusceptibleSusceptible
Ethyl 2-hydroxybutanoate SusceptibleHighly SusceptibleSusceptible
Methyl 2-acetoxybutanoate Susceptible (at two sites)Highly Susceptible (at two sites)Stable

Experimental Design: A Forced Degradation Framework

To empirically determine and compare the stability of these compounds, a forced degradation study is essential.[6] Such studies, performed under conditions more severe than standard accelerated testing, are fundamental to identifying degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][13] The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide the regulatory framework for these studies.[6][9]

The objective is to achieve a target degradation of 5-20% of the parent compound.[13][14] This level of degradation is sufficient to detect and quantify degradation products without being so excessive that it leads to complex secondary degradation.[14]

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in Methyl 2-hydroxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-hydroxybutanoate and Its Catalytic Synthesis

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is crucial for the biological activity of the final products, making enantiomerically pure forms highly sought after. The efficient synthesis of this ester is a key challenge, with the choice of catalyst being a critical determinant of yield, selectivity, and process sustainability. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

We will explore three major classes of catalysts: traditional homogeneous acid catalysts, modern heterogeneous solid acid catalysts, and biocatalysts in the form of lipases. The comparison will be grounded in experimental data, highlighting the mechanistic nuances, operational parameters, and the green chemistry profile of each approach.

I. Homogeneous Acid Catalysis: The Conventional Workhorse

Homogeneous acid catalysis, typically employing strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), represents the traditional and most straightforward method for esterification. The mechanism, known as Fischer-Speier esterification, involves the protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol.

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds through a series of equilibrium steps. The key to achieving high yields is the effective removal of water, which drives the equilibrium towards the product side.

Fischer_Esterification cluster_0 Catalytic Cycle RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O(H)R')⁺ Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester R-C(O)(O(H)R')⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Ester->RCOOH Hydrolysis (Reverse Reaction) Lipase_Mechanism cluster_reactants Reactants cluster_products Products Lipase Lipase (E) Acyl_Enzyme Acyl-Enzyme Intermediate (E-Acyl) Ester_Complex Ester-Enzyme Complex Acyl_Enzyme->Ester_Complex + R'-OH Water H₂O Ester_Complex->Lipase Release Ester R-COOR' Ester_Complex->Ester Carboxylic_Acid R-COOH Carboxylic_Acid->Acyl_Enzyme + Lipase Alcohol R'-OH Workflow_Comparison cluster_Homogeneous Homogeneous Catalysis (H₂SO₄) cluster_Heterogeneous Heterogeneous Catalysis (Amberlyst-15) cluster_Enzymatic Enzymatic Catalysis (Novozym 435) H1 Mix Reactants & H₂SO₄ H2 Reflux H1->H2 H3 Neutralization H2->H3 H4 Extraction H3->H4 H5 Distillation H4->H5 Het1 Mix Reactants & Amberlyst-15 Het2 Stir at RT/Heat Het1->Het2 Het3 Filter Catalyst Het2->Het3 Het4 Evaporate Solvent Het3->Het4 Het5 Distillation (Optional) Het4->Het5 E1 Mix Reactants & Novozym 435 E2 Incubate with Shaking E1->E2 E3 Filter Enzyme E2->E3 E4 Evaporate Solvent E3->E4

A Senior Application Scientist's Guide to Method Validation: Quantifying Methyl 2-hydroxybutanoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists, the precise quantification of key molecules within a reaction mixture is paramount. It dictates our understanding of reaction kinetics, yield, and purity. Methyl 2-hydroxybutanoate, a chiral ester, presents a common analytical challenge. Its polarity, conferred by the hydroxyl group, and its relatively simple structure demand a thoughtful approach to method selection and validation.

This guide provides an in-depth, objective comparison of the two primary chromatographic techniques for this application: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will move beyond mere protocols to explore the fundamental principles that justify each experimental choice, ensuring the methods you develop are not only accurate but also robust and defensible, in alignment with global regulatory standards like the ICH Q2(R2) guidelines.[1][2][3][4][5]

Choosing the Right Tool: A Comparative Analysis of GC and HPLC

The decision between Gas Chromatography and High-Performance Liquid Chromatography is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.[6][7][8] this compound sits at a crossroads where both techniques are viable, but each comes with distinct advantages and trade-offs.

  • Gas Chromatography (GC): This technique is the workhorse for volatile and semi-volatile compounds.[8] While this compound is an ester and has some volatility, its free hydroxyl group can cause issues. This polar functional group can lead to peak tailing and poor reproducibility due to interactions with the stationary phase and potential thermal degradation in the hot injector. The solution, as we will explore, is a chemical modification step known as derivatization.

  • High-Performance Liquid Chromatography (HPLC): HPLC excels in the analysis of non-volatile and thermally sensitive compounds, making it inherently suitable for polar molecules like ours without the need for derivatization.[7][8] The primary challenge for HPLC analysis of this compound lies in detection. The molecule lacks a strong chromophore, making detection by UV-Visible spectrophotometry less sensitive and typically requiring analysis at low wavelengths (around 210 nm) where many solvents and impurities can interfere.[9][10]

Let's dissect the performance of each technique through the lens of formal method validation.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the expected performance of a validated GC-FID (Flame Ionization Detector) method (with derivatization) versus an RP-HPLC-UV (Reversed-Phase with Ultraviolet detection) method for quantifying this compound.

Validation ParameterGas Chromatography with Derivatization (GC-FID)Reversed-Phase HPLC (RP-HPLC-UV)Rationale & Causality
Specificity/Selectivity HighModerate to HighGC, especially with a high-resolution capillary column, offers excellent separation of volatile components.[6] HPLC selectivity is dependent on careful mobile phase and stationary phase selection to resolve the analyte from starting materials and by-products.
Linearity (R²) > 0.99[11]> 0.99[12]Both techniques can achieve excellent linearity over a defined concentration range when properly optimized.
Accuracy (% Recovery) 85 - 115%[13]82 - 110%[12]Accuracy is highly dependent on the sample preparation procedure. The multi-step derivatization and extraction for GC can introduce more variability than the simpler "dilute-and-shoot" approach often used in HPLC.
Precision (%RSD) < 15%[13]< 5%[14]HPLC methods are often more precise due to fewer manual sample preparation steps and the high precision of modern autosamplers and pumps.
Limit of Quantification (LOQ) Low ng/mL to µg/mL range[11][13]µg/mL range[9][12]GC-FID is exceptionally sensitive to hydrocarbons and their derivatives. HPLC-UV sensitivity is limited by the weak chromophore of the analyte.
Robustness ModerateHighThe GC method's reliance on a complete derivatization reaction makes it more susceptible to small variations in reaction time, temperature, or reagent purity.[15] HPLC methods are generally more robust against minor changes in mobile phase composition or temperature.
Analysis Time Faster (run times of 10-15 min)[7]Slower (run times of 15-30 min)[7]Capillary GC columns typically provide faster separations than packed HPLC columns.

Experimental Protocol 1: GC-FID with Silylation Derivatization

This protocol is designed to be a self-validating system. The use of an internal standard is critical as it corrects for variations in extraction efficiency, derivatization yield, and injection volume, thereby enhancing the method's accuracy and precision.[16]

Causality of Derivatization

We employ a silylation reaction, specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11][17] This reagent quantitatively replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This transformation achieves three critical goals:

  • Increases Volatility: The TMS ether is significantly more volatile than the parent alcohol.

  • Improves Thermal Stability: It protects the hydroxyl group from degradation in the hot GC inlet.

  • Reduces Polarity: This minimizes peak tailing and improves chromatographic peak shape.

Workflow for GC Analysis

GC Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot of Reaction Mixture IS_Add 2. Add Internal Standard (e.g., Methyl 2-hydroxyvalerate) Sample->IS_Add Extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS_Add->Extract Dry 4. Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Evap 5. Evaporate to Dryness (Under Nitrogen Stream) Dry->Evap Deriv 6. Derivatization (BSTFA + 1% TMCS, 70°C for 30 min) Evap->Deriv Recon 7. Reconstitute (in Hexane) Deriv->Recon GC_Inject 8. Inject into GC-FID Recon->GC_Inject GC_Sep 9. Chromatographic Separation GC_Inject->GC_Sep FID_Detect 10. Detection by FID GC_Sep->FID_Detect Integrate 11. Peak Integration FID_Detect->Integrate Calib 12. Calibration Curve (Ratio of Analyte/IS Area vs. Conc.) Integrate->Calib Quant 13. Quantify Sample Calib->Quant

Caption: Workflow for the quantification of this compound by GC-FID.

Step-by-Step Protocol
  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., Methyl 2-hydroxyvalerate) in ethyl acetate.

  • Calibration Standards:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in ethyl acetate.

    • In separate vials, add a fixed amount of the IS stock solution.

    • Add varying amounts of the analyte stock to create a calibration curve (e.g., 5, 20, 50, 100, 250 µg/mL).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Proceed to the derivatization step (Step 5).

  • Sample Preparation:

    • Accurately transfer ~100 µL of the reaction mixture into a vial.

    • Add a fixed amount of the IS stock solution.

    • Perform a liquid-liquid extraction with ethyl acetate (3 x 1 mL).[13]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Derivatization:

    • To the dried residue of standards and samples, add 100 µL of BSTFA + 1% TMCS.[11]

    • Seal the vials and heat at 70°C for 30 minutes.[11][18]

    • Cool to room temperature.

    • Dilute with 900 µL of hexane or ethyl acetate before injection.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 250°C, Split mode (e.g., 20:1).

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

    • Detector (FID): 280°C.

  • Data Analysis:

    • Integrate the peak areas for the analyte (TMS-derivative) and the internal standard.

    • Calculate the ratio of (Analyte Area / IS Area).

    • Plot this ratio against the concentration of the calibration standards to generate a linear regression curve.

    • Determine the concentration in the reaction mixture samples using this calibration curve.

Experimental Protocol 2: Reversed-Phase HPLC with UV Detection

This method offers simplicity by avoiding derivatization. Its success hinges on achieving adequate chromatographic resolution from other components in the reaction mixture and sufficient sensitivity for the application.

Causality of Method Parameters
  • Reversed-Phase C18 Column: A C18 stationary phase is a non-polar standard that effectively retains small, moderately polar organic molecules like this compound.[9][19]

  • Acidified Mobile Phase: We use a mobile phase containing a small amount of phosphoric or formic acid (e.g., pH 2.1-3.0).[9][10] The low pH suppresses the ionization of any residual carboxylic acids in the sample (including the analyte's parent acid), ensuring they are in a single, neutral form. This leads to sharp, symmetrical peaks and reproducible retention times.

  • UV Detection at 210 nm: The ester carbonyl group has a weak n→π* electronic transition, resulting in UV absorbance at low wavelengths. 210 nm is a common choice for detecting organic acids and esters that lack a better chromophore.[9][10]

Workflow for HPLC Analysis

HPLC Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot of Reaction Mixture Dilute 2. Dilute with Mobile Phase Sample->Dilute Filter 3. Filter through 0.45 µm Syringe Filter Dilute->Filter HPLC_Inject 4. Inject into HPLC-UV Filter->HPLC_Inject HPLC_Sep 5. Isocratic Separation on C18 Column HPLC_Inject->HPLC_Sep UV_Detect 6. Detection at 210 nm HPLC_Sep->UV_Detect Integrate 7. Peak Integration UV_Detect->Integrate Calib 8. Calibration Curve (Peak Area vs. Concentration) Integrate->Calib Quant 9. Quantify Sample Calib->Quant

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Step-by-Step Protocol
  • Mobile Phase: Prepare an aqueous solution of 5 mM phosphoric acid, adjusting the pH to 2.1. Filter and degas. The final mobile phase could be a mixture, such as Acetonitrile:5 mM H₃PO₄ (20:80 v/v).[9][10]

  • Calibration Standards:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase.

    • Perform serial dilutions from the stock to create a set of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation:

    • Accurately dilute a known volume of the reaction mixture with the mobile phase to bring the expected analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.[20]

  • HPLC-UV Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[10]

    • Mobile Phase: Acetonitrile:5 mM H₃PO₄ (20:80 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 30°C.

    • Detector (UV): 210 nm.[9][10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Plot the peak area against the concentration of the calibration standards to generate a linear regression curve.

    • Determine the concentration in the reaction mixture samples using the calibration curve and apply the dilution factor.

Special Consideration: Chiral Analysis

This compound is a chiral molecule. If the synthesis is stereospecific, or if you need to determine the enantiomeric excess (e.e.), a standard achiral method as described above will be insufficient. In this case, you must develop a chiral separation method. This can be achieved by:

  • Chiral GC: After derivatizing the analyte with an achiral reagent (like BSTFA), separation can be performed on a GC column with a chiral stationary phase (e.g., derivatized cyclodextrins).[21]

  • Chiral HPLC: The underivatized analyte can be separated directly on an HPLC column with a chiral stationary phase (CSP), such as a polysaccharide-based column.[20]

Conclusion and Recommendation

Both GC and HPLC are powerful, validated techniques for the quantification of this compound. The optimal choice is driven by the specific needs of your laboratory and project.

  • Choose Gas Chromatography (GC-FID) when high sensitivity is paramount and your laboratory is comfortable with the extra sample preparation steps of derivatization. It is an excellent choice for trace-level analysis or impurity profiling.

  • Choose High-Performance Liquid Chromatography (HPLC-UV) for routine analysis where simplicity, high sample throughput, and robustness are the primary concerns. The "dilute-and-shoot" nature of the sample preparation makes it ideal for process monitoring in a drug development or quality control environment, provided the analyte concentration is within the method's detection limits.

Ultimately, the most trustworthy data comes from a fully validated method, regardless of the platform. By understanding the causality behind each procedural step and adhering to established validation guidelines[1][22][23], researchers can ensure their analytical results are accurate, reliable, and fit for purpose.

References

A Comparative Olfactory Guide to Methyl 2-hydroxybutanoate Enantiomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, as well as in the development of chiral pharmaceuticals, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different biological and sensory properties. This guide provides a detailed comparison of the organoleptic properties of the (R)- and (S)-enantiomers of Methyl 2-hydroxybutanoate, a chiral ester with applications in the flavor and fragrance industry and as a potential chiral building block in pharmaceutical synthesis.

The Significance of Chirality in Sensory Perception

The interaction between a volatile molecule and an olfactory receptor is a highly specific, three-dimensional process. Much like a key fitting into a lock, the stereochemistry of an odorant molecule dictates its ability to bind to and activate specific olfactory receptors in the nasal epithelium. This specificity is the reason why enantiomers can, and often do, possess distinct smells, both in character and intensity. Understanding these differences is crucial for creating nuanced flavor and fragrance profiles and for identifying potential sensory off-notes in enantiomerically pure pharmaceutical ingredients.

Organoleptic Profile: A Tale of Two Enantiomers

While direct comparative studies on the organoleptic properties of this compound enantiomers are not extensively documented in publicly available literature, we can construct a likely profile based on existing data for the individual enantiomers and strong analogies to structurally similar chiral esters.

(S)-Methyl 2-hydroxybutanoate is consistently described as possessing a fruity odor .[1] This characteristic is typical of many small to medium-chain esters, which are often found in fruits and contribute to their characteristic aromas.[2]

Furthermore, a study on methyl 2-methylbutanoate, another related chiral ester, highlighted that the odor threshold values of its (R)- and (S)-enantiomers differ significantly.[3] This principle of differing sensory properties between enantiomers is a well-established phenomenon in flavor chemistry.[3]

Comparative Summary of Organoleptic Properties (Inferred and Documented)
Property(R)-Methyl 2-hydroxybutanoate(S)-Methyl 2-hydroxybutanoate
Odor Profile Likely fruity, but potentially with different nuances (e.g., greener, sharper, or weaker) compared to the (S)-enantiomer.Fruity[1]
Odor Threshold Expected to be different from the (S)-enantiomer. Based on analogs, it could be higher or lower.Expected to be different from the (R)-enantiomer.
Taste Profile Not documented.Not documented.

Experimental Methodologies for Chiral Sensory Analysis

To definitively characterize and compare the organoleptic properties of chiral compounds like the enantiomers of this compound, a combination of instrumental and sensory analysis techniques is employed.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method allows for the determination of the odor activity of individual compounds in a complex mixture or, in this case, the distinct odor of each enantiomer after separation on a chiral GC column.

Caption: Workflow for GC-O analysis of chiral compounds.

  • Sample Preparation: Prepare a series of dilutions of the pure (R)- and (S)-enantiomers of this compound in a suitable solvent (e.g., deodorized ethanol or water).

  • Instrumentation: Utilize a gas chromatograph equipped with a chiral stationary phase column capable of separating the enantiomers. The column effluent is split between a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

  • Analysis: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and a descriptor for any odor detected.

  • Data Correlation: The retention times of the odor events are matched with the peaks from the instrumental detector to definitively assign an odor to each enantiomer. By analyzing the dilution series, an odor detection threshold can be determined for each enantiomer.

Sensory Panel Evaluation

While GC-O is excellent for characterizing the odor of isolated compounds, sensory panel analysis is crucial for understanding how these compounds are perceived in a final product, such as a flavored beverage or a pharmaceutical formulation.

SensoryPanel_Workflow cluster_Setup Panel Setup cluster_Testing Sensory Testing cluster_Analysis Data Analysis cluster_Conclusion Conclusion PanelistSelection Select and train a panel of sensory assessors SamplePrep Prepare samples containing known concentrations of each enantiomer and a control PanelistSelection->SamplePrep Blinding Present samples to panelists in a blinded and randomized order SamplePrep->Blinding Evaluation Panelists evaluate samples for odor and taste attributes using a standardized scoresheet Blinding->Evaluation DataCollection Collect and compile the sensory data Evaluation->DataCollection Stats Perform statistical analysis (e.g., ANOVA) to identify significant differences DataCollection->Stats Interpretation Interpret the results to build a comprehensive sensory profile for each enantiomer Stats->Interpretation

Caption: Workflow for sensory panel evaluation.

  • Panelist Training: A panel of at least 15-20 individuals is trained to identify and describe fruity and other relevant aromas.

  • Sample Preparation: Two samples are prepared at the same concentration in a neutral medium (e.g., water or a simple sugar solution). One sample contains the (R)-enantiomer, and the other contains the (S)-enantiomer.

  • Test Administration: Each panelist is presented with three samples, two of which are identical and one is different (the "odd" sample). The panelist's task is to identify the odd sample.

  • Statistical Analysis: The number of correct identifications is compared to the number expected by chance alone (typically one-third). Statistical tables are used to determine if a significant difference in odor is perceived between the two enantiomers.

  • Descriptive Analysis: If a significant difference is found, a trained descriptive panel can be used to generate specific odor and flavor descriptors for each enantiomer.

Conclusion and Future Directions

The organoleptic properties of the enantiomers of this compound are of significant interest to the flavor, fragrance, and pharmaceutical industries. While the (S)-enantiomer is known for its fruity aroma, the sensory profile of the (R)-enantiomer remains to be fully characterized. Based on compelling evidence from structurally similar chiral esters, it is highly probable that the (R)- and (S)-enantiomers of this compound possess distinct odor thresholds and potentially different sensory nuances.

Definitive characterization requires rigorous sensory analysis using techniques such as Gas Chromatography-Olfactometry and trained sensory panels. Such studies would provide valuable data for the targeted use of these enantiomers in product formulation and for ensuring the sensory neutrality of chiral drug substances. As the demand for enantiomerically pure compounds continues to grow, a comprehensive understanding of their sensory properties will become increasingly critical for innovation and quality control.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.